molecular formula C14H21N3O3 B587398 3-Nitro Lidocaine CAS No. 39942-49-9

3-Nitro Lidocaine

Cat. No.: B587398
CAS No.: 39942-49-9
M. Wt: 279.34
InChI Key: BLYIETDHPXAQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro Lidocaine is a chemical analogue of the well-characterized local anesthetic and anti-arrhythmic agent, lidocaine . Lidocaine is known to exert its primary pharmacological effects by blocking voltage-gated sodium channels (VGSCs) on neuronal membranes, which inhibits the initiation and conduction of nerve impulses and provides local anesthetic and anti-nociceptive effects . Furthermore, research into lidocaine has revealed significant anti-inflammatory properties that operate through mechanisms independent of sodium channel blockade, including the inhibition of pro-inflammatory cytokine release and the suppression of signaling pathways such as toll-like receptor (TLR) and nuclear factor kappa-β (NF-kβ) . As a nitrated derivative, this compound presents a modified molecular structure, incorporating a nitro group which may alter its reactivity, binding affinity, and metabolic pathway compared to the parent compound. This makes it a valuable intermediate or tool for specialized research applications aimed at investigating the structure-activity relationships of local anesthetics, exploring novel metabolic profiles, or developing new chemical entities for experimental purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(11(14)4)17(19)20/h7-8H,5-6,9H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYIETDHPXAQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730022
Record name N-(2,6-Dimethyl-3-nitrophenyl)-N~2~,N~2~-diethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39942-49-9
Record name N-(2,6-Dimethyl-3-nitrophenyl)-N~2~,N~2~-diethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitro Lidocaine: Chemical Properties, Synthesis, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro Lidocaine is a nitrated analogue of Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent.[1][2] While not employed clinically itself, this compound serves as a critical intermediate in the synthesis of hydroxylated Lidocaine metabolites, which are essential for studying the parent drug's metabolic fate and clearance pathways.[1][3] The introduction of a nitro group onto the aromatic ring of the Lidocaine molecule significantly alters its electronic and physicochemical properties, providing a unique scaffold for further chemical elaboration. This guide offers a comprehensive overview of its chemical structure, properties, a reasoned synthetic protocol, and a discussion of its potential pharmacological implications from a medicinal chemistry perspective.

Chemical Structure and Identification

This compound is structurally characterized by the addition of a nitro (-NO₂) group at the 3-position of the 2,6-dimethylphenyl ring of the Lidocaine molecule. Its formal IUPAC name is 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide.[4] This modification from the parent compound, Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), imparts distinct chemical characteristics.

The core structure consists of three key components, typical of amino-amide local anesthetics[5][6]:

  • A Lipophilic Aromatic Ring: A 2,6-dimethyl-3-nitrophenyl group that governs lipid solubility.

  • An Intermediate Amide Linkage: The amide bond is stable and characteristic of this class of anesthetics, which are metabolized in the liver.[6]

  • A Hydrophilic Tertiary Amine: A diethylamino group that is ionizable and crucial for the molecule's mechanism of action.

Below is a diagram illustrating the structural relationship between Lidocaine and its 3-Nitro derivative.

cluster_0 Lidocaine cluster_1 This compound Lidocaine Lidocaine p1 Lidocaine->p1 NitroLidocaine NitroLidocaine p2 p1->p2 Nitration (+HNO₃/H₂SO₄) p2->NitroLidocaine

Caption: Structural comparison of Lidocaine and this compound.

Physicochemical Properties

The introduction of the polar nitro group influences the compound's physical properties. This compound is typically a yellow solid, reflecting the chromophoric nature of the nitro-aromatic system.[1][3] Its physicochemical data are summarized in the table below for easy reference by researchers.

PropertyValueSource(s)
IUPAC Name 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide[4]
Synonyms 2-Diethylamino-3'-nitro-2',6'-acetoxylidide[7][8]
CAS Number 39942-49-9[4][7][8]
Molecular Formula C₁₄H₂₁N₃O₃[4][7][8]
Molecular Weight 279.33 g/mol [4][7][9]
Appearance Yellow to Dark Orange Solid[1][3]
Melting Point 49-55 °C[1][3]
Solubility Slightly soluble in Chloroform and Methanol[1][3]
Storage Temp. 2-8 °C (Refrigerator)[1][7]
SMILES CCN(CC)CC(=O)NC1=C(C=CC(=C1C)[O-])C[4][7]
InChI Key BLYIETDHPXAQHR-UHFFFAOYSA-N[4]

Synthesis Protocol: Electrophilic Nitration of Lidocaine

The most direct and logical approach to synthesizing this compound is through the electrophilic aromatic substitution (nitration) of Lidocaine. The existing amino-amide substituent is an ortho-, para-director; however, the two ortho positions (3 and 5) are sterically hindered by the adjacent methyl groups and the bulky amide side chain. This steric hindrance favors nitration at the less hindered para-position (position 4) and the available ortho position (position 3). The presence of two activating methyl groups further influences the regioselectivity. A carefully controlled reaction is necessary to achieve the desired 3-nitro isomer.

Expert Rationale for Protocol Design
  • Choice of Reagents: A classic mixed acid nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is proposed. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is critical to prevent over-nitration (dinitration) and decomposition of the starting material. This control enhances the selectivity for the desired mononitrated product.

  • Reaction Quenching: The reaction is quenched by pouring the mixture onto ice. This serves two purposes: it immediately halts the reaction by diluting the acid and dissipating heat, and it precipitates the organic product, which has low solubility in the now aqueous medium.

  • Neutralization and Extraction: The acidic solution is carefully neutralized with a base (e.g., NaOH or NaHCO₃). This deprotonates the tertiary amine of the this compound, rendering it soluble in an organic solvent for extraction. This step is crucial for separating the product from inorganic salts.

Step-by-Step Experimental Protocol
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add Lidocaine (1.0 eq) to concentrated sulfuric acid (5-10 vol). Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol) while cooling in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the cooled Lidocaine solution via the dropping funnel. Ensure the internal temperature of the reaction mixture does not exceed 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture onto a beaker filled with crushed ice with vigorous stirring. A precipitate should form.

  • Neutralization: Carefully neutralize the acidic slurry with a saturated solution of sodium bicarbonate or a dilute (e.g., 2M) sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via nitration.

Pharmacological Context and Potential Applications

Mechanism of Action: An Extrapolation from Lidocaine

The primary mechanism of action for Lidocaine and other amino-amide local anesthetics is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[10][11] This action is use-dependent, meaning the drug has a higher affinity for sodium channels that are in the open or inactivated state, which occurs during nerve depolarization.[11]

The process can be summarized as follows:

  • The unionized, lipophilic form of the anesthetic diffuses across the nerve cell membrane into the axoplasm.[10]

  • Inside the more acidic intracellular environment, an equilibrium is established, and a portion of the anesthetic becomes protonated (ionized).[5]

  • This ionized form binds to a specific receptor site within the pore of the sodium channel, physically occluding it and preventing the influx of sodium ions.

  • This blockade prevents the generation and conduction of action potentials, resulting in a loss of sensation.

cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular Na_Channel Resting State Open State Inactivated State LA_base LA (Base) LA_base_in LA (Base) LA_base->LA_base_in Diffusion LA_ion LA-H⁺ (Ionized) LA_base_in->LA_ion +H⁺ LA_ion->Na_Channel:f1 Binding & Blockade

Caption: General mechanism of local anesthetic action on sodium channels.

Influence of the Nitro Group

The addition of a strong electron-withdrawing group like -NO₂ to the aromatic ring of Lidocaine would be expected to have several profound effects on its properties:

  • Acidity of the Amide N-H: The nitro group would increase the acidity of the amide proton, potentially affecting its hydrogen bonding capabilities and interaction with metabolic enzymes.

  • pKa of the Tertiary Amine: The electron-withdrawing nature of the nitro group would decrease the basicity (lower the pKa) of the distant tertiary amine. This would shift the equilibrium at physiological pH, increasing the proportion of the un-ionized base form. A higher concentration of the membrane-permeable base form could theoretically lead to a faster onset of action.[10]

  • Metabolic Stability: The nitro group may alter the molecule's susceptibility to hepatic metabolism, particularly the oxidative pathways mediated by cytochrome P450 enzymes that are responsible for Lidocaine's clearance.[12][13]

  • Toxicity: Nitroaromatic compounds are often associated with toxicity concerns, including the potential for methemoglobinemia.[14] This would be a significant consideration if this compound were ever evaluated for therapeutic use.

Primary Application: A Research Tool

Currently, the sole documented use of this compound is as a chemical intermediate.[1][7] Its utility lies in its role as a precursor for synthesizing reference standards of Lidocaine metabolites, particularly 3-hydroxy-2,6-dimethylaniline, which is formed after reduction of the nitro group and subsequent metabolic processing. Access to these standards is indispensable for pharmacokinetic and drug metabolism studies, enabling researchers to accurately quantify the breakdown products of Lidocaine in biological samples.

Conclusion

This compound is a molecule of significant interest to medicinal chemists and drug metabolism scientists rather than clinicians. Its well-defined chemical properties and the predictable reactivity of its nitro group make it an ideal starting point for the synthesis of key metabolites of Lidocaine. While the structural modification imparts predictable changes to its physicochemical properties, its primary value remains as a specialized research chemical, facilitating a deeper understanding of the pharmacology and biotransformation of one of the world's most essential medicines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58781577, this compound. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024). Nitrosamine formation in lidocaine active pharmaceutical ingredients and drug products. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025). Nitrosamine formation in Lidocaine active pharmaceutical ingredients and drug products. Retrieved from [Link]

  • Hexonsynth. (n.d.). Instock: this compound. Retrieved from [Link]

  • PubMed. (2005). Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Synthesis of Lidocaine. Retrieved from [Link]

  • YouTube. (2024). Local Anesthesia: Retrosynthesis of Novocaine - Chemistry of Medicinal Drugs 4. Retrieved from [Link]

  • University of San Diego. (n.d.). The Synthesis of Lidocaine. Retrieved from [Link]

  • Google Patents. (n.d.). CN112521298A - Synthesis method of lidocaine.
  • Drugs.com. (n.d.). Lidocaine and nitrous oxide Interactions. Retrieved from [Link]

  • LITFL. (2021). Local Anaesthetics - Part One. Retrieved from [Link]

  • Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Retrieved from [Link]

  • PubMed. (n.d.). The Role of Nitrergic System in Lidocaine-Induced Convulsion in the Mouse. Retrieved from [Link]

  • Pocket Dentistry. (2015). 3 Pharmacology of local anaesthetics. Retrieved from [Link]

  • AZoM. (2015). The Spectra of Lidocaine. Retrieved from [Link]

  • PubMed Central. (n.d.). Local Anesthetics: Review of Pharmacological Considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3676, Lidocaine. Retrieved from [Link]

  • World Journal of Anesthesiology. (2015). Pharmacokinetics and pharmacodynamics of lignocaine: A review. Retrieved from [Link]

  • PubMed Central. (2021). Molecular mechanisms of lidocaine. Retrieved from [Link]

  • DailyMed. (n.d.). Lidocaine 3% Cream. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Nitro Lidocaine (CAS: 39942-49-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Intermediate in Lidocaine Metabolism

3-Nitro Lidocaine, with the CAS number 39942-49-9, is a significant derivative of the widely used local anesthetic, Lidocaine. While not a therapeutic agent in itself, this compound serves as a crucial intermediate, particularly in the synthesis of hydroxylated metabolites of Lidocaine for research and development purposes.[1][2] Understanding the chemical properties, synthesis, and analytical characterization of this compound is paramount for scientists working on drug metabolism, pharmacokinetic studies, and the development of new anesthetic analogs. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to detailed synthetic and analytical methodologies.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is the foundation for its synthesis, purification, and analytical characterization.

Chemical and Physical Data
PropertyValueSource(s)
CAS Number 39942-49-9[3][4]
Molecular Formula C₁₄H₂₁N₃O₃[3]
Molecular Weight 279.33 g/mol [3]
Appearance Yellow Solid[2]
Melting Point 49-55 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[1]
IUPAC Name 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide[3]
Synonyms 2-Diethylamino-3'-nitro-2',6'-acetoxylidide, α-Diethylamino-3-nitro-2,6-dimethylacetanilide[1]
Storage 2-8°C[4]
Structural Framework

The molecular structure of this compound is characterized by the Lidocaine core with the addition of a nitro group (-NO₂) at the 3-position of the 2,6-dimethylphenyl ring. This electron-withdrawing group significantly influences the electronic properties of the aromatic ring, which can impact its reactivity and biological interactions.

Synthesis of this compound: A Proposed Multi-Step Approach

While a direct, one-pot synthesis of this compound from Lidocaine is not extensively documented, a logical and plausible multi-step synthetic pathway can be constructed based on established organic chemistry principles and analogous reactions reported in the literature. The proposed synthesis involves three main stages:

  • Regioselective Nitration of 2,6-Dimethylaniline: The synthesis commences with the nitration of 2,6-dimethylaniline to introduce the nitro group at the desired 3-position, yielding 2,6-dimethyl-3-nitroaniline.

  • Formation of the Chloroacetamide Intermediate: The resulting nitroaniline is then reacted with chloroacetyl chloride to form the key intermediate, α-chloro-N-(2,6-dimethyl-3-nitrophenyl)acetamide.

  • Final Alkylation to Yield this compound: The synthesis concludes with the alkylation of diethylamine with the chloroacetamide intermediate.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Amide Formation cluster_2 Step 3: Alkylation 2,6-Dimethylaniline 2,6-Dimethylaniline 2,6-Dimethyl-3-nitroaniline 2,6-Dimethyl-3-nitroaniline 2,6-Dimethylaniline->2,6-Dimethyl-3-nitroaniline HNO₃ / H₂SO₄ alpha-chloro-N-(2,6-dimethyl-3-nitrophenyl)acetamide alpha-chloro-N-(2,6-dimethyl-3-nitrophenyl)acetamide 2,6-Dimethyl-3-nitroaniline->alpha-chloro-N-(2,6-dimethyl-3-nitrophenyl)acetamide ClCOCH₂Cl This compound This compound alpha-chloro-N-(2,6-dimethyl-3-nitrophenyl)acetamide->this compound HN(C₂H₅)₂

Caption: Proposed three-step synthesis of this compound.

Experimental Protocol: Step-by-Step Methodology

The following protocols are based on analogous reactions and should be optimized for specific laboratory conditions.

The regioselective nitration of N,N-dimethylaniline to favor the meta-product under strongly acidic conditions serves as a model for this step.[5][6][7] The protonation of the amino group deactivates the ring and directs the electrophilic substitution to the meta position.

  • Materials: 2,6-dimethylaniline, Concentrated Sulfuric Acid, Concentrated Nitric Acid, Ice, Ammonium Hydroxide.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid in an ice bath.

    • Slowly add 2,6-dimethylaniline while maintaining the temperature below 25°C.

    • Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid, and cool it.

    • Add the nitrating mixture dropwise to the 2,6-dimethylaniline solution, keeping the temperature between 5-10°C.

    • After the addition is complete, stir the mixture for one hour at the same temperature.

    • Pour the reaction mixture into a large volume of ice and water.

    • Neutralize the solution with concentrated ammonium hydroxide to precipitate the crude 2,6-dimethyl-3-nitroaniline.

    • Filter the precipitate, wash with cold water, and dry.

    • Purify the product by recrystallization from a suitable solvent like ethanol.

This step is an acylation reaction, analogous to the synthesis of the chloroacetamide precursor of Lidocaine.

  • Materials: 2,6-dimethyl-3-nitroaniline, Chloroacetyl chloride, Glacial Acetic Acid, Sodium Acetate.

  • Procedure:

    • Dissolve the 2,6-dimethyl-3-nitroaniline from Step 1 in glacial acetic acid.

    • Slowly add chloroacetyl chloride to the solution.

    • Gently warm the mixture to 40-50°C for a short period to facilitate the reaction.

    • Cool the solution and add a solution of sodium acetate in water to precipitate the product.

    • Collect the α-chloro-N-(2,6-dimethyl-3-nitrophenyl)acetamide by vacuum filtration, wash with water, and air dry.

The final step is a nucleophilic substitution reaction where diethylamine displaces the chlorine atom in the chloroacetamide intermediate.

  • Materials: α-Chloro-N-(2,6-dimethyl-3-nitrophenyl)acetamide, Diethylamine, Toluene.

  • Procedure:

    • In a round-bottom flask, dissolve the chloroacetamide intermediate from Step 2 in toluene.

    • Add an excess of diethylamine to the solution.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture and filter off any precipitated diethylamine hydrochloride.

    • Wash the filtrate with water and then with a dilute acid solution to remove excess diethylamine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude this compound.

    • Purify the final product by recrystallization.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methyl groups on the phenyl ring, the methylene protons of the acetamide and diethylamino groups, and the methyl protons of the diethylamino group. The presence of the nitro group will likely cause a downfield shift of the adjacent aromatic protons.

    • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to the nitro group and in its vicinity will be influenced by its electron-withdrawing nature.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (279.33 g/mol ). Fragmentation patterns can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the amide C=O stretch, N-H stretch, aromatic C-H and C=C stretches, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.

  • Proposed HPLC Method:

    • Column: A reversed-phase C18 column is suitable.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for best separation.

    • Detection: UV detection at a wavelength where this compound shows significant absorbance.

    • Purity Determination: The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Research and Development

The primary application of this compound is as a chemical intermediate in the synthesis of reference standards for drug metabolism studies.[1][2]

Synthesis of Hydroxylated Lidocaine Metabolites

Lidocaine undergoes extensive metabolism in the liver, primarily through oxidative pathways. The synthesis of authentic standards of these metabolites is crucial for their identification and quantification in biological samples. This compound can be a key precursor in a synthetic route to certain hydroxylated metabolites, where the nitro group can be reduced to an amino group and then further modified.

Metabolite_Synthesis This compound This compound 3-Amino Lidocaine 3-Amino Lidocaine This compound->3-Amino Lidocaine Reduction (e.g., SnCl₂/HCl) Hydroxylated Metabolite Hydroxylated Metabolite 3-Amino Lidocaine->Hydroxylated Metabolite Diazotization followed by Hydrolysis

Caption: General pathway for utilizing this compound in metabolite synthesis.

Safety and Handling

Detailed toxicological data for this compound is not widely available. However, as a nitroaromatic compound and a derivative of a pharmacologically active substance, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion: A Vital Tool for Pharmaceutical Research

This compound, while not a therapeutic agent itself, holds significant importance as a synthetic intermediate for researchers in drug metabolism and medicinal chemistry. A clear understanding of its properties and a robust synthetic methodology are critical for its effective use. The proposed synthetic and analytical methods in this guide provide a solid framework for the preparation and characterization of this valuable research compound, paving the way for further investigations into the metabolism and pharmacology of Lidocaine and related molecules.

References

  • Biosynth. This compound | 39942-49-9 | FN26236.

  • ChemicalBook. Lidocaine(137-58-6) 1H NMR spectrum.

  • ChemicalBook. Lidocaine(137-58-6) 13C NMR spectrum.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58781577, this compound.

  • Magritek. Lidocaine.

  • The Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0014426).

  • News-Medical.Net. Spectra of Lidocaine Using EFT NMR.

  • United States Biological. This compound - Data Sheet.

  • AZoM. An Introduction to NMR on Lidocaine Molecules.

  • Simson Pharma Limited. This compound | CAS No- 39942-49-9.

  • Sigma-Aldrich. This compound | 39942-49-9.

  • Organic Syntheses. m-NITRODIMETHYLANILINE.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3676, Lidocaine.

  • Chemistry Stack Exchange. Why does nitration of N,N-dimethylaniline occur at the meta position?

  • ChemicalBook. This compound CAS#: 39942-49-9.

  • National Institute of Standards and Technology. Lidocaine.

  • ChemicalBook. Lidocaine(137-58-6) MS spectrum.

Sources

3-Nitro Lidocaine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Nitro Lidocaine, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the fundamental properties, synthesis, and characterization of this compound, grounding all information in established scientific literature.

Core Molecular Attributes

This compound, systematically named 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide, is a nitrated derivative of the well-known local anesthetic, Lidocaine. Its core function in research and development is primarily as a precursor in the synthesis of various metabolites of Lidocaine, particularly hydroxylated derivatives.[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₄H₂₁N₃O₃[3][4][5][6]
Molecular Weight 279.33 g/mol [3][4][5][6]
CAS Number 39942-49-9[3][4][5][6]
Appearance Yellow Solid[1][2]
Melting Point 49-55 °C[2]
IUPAC Name 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide[5]

Synthesis of this compound

The synthesis of this compound involves the electrophilic aromatic substitution (nitration) of Lidocaine. The precise experimental protocol is detailed in the seminal work by Thomas, J., et al., published in the Journal of Medicinal Chemistry. While the full experimental details from this specific publication could not be accessed for this guide, a general and robust methodology for the nitration of analogous aromatic compounds can be described. The regioselectivity of this reaction, yielding the 3-nitro isomer, is a critical aspect.

Mechanistic Rationale for Regioselectivity

The directing effects of the substituents on the aniline ring of Lidocaine govern the position of nitration. The amide group is an ortho-, para-director, while the two methyl groups at positions 2 and 6 provide significant steric hindrance. This steric crowding around the ortho and para positions to the amide nitrogen likely directs the incoming electrophile (the nitronium ion, NO₂⁺) to the less hindered meta-position, which is position 3.

Generalized Experimental Protocol for Nitration

The following protocol is a generalized procedure for the nitration of an activated aromatic ring, which would be adapted for the specific synthesis of this compound.

Materials:

  • Lidocaine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Lidocaine in a minimal amount of concentrated sulfuric acid, ensuring the solution is kept cold (0-5 °C) in an ice bath.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to a separate portion of cold, concentrated sulfuric acid. This should be done with extreme caution in an ice bath to prevent overheating.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of Lidocaine, maintaining the low temperature. The reaction is typically stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude this compound.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the aqueous mixture with an appropriate organic solvent.

  • Drying and Evaporation: Combine the organic layers, dry over an anhydrous salt like magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound
TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons, the diethylamino group protons (quartet and triplet), the methylene protons of the acetamide bridge, and the two methyl groups on the aromatic ring. The introduction of the nitro group at the 3-position will cause a downfield shift of the adjacent aromatic protons.
¹³C NMR Resonances for the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), the carbonyl carbon of the amide, and the aliphatic carbons of the diethylamino and methyl groups.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, aromatic C-H stretches, and strong asymmetric and symmetric stretches for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z 279. The fragmentation pattern would likely involve cleavage of the side chains, such as the loss of the diethylamino group.

Applications in Drug Development

As an intermediate, this compound is crucial for accessing a range of Lidocaine metabolites. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the synthesis of various derivatives for structure-activity relationship (SAR) studies, aiding in the development of new local anesthetics or other therapeutic agents with improved properties.

Visualization of Chemical Structures and Synthesis

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Diagram 2: Synthesis Workflow

G Lidocaine Lidocaine Nitration Nitration (HNO₃, H₂SO₄) Lidocaine->Nitration Nitro_Lidocaine This compound Nitration->Nitro_Lidocaine

Caption: Synthetic pathway to this compound.

Conclusion

This compound is a valuable compound for medicinal chemistry and drug development, serving as a key intermediate for the synthesis of Lidocaine metabolites. Understanding its fundamental properties and synthesis is essential for researchers working in this area. While detailed experimental data is best sourced from the primary literature, this guide provides a thorough overview based on available information.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58781577, this compound. Retrieved from [Link]

  • Hexonsynth. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • University of California, San Diego. (n.d.). The Synthesis of Lidocaine. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Development of a greener synthesis of lidocaine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Nitro Lidocaine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the nitration of lidocaine to synthesize 3-nitro lidocaine. The document delves into the underlying chemical principles, a detailed experimental protocol, critical safety considerations, and methods for characterization, reflecting field-proven insights and ensuring scientific integrity.

Introduction: The Significance of this compound

Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent, serves as a versatile starting material for the synthesis of various derivatives with unique pharmacological profiles.[1][2] this compound (IUPAC name: 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide) is a key intermediate in the preparation of hydroxylated metabolites of lidocaine, which are crucial for studying its metabolism and developing new analogs.[3][4] This guide focuses on the targeted introduction of a nitro group onto the aromatic ring of lidocaine, a classic example of electrophilic aromatic substitution.

Mechanistic Insights: The Chemistry of Nitration

The synthesis of this compound from lidocaine is achieved through an electrophilic aromatic substitution reaction. Understanding the directing effects of the substituents on the lidocaine molecule is paramount to predicting the regioselectivity of this transformation.

The Electrophile: Generation of the Nitronium Ion

The nitration is typically carried out using a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects on the Lidocaine Ring

The lidocaine molecule possesses a substituted benzene ring with three key groups influencing the position of the incoming electrophile:

  • Amide Group (-NHCOCH₂N(Et)₂): The amide group is an ortho-, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions, thereby activating them towards electrophilic attack.[6][7]

  • Two Methyl Groups (-CH₃): The two methyl groups at positions 2 and 6 are weakly activating and are also ortho-, para-directors due to hyperconjugation.

Considering these effects, the incoming nitronium ion is directed to the positions ortho and para to the activating amide group. The two methyl groups at positions 2 and 6 sterically hinder the ortho positions (positions 3 and 5 relative to the amide group's point of attachment are equivalent in the starting material before considering the amide's orientation). The para position (position 4) is also a potential site. However, the formation of this compound indicates that the nitration occurs at one of the positions ortho to the amide group. This regioselectivity is influenced by the powerful activating effect of the amide group and the specific reaction conditions employed.

The name "this compound" implies that the nitro group is introduced at the 3-position of the 2,6-dimethylaniline ring. The numbering of the ring is based on the aniline structure.

Caption: Workflow of the nitration of lidocaine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of nitration for substituted anilines. Researchers must first conduct a thorough risk assessment and adapt the procedure as necessary for their specific laboratory conditions.

Materials and Equipment
Reagents & SolventsEquipment
LidocaineRound-bottom flask (three-necked)
Concentrated Sulfuric Acid (98%)Magnetic stirrer and stir bar
Concentrated Nitric Acid (70%)Dropping funnel
Dichloromethane (DCM)Ice bath
Saturated Sodium Bicarbonate SolutionSeparatory funnel
Anhydrous Sodium SulfateRotary evaporator
Deionized WaterBeakers, Erlenmeyer flasks, graduated cylinders
Crushed IcepH paper
Ethyl Acetate (for purification)Glass funnel and filter paper
Hexane (for purification)Thin Layer Chromatography (TLC) setup
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve lidocaine (e.g., 5.0 g) in concentrated sulfuric acid (e.g., 20 mL) under constant stirring. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 4.5 mL) while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred lidocaine solution via the dropping funnel. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (e.g., 100 g) in a large beaker with vigorous stirring. This will precipitate the crude product.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product, typically a yellow solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to obtain the pure this compound.[4]

Quantitative Data
ParameterValueNotes
Reactants
Lidocaine5.0 g
Concentrated H₂SO₄24.5 mLUsed as solvent and catalyst.
Concentrated HNO₃1.5 mLNitrating agent.
Reaction Conditions
Temperature0-10 °CCritical for controlling selectivity and preventing side reactions.
Reaction Time1-2 hoursMonitor by TLC.
Product
Product NameThis compound
Molecular FormulaC₁₄H₂₁N₃O₃[8]
Molecular Weight279.33 g/mol [8]
AppearanceYellow Solid[3][4]
Expected YieldVaries (typically 60-80%)Highly dependent on strict temperature control.
Melting Point49-55 °C[4]

Safety: A Non-Negotiable Priority

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.[9]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[10][11] Always handle them inside a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[12]

  • Exothermic Reaction: The reaction is highly exothermic.[9] Failure to control the temperature can lead to a runaway reaction, potentially causing an explosion and the release of toxic nitrogen oxide fumes.[12] An ice bath must be readily available, and the addition of the nitrating mixture must be slow and controlled.

  • Spill Management: Have spill containment kits with neutralizing agents (e.g., sodium bicarbonate) readily accessible.[13]

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are in close proximity and that all personnel are trained in their use.[11][12]

Safety_Protocol cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls cluster_procedure Procedural Safety Goggles Splash Goggles & Face Shield Gloves Acid-Resistant Gloves Coat Lab Coat FumeHood Chemical Fume Hood IceBath Ice Bath for Temperature Control Emergency Eyewash & Safety Shower SlowAddition Slow, Dropwise Addition Monitoring Constant Temperature Monitoring Quenching Careful Quenching on Ice Risk High Risk: Nitration Reaction Risk->Goggles Risk->Gloves Risk->Coat Risk->FumeHood Risk->IceBath Risk->Emergency Risk->SlowAddition Risk->Monitoring Risk->Quenching

Caption: Key safety pillars for the nitration of lidocaine.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques:

  • Chromatography: Thin Layer Chromatography (TLC) for reaction monitoring and High-Performance Liquid Chromatography (HPLC) for purity assessment.[14][15]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the position of the nitro group.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the symmetric and asymmetric stretches of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.[4]

Conclusion

The nitration of lidocaine to form this compound is a valuable synthetic transformation for accessing important metabolites and new chemical entities. The success of this procedure hinges on a thorough understanding of the reaction mechanism, meticulous control of reaction conditions, particularly temperature, and an unwavering commitment to safety. This guide provides the foundational knowledge for researchers to undertake this synthesis with confidence and precision.

References

  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • NCERT. (n.d.). Amines. In Chemistry Part II (Class XII).
  • ChemicalBook. (n.d.). This compound CAS#: 39942-49-9.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.
  • Unacademy. (n.d.). Electrophilic substitution (case aniline): Nitration.
  • Unknown. (n.d.). Synthesis of Lidocaine.
  • University of San Diego. (n.d.). The Synthesis of Lidocaine.
  • University of Wisconsin-River Falls. (n.d.). Reduction of 1,3-dimethyl-2-nitrobenzene to 2,6-dimethylaniline.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • Chemicea. (n.d.). This compound | CAS No- 39942-49-9.
  • Sac State Scholars. (n.d.). Development of a greener synthesis of lidocaine.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Weinberg, L., et al. (2021). Molecular mechanisms of lidocaine. Anesthesiology and Intensive Therapy, 53(4), 337-344.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • Beecham, G. B., & Nessel, T. A. (2024). Lidocaine. In StatPearls. StatPearls Publishing.
  • Unknown. (n.d.). Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form. International Journal of Pharmaceutical Chemistry and Analysis.
  • El-Kimary, E. I., et al. (2023). Green chromatographic methods for determination of co-formulated lidocaine hydrochloride and miconazole nitrate along with an endocrine disruptor preservative and potential impurity. Scientific Reports, 13(1), 19356.

Sources

An In-Depth Technical Guide to the Interaction of Lidocaine with Reactive Nitrogen Species in Inflammatory States: Mechanisms and Clinical Implications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lidocaine, a cornerstone of local anesthesia and antiarrhythmic therapy, exhibits complex behavior in the presence of inflammation. Beyond the classical understanding of its pharmacokinetics, governed primarily by hepatic cytochrome P450 metabolism, lies a critical and often overlooked interaction with the chemical milieu of inflamed tissues. This guide provides a detailed examination of the interaction between lidocaine and reactive nitrogen species (RNS), such as peroxynitrite, which are abundantly produced during the inflammatory response. We will explore the mechanistic underpinnings of these interactions, their profound implications for lidocaine's clinical efficacy, and the potential for the formation of novel, yet largely uncharacterized, nitrated derivatives. This document serves as a technical resource for researchers, clinicians, and drug development professionals seeking a deeper understanding of drug behavior in pathological states, emphasizing the necessity of considering the inflammatory microenvironment in pharmacological assessments.

Introduction: The Challenge of Anesthesia in Inflamed Tissues

The reduced efficacy of local anesthetics like lidocaine in inflamed or infected tissues is a well-documented clinical challenge. While traditionally attributed to the acidic pH of inflamed sites trapping the anesthetic in its less membrane-permeable cationic form, this explanation is incomplete. A growing body of evidence points towards direct chemical interactions between the anesthetic agent and the host's inflammatory response products as a significant contributing factor.

Inflammation is characterized by the infiltration of immune cells, particularly neutrophils, which produce a barrage of reactive oxygen species (ROS) and reactive nitrogen species (RNS) as part of the host defense mechanism.[1] Key among these is peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂⁻•).[2] The presence of these reactive species not only alters the target neural membranes but can also directly modify the chemical structure and function of administered drugs.[2][3]

This guide will deconstruct the complex interplay between lidocaine and RNS, moving from the established metabolic pathways to the frontiers of inflammation-driven drug modification.

Canonical Metabolism of Lidocaine: The Cytochrome P450 Pathway

Under normal physiological conditions, lidocaine is extensively metabolized in the liver. The primary route involves N-dealkylation by cytochrome P450 enzymes, predominantly CYP1A2 and CYP3A4.[4] This process yields two major active metabolites:

  • Monoethylglycinexylidide (MEGX): Formed by the removal of one ethyl group.

  • Glycinexylidide (GX): Formed by the subsequent removal of the second ethyl group.

These metabolites undergo further hydrolysis and hydroxylation before renal excretion.[5] This well-characterized pathway is the basis for most pharmacokinetic models of lidocaine.

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX CYP1A2/3A4 (N-dealkylation) GX Glycinexylidide (GX) MEGX->GX CYP1A2/3A4 (N-dealkylation) Excretion Renal Excretion GX->Excretion Hydrolysis & Hydroxylation

Figure 1: Simplified diagram of the canonical hepatic metabolism of lidocaine via the Cytochrome P450 system.

The Inflammatory Milieu: A Crucible of Reactive Species

At sites of inflammation, the metabolic landscape is dramatically altered. Activated neutrophils and macrophages release the enzyme myeloperoxidase (MPO), which plays a central role in generating potent oxidants.[6]

Myeloperoxidase (MPO) and the Generation of Nitrating Species

MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent microbicidal agent. However, MPO can also utilize nitrite (NO₂⁻), a stable end-product of nitric oxide metabolism, as a substrate. The MPO-H₂O₂-NO₂⁻ system generates reactive nitrogen species, including nitrogen dioxide (•NO₂), which are capable of nitrating aromatic rings.[6][7] This pathway is a recognized mechanism for the in vivo formation of 3-nitrotyrosine in proteins, a biomarker of nitrosative stress.[6]

Figure 2: Formation of reactive nitrogen species by activated neutrophils, presenting a hypothetical pathway for the nitration of aromatic compounds like lidocaine.

Lidocaine's Interaction with Peroxynitrite

Several studies have demonstrated a direct interaction between lidocaine and peroxynitrite.[2][3] This interaction has two primary consequences:

  • Scavenging of RNS: Lidocaine has been shown to act as a scavenger of peroxynitrite and other reactive species.[8][9] This antioxidant property may contribute to its observed anti-inflammatory effects, but it also implies that the lidocaine molecule itself is chemically altered in the process.[1]

  • Alteration of Anesthetic Efficacy: Pre-treatment of nerve cell model membranes with peroxynitrite has been shown to decrease the membrane-fluidizing effects of lidocaine.[3] This suggests that peroxynitrite-induced lipid peroxidation of the neural membrane makes it more rigid and less susceptible to the action of lidocaine, providing a direct molecular mechanism for reduced anesthetic efficacy during inflammation.[2][3]

3-Nitro Lidocaine: A Hypothetical Metabolite

While the nitration of aromatic compounds by MPO and peroxynitrite in vivo is established, the specific formation of This compound as a metabolite of lidocaine has not been definitively demonstrated in published literature. However, based on the known reactivity of the inflammatory microenvironment, its formation is chemically plausible.

This compound (CAS 39942-49-9) exists as a commercially available chemical standard, often used as a synthetic intermediate in the preparation of other lidocaine derivatives for research.[10][11][12] Its existence as a stable molecule allows for the development of analytical methods to search for it in biological systems.

Chemical Properties of this compound:

PropertyValueSource
CAS Number 39942-49-9[13]
Molecular Formula C₁₄H₂₁N₃O₃[13]
Molecular Weight 279.33 g/mol [13]
Appearance Yellow Solid[11]
Melting Point 49-55 °C[11]

Experimental Protocols for Investigating Lidocaine Nitration

To validate the hypothesis of this compound formation, a series of self-validating experimental systems can be designed.

In Vitro MPO-Mediated Nitration Assay

This protocol aims to determine if MPO can directly nitrate lidocaine in a controlled environment.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Lidocaine HCl in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare a 10 mM stock solution of sodium nitrite (NaNO₂) in PBS.

    • Prepare a 1 mM stock solution of hydrogen peroxide (H₂O₂) in PBS immediately before use.

    • Reconstitute purified human Myeloperoxidase (MPO) to a concentration of 1 µM in PBS.

    • Prepare a 1 mM stock solution of this compound standard in methanol for use as a control and for quantification.

  • Reaction Incubation:

    • In a microcentrifuge tube, combine:

      • 50 µL of 100 mM Lidocaine HCl

      • 10 µL of 10 mM NaNO₂

      • 10 µL of 1 µM MPO

      • 320 µL of PBS, pH 7.4

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 1 mM H₂O₂. The final concentrations will be approximately 10 mM Lidocaine, 200 µM NaNO₂, and 20 nM MPO.

    • Incubate at 37°C for 60 minutes.

  • Control Reactions (Self-Validation):

    • No MPO Control: Replace the MPO solution with PBS.

    • No H₂O₂ Control: Replace the H₂O₂ solution with PBS.

    • No Nitrite Control: Replace the NaNO₂ solution with PBS.

  • Sample Preparation for Analysis:

    • Stop the reaction by adding 50 µL of 1 M HCl.

    • Add an internal standard (e.g., deuterated lidocaine).

    • Perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the analytes. A common method is to basify the sample with NaOH and extract with ethyl acetate.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a reverse-phase C18 HPLC column coupled to a triple quadrupole mass spectrometer.

    • Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the parent-to-fragment ion transition for this compound (based on the standard) and lidocaine.

MPO_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_incubation 2. Reaction Incubation (37°C) cluster_controls 3. Control Reactions cluster_cleanup 4. Sample Cleanup cluster_analysis 5. Analysis Reagents Lidocaine, NaNO₂, H₂O₂, MPO Incubate Mix Reagents Initiate with H₂O₂ Reagents->Incubate Cleanup Stop Reaction Add Internal Std Solid-Phase Extraction Incubate->Cleanup Controls No MPO No H₂O₂ No Nitrite Controls->Cleanup Analysis LC-MS/MS Analysis (MRM Detection) Cleanup->Analysis

Figure 3: Experimental workflow for the in vitro investigation of MPO-mediated lidocaine nitration.

Clinical and Toxicological Implications

The potential for inflammation-driven nitration of lidocaine has significant implications:

  • Pharmacological Activity: The addition of a nitro group to the aromatic ring of lidocaine would drastically alter its physicochemical properties (e.g., pKa, lipophilicity), likely impacting its ability to bind to sodium channels and exert its anesthetic effect. The biological activity of this compound is currently unknown.

  • Toxicity: Many nitroaromatic compounds are known to be toxic or immunogenic. The formation of this compound could represent a bioactivation pathway, creating a new chemical entity with a different safety profile than the parent drug. This is particularly relevant in chronic inflammatory conditions where patients may receive repeated doses of lidocaine.

  • Drug Development: These findings underscore the importance of evaluating drug stability and metabolism not just in sterile, hepatic models but also in the context of inflammatory disease models. Assays incorporating activated neutrophils or the MPO system could become a valuable tool in preclinical drug development to identify candidates susceptible to inflammation-driven modification.

Conclusion

The interaction between lidocaine and reactive nitrogen species at sites of inflammation is a critical, multi-faceted process that extends beyond simple pH effects. While the formation of this compound as a specific metabolite remains a compelling but unproven hypothesis, the underlying science is sound. The MPO-H₂O₂-NO₂⁻ system, active in inflamed tissues, has the demonstrated capacity to nitrate aromatic compounds. Furthermore, the direct interaction of lidocaine with peroxynitrite alters both the drug and its therapeutic environment.

This guide serves as a call to action for further research. The development of validated analytical methods to probe for this compound in biological samples from patients with inflammatory conditions is a crucial next step. Such work will not only deepen our understanding of local anesthetic action but also pave the way for more effective pain management strategies in the complex setting of inflammation.

References

  • Title: Peroxynitrite affects lidocaine by acting on membrane-constituting lipids. Source: PubMed URL: [Link]

  • Title: Influence of peroxynitrite on local anesthetic membrane effects.... Source: ResearchGate URL: [Link]

  • Title: Local anesthetic failure associated with inflammation: verification of the acidosis mechanism and the hypothetic participation of inflammatory peroxynitrite. Source: Taylor & Francis Online URL: [Link]

  • Title: this compound | C14H21N3O3 | CID 58781577. Source: PubChem URL: [Link]

  • Title: Synthesis of Lidocaine. Source: University of California, San Diego URL: [Link]

  • Title: Chem 302L / Su07 The Synthesis of Lidocaine Introduction Lidocaine (trade names Lidothesin, Xylocain, Anestacon) is an important. Source: University of San Diego URL: [Link]

  • Title: Reduced neutrophil superoxide anion release after prolonged infusions of lidocaine. Source: PubMed URL: [Link]

  • Title: N(Omega)-nitro-l-arginine methyl ester potentiates lidocaine analgesic and anaesthetic effect in rats. Source: PubMed URL: [Link]

  • Title: Lidocaine topical and nitric oxide Interactions. Source: Drugs.com URL: [Link]

  • Title: Molecular mechanisms of lidocaine. Source: PMC - PubMed Central URL: [Link]

  • Title: Development of Novel Potentiometric Sensors for Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations, Serum and Urine Samples. Source: PubMed Central URL: [Link]

  • Title: Mechanism of reaction of myeloperoxidase with nitrite. Source: PubMed URL: [Link]

  • Title: A study of the in vitro interaction between lidocaine and premedications using human liver microsomes. Source: PubMed URL: [Link]

  • Title: Quaternary Lidocaine Derivatives: Past, Present, and Future. Source: PMC - PubMed Central URL: [Link]

  • Title: The in vitro mechanisms and in vivo efficacy of intravenous lidocaine on the neuroinflammatory response in acute and chronic pain. Source: PubMed URL: [Link]

  • Title: Involvement of liver carboxylesterases in the in vitro metabolism of lidocaine. Source: PubMed URL: [Link]

  • Title: Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study. Source: Frontiers URL: [Link]

  • Title: In vitro metabolism of lidocaine in subcellular post-mitochondrial fractions and precision cut slices from cattle liver. Source: Wageningen University & Research URL: [Link]

  • Title: In vitro metabolism of lidocaine in subcellular post-mitochondrial fractions and precision cut slices from cattle liver. Source: PubMed URL: [Link]

  • Title: Myeloperoxidase produces nitrating oxidants in vivo. Source: PMC - NIH URL: [Link]

  • Title: Synthesis and biological activities of local anesthetics. Source: PMC - PubMed Central URL: [Link]

  • Title: Myeloperoxidase has directly-opposed effects on nitration reaction--study on myeloperoxidase-deficient patient and myeloperoxidase-knockout mice. Source: PubMed URL: [Link]

  • Title: In vitro metabolism of lidocaine in subcellular post-mitochondrial fractions and precision cut slices from cattle liver. Source: ResearchGate URL: [Link]

  • Title: Drug Interaction Report: lidocaine topical, nitric oxide. Source: drugs.com URL: [Link]

  • Title: Interaction of lidocaine with reactive oxygen and nitrogen species. Source: ResearchGate URL: [Link]

  • Title: Determination of Lidocaine in Postmortem Whole Blood Samples after Unsuccessful Cardiopulmonary Resuscitation. Source: MDPI URL: [Link]

  • Title: Interaction of lidocaine with reactive oxygen and nitrogen species. Source: PubMed URL: [Link]

  • Title: Determination of Lidocaine in Hair of Drug Fatalities by Headspace Solid-Phase Microextraction. Source: ResearchGate URL: [Link]

  • Title: [The detection and quantitative determination of lidocaine and novocainamide in biological fluids]. Source: PubMed URL: [Link]

  • Title: Lidocaine oxidation by electrogenerated reactive oxygen species in the light of oxidative drug metabolism. Source: PubMed URL: [Link]

  • Title: Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages. Source: PubMed URL: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Nitro Lidocaine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 3-Nitro Lidocaine, a key derivative of the widely used local anesthetic, Lidocaine. The structural elucidation of such compounds is paramount in drug development, quality control, and forensic analysis. This document offers a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the established spectral characteristics of the parent Lidocaine molecule and the predictable electronic effects of the nitro functional group.

Introduction: The Significance of this compound

Lidocaine, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is a cornerstone of local anesthesia and a Class Ib antiarrhythmic drug.[1][2] Its derivatives are of significant interest for modulating its pharmacokinetic and pharmacodynamic properties. The introduction of a nitro group onto the aromatic ring, creating this compound (2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide), is expected to significantly alter its electronic and, consequently, its spectroscopic properties.[3] Accurate spectroscopic analysis is the gold standard for confirming the identity and purity of such novel analogues.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key spectroscopic signatures of this compound. We will first review the well-documented spectra of Lidocaine and then, by applying fundamental principles of spectroscopy, predict and interpret the spectra of its 3-nitro derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Causality Behind Experimental Choices

For a molecule like this compound, deuterated chloroform (CDCl₃) is an excellent choice of solvent for ¹H and ¹³C NMR analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signals that do not interfere with the analyte's signals.[2] Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for proton and carbon NMR, providing a stable and sharp reference signal. A standard 400 MHz or 500 MHz spectrometer is more than sufficient to resolve the expected signals.

¹H NMR Spectroscopy

Lidocaine Reference Data: The ¹H NMR spectrum of Lidocaine in CDCl₃ typically shows distinct signals corresponding to the aromatic protons, the diethylamino group, the methylene group of the acetamide moiety, and the methyl groups on the aromatic ring.[4]

Predicted ¹H NMR Spectrum of this compound: The introduction of a strongly electron-withdrawing nitro (-NO₂) group at the 3-position of the 2,6-dimethylphenyl ring will induce significant changes in the chemical shifts of the aromatic protons.

  • Aromatic Protons: In Lidocaine, the aromatic protons typically appear as a multiplet around 7.0-7.1 ppm. In this compound, the two remaining aromatic protons will be in different chemical environments. The proton at the 4-position, being para to the nitro group, will be significantly deshielded and shifted downfield. The proton at the 5-position, meta to the nitro group, will also be shifted downfield, but to a lesser extent. These protons would likely appear as two distinct doublets due to ortho-coupling.

  • Amide Proton (NH): The amide proton signal is often broad and its chemical shift is concentration-dependent. The presence of the nitro group is not expected to have a major direct effect on its chemical shift.

  • Aliphatic Protons: The protons of the diethylaminoethyl group are relatively isolated from the aromatic ring, and thus, the nitro group's influence on their chemical shifts will be minimal. We expect to see a quartet for the -CH₂- protons of the ethyl groups coupled to the methyl protons, and a triplet for the terminal -CH₃ groups. The singlet for the -CO-CH₂-N- methylene protons should remain largely unaffected.

  • Aromatic Methyl Protons: The two methyl groups at the 2- and 6-positions will also experience a downfield shift due to the overall electron-withdrawing nature of the nitrated ring, though this effect will be less pronounced than for the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound vs. Lidocaine

Assignment Lidocaine (Observed, ppm) [2][5]This compound (Predicted, ppm) Predicted Multiplicity
Aromatic CH (H-4, H-5)~7.1>7.5d, d
Amide NHVariable (e.g., ~8.9)Variablebr s
-CO-CH₂-N-~3.22~3.2-3.3s
-N-(CH₂CH₃)₂~2.68~2.7q
Aromatic -CH₃~2.23~2.3-2.4s
-N-(CH₂CH₃)₂~1.13~1.1-1.2t
¹³C NMR Spectroscopy

Lidocaine Reference Data: The ¹³C NMR spectrum of Lidocaine shows distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the side chain.[4][6]

Predicted ¹³C NMR Spectrum of this compound: The nitro group's electron-withdrawing effect will be even more pronounced in the ¹³C NMR spectrum.

  • Aromatic Carbons: The carbon atom directly attached to the nitro group (C-3) will be significantly deshielded. The other aromatic carbons will also be affected, with C-1, C-2, and C-6 experiencing downfield shifts. The quaternary carbons can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[1][4]

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon (C=O) is not expected to change significantly as it is insulated from the aromatic ring.

  • Aliphatic Carbons: Similar to the ¹H NMR, the aliphatic carbons of the diethylaminoethyl side chain will be minimally affected.

Table 2: Predicted ¹³C NMR Data for this compound vs. Lidocaine

Assignment Lidocaine (Observed, ppm) [2]This compound (Predicted, ppm)
Carbonyl C=O~170.2~170
Aromatic C-NO₂N/A>140
Aromatic C-NH~134.1>135
Aromatic C-CH₃~135.1>136
Aromatic CH~128.2, ~127.0>128
-CO-CH₂-N-~57.6~57-58
-N-(CH₂CH₃)₂~49.0~49-50
Aromatic -CH₃~18.6~18-19
-N-(CH₂CH₃)₂~12.7~12-13
NMR Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Collect at least 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 2 seconds and an acquisition time of 1-2 seconds are typical. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve this compound in CDCl₃ with TMS transfer Transfer to NMR Tube dissolve->transfer load Load Sample & Lock transfer->load tune_shim Tune & Shim load->tune_shim acquire_H1 Acquire ¹H Spectrum tune_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate analyze Spectral Analysis calibrate->analyze

Caption: NMR Spectroscopy Workflow for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid sample like this compound as it requires minimal sample preparation and provides high-quality, reproducible spectra. A standard FT-IR spectrometer with a diamond or zinc selenide ATR crystal is ideal.

Interpreting the IR Spectrum

Lidocaine Reference Data: The IR spectrum of Lidocaine shows characteristic peaks for the N-H stretch of the secondary amide, C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic groups.[7][8]

Predicted IR Spectrum of this compound: The most significant additions to the IR spectrum of this compound will be the strong, characteristic absorptions of the nitro group.

  • N-O Stretching: The nitro group will exhibit two very strong and sharp absorption bands: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. These peaks are often the most prominent features in the spectrum of a nitro compound.

  • N-H Stretching: The N-H stretch of the amide will still be present, typically in the 3300-3500 cm⁻¹ region.

  • C=O Stretching: The amide carbonyl (C=O) stretch will be observed in its usual region, around 1650-1680 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be seen just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Lidocaine (Observed, cm⁻¹) [7]This compound (Predicted, cm⁻¹) Intensity
Amide N-H Stretch~3400~3400Medium
Aromatic C-H Stretch>3000>3000Medium-Weak
Aliphatic C-H Stretch<3000<3000Medium-Strong
Amide C=O Stretch~1655~1660Strong
Aromatic C=C Bending~1400-1600~1400-1600Medium
Asymmetric N-O StretchN/A1500-1560Strong, Sharp
Symmetric N-O StretchN/A1345-1385Strong, Sharp
IR Experimental Protocol
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal.

  • Acquire Spectrum: Apply pressure using the ATR anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Analysis clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample acquire Acquire Spectrum (16-32 scans) apply_sample->acquire process Automatic Baseline Correction acquire->process identify Identify Functional Group Peaks process->identify

Caption: FT-IR Spectroscopy Workflow using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering clues about its structure.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the ideal ionization technique for a molecule like this compound. ESI is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight. A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for obtaining an accurate mass measurement, which can be used to confirm the elemental composition.

Interpreting the Mass Spectrum

Lidocaine Reference Data: The ESI mass spectrum of Lidocaine shows a prominent base peak at m/z 235.17, corresponding to the protonated molecule [C₁₄H₂₂N₂O + H]⁺.[9] A characteristic fragment ion is often observed at m/z 86, resulting from the cleavage of the amide bond.

Predicted Mass Spectrum of this compound:

  • Molecular Ion: The molecular formula of this compound is C₁₄H₂₁N₃O₃.[3] Its monoisotopic mass is 279.1583 Da.[3] In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 280.1656 . A high-resolution measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Similar to Lidocaine, the most likely fragmentation pathway would involve the cleavage of the C-N bond between the carbonyl group and the diethylamino-methylene group. This would lead to a characteristic fragment ion of the diethylaminoethyl moiety at m/z 86.10 , which is a hallmark of the Lidocaine structure. The other fragment would be the nitrated aromatic portion.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Predicted m/z (Monoisotopic)
[M+H]⁺[C₁₄H₂₂N₃O₃]⁺280.1656
[Fragment]⁺[C₅H₁₂N]⁺86.10
MS Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the [M+H]⁺ peak and any significant fragment ions. Use the instrument's software to calculate the elemental composition from the accurate mass measurement.

MS_Workflow cluster_prep Sample Preparation cluster_acq ESI-MS Acquisition cluster_proc Data Analysis prepare_sol Prepare Dilute Solution in ACN/H₂O + 0.1% FA calibrate_ms Calibrate Mass Spectrometer prepare_sol->calibrate_ms infuse Infuse Sample into ESI Source calibrate_ms->infuse acquire Acquire Spectrum (Positive Ion Mode) infuse->acquire identify_ion Identify [M+H]⁺ Peak acquire->identify_ion analyze_frag Analyze Fragments identify_ion->analyze_frag confirm_mass Confirm Exact Mass & Elemental Composition analyze_frag->confirm_mass

Caption: ESI-MS Workflow for Molecular Weight Determination.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. While experimental data for this specific derivative is not widely published, a robust and scientifically sound interpretation can be derived from the well-established data of the parent Lidocaine molecule and the predictable, strong electronic effects of the nitro group. The key distinguishing features will be the significant downfield shifts of the aromatic protons in the ¹H NMR spectrum, the appearance of strong N-O stretching bands in the IR spectrum, and a protonated molecular ion at m/z 280.1656 in the mass spectrum. This guide provides the foundational knowledge and protocols for researchers to confidently identify and characterize this important Lidocaine analogue.

References

  • AZoM. (2015). The Spectra of Lidocaine. [Link]

  • ScienceDirect. (n.d.). Mass spectra of precursor and product ions of lidocaine, 2,6-xylidine, GX and MEGX. [Link]

  • News-Medical.Net. (2015). Spectra of Lidocaine Using EFT NMR. [Link]

  • National Center for Biotechnology Information. (n.d.). Lidocaine. PubChem Compound Summary for CID 3676. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 58781577. [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0014426). [Link]

  • ResearchGate. (n.d.). FT-IR spectra of lidocaine HCl, HP- β -CD, 1:1 and 1:2 lidocaine... [Link]

  • National Institute of Standards and Technology. (n.d.). Lidocaine. In NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 3-Nitro Lidocaine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectroscopic characteristics of 3-Nitro Lidocaine, a nitrated derivative of the widely used local anesthetic, lidocaine. Understanding these fundamental properties is crucial for its synthesis, purification, and potential applications in pharmaceutical research and development. This document deviates from rigid templates to present the information in a logically structured format, emphasizing the scientific rationale behind the characterization methodologies.

Core Molecular and Physical Properties

This compound, systematically named 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide, is a yellow to dark orange solid at room temperature[1][2]. The introduction of a nitro group onto the phenyl ring of the parent lidocaine molecule significantly influences its physical and chemical properties.

Structural and General Properties

A summary of the key physical properties of this compound is presented in Table 1. These values are essential for researchers working with this compound, providing a basis for its identification and handling.

PropertyValueSource(s)
Chemical Formula C₁₄H₂₁N₃O₃[3]
Molecular Weight 279.34 g/mol [3]
CAS Number 39942-49-9[3]
Appearance Yellow to Dark Orange Solid[1][2]
Melting Point 49-55 °C[1]
Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. This compound is reported to be slightly soluble in chloroform and methanol[1].

Rationale for Solvent Selection in Solubility Studies: Chloroform, a relatively nonpolar solvent, is often used to assess the solubility of organic compounds with both hydrophobic and some polar character. Methanol, a polar protic solvent, provides insight into the compound's ability to interact through hydrogen bonding. The limited solubility in these solvents suggests that this compound possesses a moderate polarity. For quantitative solubility determination, a systematic approach is necessary.

Experimental Protocols for Physical Characterization

To ensure the integrity and reproducibility of research, standardized and well-understood experimental protocols are paramount. The following sections detail the methodologies for determining the key physical characteristics of this compound.

Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) near the expected melting range.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: The use of a finely powdered sample ensures uniform heat distribution. A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, providing an accurate measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Powder Sample A->B C Pack Capillary Tube B->C D Place in Apparatus C->D E Heat Rapidly (Approx.) D->E F Heat Slowly (1-2°C/min) E->F G Observe Melting F->G H Record Range G->H

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative and semi-quantitative understanding of solubility is often the first step in pre-formulation studies.

Step-by-Step Methodology for Qualitative Assessment:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

  • Sample Addition: A small, pre-weighed amount of this compound (e.g., 1-5 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in a vial.

  • Observation: The vials are agitated (e.g., vortexed) and allowed to equilibrate at a controlled temperature. The dissolution of the solid is visually observed.

  • Classification: The solubility is classified based on visual inspection (e.g., freely soluble, soluble, sparingly soluble, insoluble).

Causality Behind Experimental Choices: Using a spectrum of solvents provides a comprehensive picture of the compound's polarity and potential intermolecular interactions. Controlling the temperature is important as solubility is temperature-dependent.

SolubilityWorkflow A Weigh this compound C Add Sample to Solvents A->C B Select Solvents of Varying Polarity B->C D Agitate and Equilibrate at Constant Temperature C->D E Visually Observe Dissolution D->E F Classify Solubility E->F

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the nitrated aromatic ring would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the positions of the methyl and nitro groups.

  • Methylene Protons: The methylene protons of the diethylamino group and the methylene group adjacent to the amide carbonyl will show characteristic signals, likely in the range of 2.5-4.0 ppm.

  • Methyl Protons: The methyl groups on the aromatic ring and the ethyl groups of the diethylamino moiety will give rise to signals in the upfield region of the spectrum (typically 1.0-2.5 ppm).

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the downfield region, typically around 170 ppm.

  • Aromatic Carbons: The carbons of the aromatic ring will produce a set of signals between 120-150 ppm. The carbon atom attached to the nitro group would be significantly deshielded.

  • Aliphatic Carbons: The methylene and methyl carbons of the diethylamino group and the methyl groups on the aromatic ring will appear in the upfield region of the spectrum.

Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Shimming is crucial for obtaining high-resolution spectra with sharp lines.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-O Stretching: The nitro group will exhibit two strong, characteristic stretching vibrations. The asymmetric stretch is expected in the range of 1550-1475 cm⁻¹, and the symmetric stretch is expected between 1360-1290 cm⁻¹.

  • C=O Stretching: The amide carbonyl group will show a strong absorption band, typically in the region of 1680-1630 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • N-H Stretching: A moderate absorption band for the amide N-H stretch is expected around 3300 cm⁻¹.

  • C-N Stretching: C-N stretching vibrations will be present in the fingerprint region of the spectrum.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal and collecting the reflected infrared radiation.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Causality Behind Experimental Choices: ATR-IR is a convenient technique for solid samples as it requires minimal sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups.

Expected UV-Vis Absorption:

This compound is expected to exhibit strong UV absorption due to the presence of the nitrated aromatic ring. The nitro group, being a strong chromophore, will likely cause a bathochromic (red) shift in the absorption maximum compared to lidocaine. The exact position of the absorption maximum (λ_max) will depend on the solvent used.

Protocol for UV-Vis Analysis:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol). This stock solution is then serially diluted to prepare a series of standard solutions of known concentrations.

  • Instrument Setup: A UV-Vis spectrophotometer is blanked with the chosen solvent.

  • Data Acquisition: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λ_max).

  • Data Analysis: A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity of the compound.

Causality Behind Experimental Choices: The choice of a UV-transparent solvent is critical to avoid interference with the analyte's absorption. Preparing a series of dilutions allows for the determination of molar absorptivity and ensures that the measurements are within the linear range of the instrument.

Conclusion

This technical guide has provided a detailed overview of the key physical and spectroscopic characteristics of this compound. While some of the data is based on information from chemical suppliers, the provided experimental protocols offer a framework for researchers to independently verify these properties and obtain more detailed characterization data. The structural modifications introduced by the nitro group are expected to significantly alter the electronic and steric properties of the lidocaine scaffold, which may have implications for its biological activity. Further research, including the publication of detailed spectroscopic data in peer-reviewed journals, is needed to fully elucidate the structure-property relationships of this compound.

References

Sources

Solubility Profile of 3-Nitro Lidocaine: A Methodical Approach for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of pharmaceutical development, influencing everything from formulation and bioavailability to analytical method design. 3-Nitro Lidocaine, a key intermediate and analogue of Lidocaine, presents a unique solubility profile due to its specific combination of functional groups.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and understand the solubility of this compound across a range of pharmaceutically relevant solvents. We will explore the theoretical underpinnings of its solubility, present a rigorous, self-validating experimental protocol for its determination, and offer a structured approach to data analysis and interpretation.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development. For a compound like this compound, which serves as an intermediate in the synthesis of hydroxylated Lidocaine metabolites, a thorough understanding of its solubility is paramount for:

  • Process Chemistry: Optimizing reaction conditions, purification strategies (e.g., crystallization), and isolation procedures.

  • Preformulation Studies: Assessing its potential for development into various dosage forms.

  • Analytical Method Development: Selecting appropriate mobile phases for chromatographic analysis and preparing stock standard solutions.

  • Pharmacokinetic Profiling: Predicting absorption and distribution characteristics in early-stage research.

This document serves as a technical guide, grounded in first principles, to methodically evaluate the solubility of this compound.

Physicochemical Properties of this compound

Before delving into experimental determination, it is essential to understand the fundamental properties of the molecule, as they directly influence its interaction with various solvents.

PropertyValueSource
IUPAC Name 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide[3]
Molecular Formula C₁₄H₂₁N₃O₃[1][3]
Molecular Weight 279.33 g/mol [2][3][4]
CAS Number 39942-49-9[1][2][5]
Appearance Yellow Solid[1][2]
Melting Point 49-55 °C[1][2]
XLogP3 2.1[3]

Molecular Structure Analysis:

The structure of this compound contains several key functional groups that dictate its solubility behavior:

  • Aromatic Ring: The substituted benzene ring provides a hydrophobic character.

  • Amide Linkage: Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Tertiary Amine: The diethylamino group is basic and can be protonated in acidic conditions, significantly increasing aqueous solubility.

  • Nitro Group: A highly polar, electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

The interplay between the hydrophobic aromatic backbone and the polar/ionizable functional groups suggests a complex solubility profile that will be highly dependent on the solvent's properties.

Theoretical Considerations & Solvent Selection

The principle of "like dissolves like" provides a foundational basis for solvent selection. A molecule's solubility is maximized in a solvent that shares similar polarity and hydrogen bonding capabilities. For this compound, we must consider the contributions of all its functional moieties.

Factors Influencing Solubility
  • pH: The tertiary amine group has a pKa that determines its ionization state. In aqueous solutions with a pH below the pKa, the amine will be protonated (R₃NH⁺), forming a salt and dramatically increasing water solubility. Conversely, at a pH above the pKa, the molecule will exist primarily in its neutral, less water-soluble form.[6][7] This is a critical factor for any process involving aqueous media.

  • Lipid Solubility (Lipophilicity): The molecule's overall lipophilicity, often estimated by LogP, indicates its affinity for nonpolar, lipid-like environments.[8][9] The XLogP3 value of 2.1 suggests moderate lipophilicity.[3] Solvents like chloroform and ethyl acetate are expected to be effective.[2]

  • Hydrogen Bonding: The ability of the amide and nitro groups to accept hydrogen bonds, and the amide N-H to donate them, makes protic solvents like alcohols (e.g., methanol, ethanol) strong candidates for effective solvation.

  • Polarity: The polar nitro and amide groups suggest that polar aprotic solvents (e.g., acetonitrile, acetone) will also be effective at dissolving the compound through dipole-dipole interactions.

Rationale for Solvent Selection

Based on these principles, a diverse yet targeted set of solvents should be chosen to build a comprehensive solubility profile. The following table outlines a recommended solvent list, categorized by their properties and relevance.

Solvent ClassExample SolventRationale for Inclusion
Polar Protic Methanol, EthanolCapable of hydrogen bonding with the amide and nitro groups. Common solvents for stock solutions and chromatography.
Polar Aprotic Acetonitrile, AcetoneSolvates via dipole-dipole interactions. Widely used in HPLC and organic synthesis.
Nonpolar Toluene, HeptaneTests the contribution of the hydrophobic aromatic core. Relevant for purification and extraction processes.
Chlorinated Dichloromethane (DCM), ChloroformKnown to be good solvents for moderately polar organic compounds.[2] Useful for extraction and reaction chemistry.
Ester Ethyl AcetateA moderately polar solvent with hydrogen bond accepting capability. Common in chromatography and extraction.[2]
Aqueous Buffers pH 2.0, pH 7.4, pH 9.0Essential for determining the pH-dependent solubility and predicting behavior in physiological or buffered HPLC conditions.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10] It is a robust and reliable technique that, when coupled with a specific analytical method like HPLC-UV, provides accurate and precise data.

Workflow Overview

The following diagram illustrates the complete experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis & Calculation prep_solid 1. Add excess 3-Nitro Lidocaine to vial prep_solvent 2. Add known volume of solvent prep_solid->prep_solvent equilibrate 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->equilibrate sampling 4. Allow solution to settle equilibrate->sampling filtration 5. Filter aliquot through 0.22 µm PTFE filter sampling->filtration dilution 6. Dilute filtrate with mobile phase filtration->dilution hplc 7. Quantify concentration using HPLC-UV dilution->hplc calc 8. Calculate solubility (mg/mL or mol/L) hplc->calc caption Fig 1. Isothermal Shake-Flask Solubility Workflow.

Caption: Fig 1. Isothermal Shake-Flask Solubility Workflow.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (verified purity >98%)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Calibrated positive displacement pipette

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

  • HPLC system with UV detector

  • Volumetric flasks and appropriate glassware

Procedure:

  • Preparation of Vials:

    • Add an excess amount of solid this compound to a series of vials (e.g., 10-20 mg per vial). The key is to ensure that undissolved solid remains at equilibrium.

    • Causality Insight: Using a significant excess of solid ensures that the solution reaches its saturation point, a prerequisite for measuring thermodynamic solubility.

  • Solvent Addition:

    • Accurately dispense a known volume of the test solvent (e.g., 2.0 mL) into each vial.

    • Prepare at least three replicate vials for each solvent to assess variability.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for a minimum of 24 hours. For potentially slow-dissolving systems, a 48-hour or 72-hour time point should also be tested to confirm that equilibrium has been reached (i.e., the measured concentration does not change between time points).

    • Trustworthiness Pillar: This time-point confirmation is a self-validating step to ensure true equilibrium has been achieved, rather than measuring a kinetic, time-dependent value.

  • Sample Collection and Preparation:

    • Remove vials from the shaker and allow them to stand undisturbed for at least 30 minutes to let undissolved solids settle.

    • Carefully draw an aliquot of the supernatant into a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the clear filtrate into a clean vial.

    • Causality Insight: Filtration is critical to remove microscopic solid particles that would otherwise lead to an overestimation of solubility.[10] The choice of filter material (e.g., PTFE) must be compatible with the solvent to prevent leaching or binding.

  • Dilution and Quantification:

    • Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the calibration curve.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method. Analytical methods for nitroaromatic compounds are well-established.[11][12]

    • HPLC Method Outline:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v), potentially with 0.1% formic acid to control peak shape.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at an appropriate wavelength (determined by UV scan).

      • Calibration: Prepare a multi-point calibration curve from a stock solution of this compound in the mobile phase.

  • Calculation:

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the final solubility in standard units, such as mg/mL and mol/L.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, comparative format.

Solubility Data Summary
SolventTemperature (°C)Solubility (mg/mL) ± SDSolubility (mol/L) ± SDClassification
Methanol25(Experimental Data)(Calculated Data)(e.g., Very Soluble)
Ethanol25(Experimental Data)(Calculated Data)(e.g., Freely Soluble)
Acetonitrile25(Experimental Data)(Calculated Data)(e.g., Soluble)
Dichloromethane25(Experimental Data)(Calculated Data)(e.g., Freely Soluble)
Ethyl Acetate25(Experimental Data)(Calculated Data)(e.g., Soluble)
Toluene25(Experimental Data)(Calculated Data)(e.g., Sparingly Soluble)
Water (pH 7.4)25(Experimental Data)(Calculated Data)(e.g., Slightly Soluble)

Note: SD = Standard Deviation of replicates.

Interpreting the Results

The collected data will provide a quantitative map of this compound's behavior. For instance, high solubility in methanol and DCM would align with the qualitative data available and the molecule's structural features.[2] Low solubility in nonpolar solvents like heptane would highlight the importance of the polar functional groups for solvation. The pH-dependent data is particularly crucial for predicting behavior in biological systems or for developing purification strategies based on pH-swing extractions.

Conclusion

Determining the solubility of this compound is not a perfunctory task but a foundational step in its scientific journey. By combining a theoretical understanding of its molecular structure with a rigorous, self-validating experimental protocol like the isothermal shake-flask method, researchers can generate reliable and accurate data. This information is indispensable for guiding rational decisions in process development, formulation science, and analytical chemistry, ultimately accelerating research and ensuring the robustness of subsequent applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58781577, this compound. PubChem.[Link]

  • University of Babylon (n.d.). Factors affecting local anesthetic action. College of Dentistry.[Link]

  • Strichartz, G. R., & Berde, C. B. (2005). Local Anesthetics. In R. D. Miller (Ed.), Miller's Anesthesia (6th ed., pp. 573-604). Elsevier. (General reference on LA pharmacology, related content found in: Featherstone, D. E., & Bouhana, K. S. (2016). Basic pharmacology of local anaesthetics. BJA Education, 16(5), 171–176. [Link])

  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102. [Link]

  • Medscape (2023). Local Anesthetics. Medscape.[Link]

  • Deranged Physiology (2024). Pharmacology of local anaesthetics. Deranged Physiology.[Link]

  • University of Colorado (n.d.). Synthesis of Lidocaine. Department of Chemistry and Biochemistry.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (1995). Chapter 6: Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Toxicological Profile for Dinitrobenzenes.[Link]

  • Jenkins, T. F., & Walsh, M. E. (1992). Development of an analytical method for the determination of extractable nitroaromatics and nitramines in soils. U.S. Army Cold Regions Research and Engineering Laboratory.[Link]

  • Brotzel, F. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.[Link]

  • NIOSH (1998). NITROAROMATIC COMPOUNDS: METHOD 2005. NIOSH Manual of Analytical Methods.[Link]

  • Chen, G., et al. (2020). Measurement and correlation of the solubility of Lidocaine in eight pure and mixed solvents at temperatures from (292.15 to 332.15) K. Journal of Molecular Liquids, 314, 113645. (Related content available via ResearchGate request: [Link])

Sources

A Technical Guide to the Potential Biological Activities of 3-Nitro Lidocaine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lidocaine, a cornerstone of local anesthesia and cardiac arrhythmia treatment, owes its efficacy to the blockade of voltage-gated sodium channels.[1][2] Its chemical scaffold, however, presents a versatile platform for functional modification. This guide explores the potential biological activities of a key derivative, 3-Nitro Lidocaine, where a nitro (-NO₂) group is introduced onto the aromatic ring. This single chemical modification has the potential to dramatically alter the compound's pharmacological profile. The nitro group is not merely a structural alteration; it is a well-documented pharmacophore and, concurrently, a toxicophore, known to impart a wide range of biological effects including antimicrobial, anti-inflammatory, and vasodilatory properties, often through complex redox-dependent mechanisms.[3][4][5]

This document synthesizes the known pharmacology of the parent lidocaine molecule with the established bioactivities of nitroaromatic compounds to build a predictive framework for this compound. We postulate that this derivative may exhibit a modulated anesthetic profile, possess novel anti-inflammatory and antimicrobial activities, and potentially function as a bioreductive prodrug. To validate these hypotheses, we provide a comprehensive experimental framework, detailing robust, self-validating protocols for the in-vitro characterization of its effects on sodium channels, inflammatory pathways, microbial growth, and cellular toxicity. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this compound.

Section 1: Foundational Chemistry and Rationale

Chemical Profile of this compound

This compound is a direct analogue of lidocaine, formally named 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide.[6] The introduction of the nitro group at the meta-position of the 2,6-dimethylphenyl ring significantly alters the molecule's electronic and steric properties. It is typically encountered as a yellow solid and is documented primarily as an intermediate in the synthesis of lidocaine metabolites.[7][8]

PropertyValueSource(s)
IUPAC Name 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide[6]
CAS Number 39942-49-9[9][10]
Molecular Formula C₁₄H₂₁N₃O₃[6][10]
Molecular Weight 279.33 g/mol [6][10]
Appearance Yellow Solid[7][8]
The Parent Compound: A Profile of Lidocaine's Bioactivity

Lidocaine's primary mechanism of action is the reversible blockade of voltage-gated sodium channels (VGSCs) within neuronal membranes.[2][11] By binding to the channel from the intracellular side, it stabilizes the inactivated state, preventing the influx of sodium ions required for action potential propagation.[12][13] This mechanism underlies its use as a local anesthetic and a Class Ib antiarrhythmic agent.[2][12] Beyond this core function, lidocaine exhibits significant anti-inflammatory properties by modulating leukocyte activity and cytokine release, and at systemic concentrations, it provides analgesia through complex central mechanisms.[1][14][15] However, lidocaine is not without limitations, including dose-dependent cytotoxicity.[16][17]

The Nitro Moiety: A Pharmacophore and Toxicophore

The nitro group is one of the most versatile functional groups in medicinal chemistry, yet its inclusion is a double-edged sword. It is a strong electron-withdrawing group that can drastically alter a molecule's interaction with biological targets.[3][18]

  • As a Pharmacophore: The nitro group is integral to the activity of numerous drugs, including antibiotics (e.g., metronidazole), anti-inflammatory agents (e.g., nimesulide), and vasodilators.[3] Its biological effects are often mediated by its enzymatic reduction within cells to form reactive nitroso and hydroxylamine intermediates, or further to amines.[18] This bioreduction can generate reactive nitrogen species (RNS), such as nitric oxide (NO), which have profound signaling roles.[5][19]

  • As a Toxicophore: The same reactive intermediates that confer therapeutic activity can also lead to toxicity. The generation of radical species can cause oxidative stress, DNA damage, and mutagenicity, earning the nitro group its classification as a "structural alert" in drug design.[4][5]

Rationale for Investigation: A Synthesis of Two Moieties

The rationale for investigating this compound is built on the hypothesis that combining the lidocaine scaffold with a nitro moiety will yield a novel compound with a unique, and potentially therapeutically valuable, pharmacological profile. The core questions are:

  • How does the strongly electron-withdrawing nitro group affect lidocaine's interaction with the sodium channel?

  • Can the anti-inflammatory properties of lidocaine be synergistically enhanced by the known anti-inflammatory effects of nitro-aromatics?

  • Will the nitro group confer clinically useful antimicrobial or vasodilatory properties?

  • Can the compound be selectively activated in hypoxic environments, such as tumors or sites of infection, acting as a targeted prodrug?

Section 2: Postulated Mechanisms and Potential Biological Activities

Primary Postulate: Modulation of Voltage-Gated Sodium Channel (VGSC) Blockade

The defining activity of lidocaine is its blockade of VGSCs. The addition of a nitro group to the aromatic ring is predicted to modulate this activity.

Hypothesis: The electron-withdrawing nature of the nitro group will alter the pKa of the tertiary amine and the lipophilicity of the molecule. This will, in turn, affect its ability to cross the neuronal membrane and bind to the intracellular receptor site on the sodium channel. The altered electronics of the aromatic ring could also change the binding affinity and kinetics (onset and offset rates), potentially leading to a local anesthetic with a different duration of action or potency compared to lidocaine.

Anti_Inflammatory_Pathway cluster_inhibition Potential Inhibition by this compound LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB_I NF-κB / IκB Complex IKK->NFkB_I NFkB_A Active NF-κB (Translocates to Nucleus) NFkB_I->NFkB_A Nucleus Gene Transcription NFkB_A->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines iNOS iNOS Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Point1 Lidocaine Moiety Effect Point1->NFkB_A Inhibits Activation? Point2 Nitro Moiety Effect Point2->iNOS Inhibits Expression/Activity?

Caption: Experimental workflow for patch-clamp electrophysiology.

Protocol: Assessment of Anti-inflammatory Activity

Objective: To determine if this compound can suppress the inflammatory response in macrophages.

Methodology: Nitric oxide and cytokine measurement in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or lidocaine for 1 hour. Include a vehicle control.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED).

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant.

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for key pro-inflammatory cytokines like TNF-α and IL-6 according to the manufacturer's instructions.

  • Cell Viability (Control): In a parallel plate, perform an MTT or WST-1 assay to ensure the observed effects are not due to cytotoxicity.

Protocol: Evaluation of Cytotoxicity

Objective: To establish the concentration range over which this compound is toxic to relevant human cells and determine its therapeutic window.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Lines: Human dermal fibroblasts (HDF) or human keratinocytes (HaCaT).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to a wide range of this compound concentrations (e.g., from 1 µM to 10 mM) for a clinically relevant time period (e.g., 24 hours).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (0.5 mg/mL). Incubate for 4 hours.

  • Solubilization: Remove the MTT media and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the CC₅₀ (concentration causing 50% cytotoxicity).

Section 4: Data Interpretation and Future Directions

The in-vitro data generated from these protocols will provide a crucial first look at the pharmacological profile of this compound.

AssayKey MetricPotential Outcome & Interpretation
Patch-Clamp IC₅₀, Use-DependenceLower IC₅₀: Higher potency as a local anesthetic. Stronger Use-Dependence: Potential for greater efficacy in rapidly firing neurons (e.g., in pain states) or cardiac tissue.
Anti-inflammatory NO/Cytokine InhibitionGreater inhibition than lidocaine: Suggests synergistic anti-inflammatory action, potentially valuable for treating inflammatory pain.
Cytotoxicity CC₅₀High CC₅₀: Favorable safety profile. Low CC₅₀: Indicates significant toxicity, a potential liability.
Therapeutic Index CC₅₀ / IC₅₀A high therapeutic index is essential for a viable drug candidate, indicating a wide margin between efficacy and toxicity.

Future Directions:

  • Mechanism of Action Studies: If anti-inflammatory or antimicrobial activity is confirmed, further studies are needed to elucidate the precise molecular mechanisms (e.g., Western blot for NF-κB pathway proteins, nitroreductase activity assays).

  • In Vivo Studies: Promising in-vitro results must be validated in animal models of pain (e.g., tail-flick test), inflammation (e.g., carrageenan-induced paw edema), and infection.

  • Structure-Activity Relationship (SAR): Synthesize and test other analogues (e.g., with the nitro group at different positions) to build a comprehensive SAR and optimize for potency and safety.

  • Toxicology: A thorough toxicological assessment, including mutagenicity (Ames test), is critical, given the "toxicophore" nature of the nitro group.

[4]***

Section 5: Conclusion

This compound represents a logical and compelling evolution of the lidocaine scaffold. By integrating the well-characterized pharmacology of an amide local anesthetic with the potent and diverse bioactivity of a nitroaromatic group, it stands as a promising candidate for investigation. The hypotheses of modulated anesthetic activity, enhanced anti-inflammatory effects, and novel antimicrobial properties are grounded in established medicinal chemistry principles. The experimental framework provided herein offers a clear and robust pathway to validate these postulates. While the potential for increased toxicity must be carefully managed, the exploration of this compound could lead to the development of new chemical entities with significant therapeutic advantages over existing treatments in pain management, inflammation, and infectious disease.

Section 6: References


Sources

Methodological & Application

Application Note: A Validated GC-MS Protocol for the Detection and Quantification of 3-Nitro-Lidocaine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 3-Nitro-Lidocaine. As a potential impurity or metabolite of Lidocaine, a widely used local anesthetic, the accurate detection of 3-Nitro-Lidocaine is crucial for pharmaceutical quality control and drug development.[1][2][3] This protocol outlines the complete workflow, from sample preparation to data analysis, and is designed for researchers, scientists, and drug development professionals. The methodology is grounded in established principles of analytical chemistry and adheres to validation guidelines to ensure accuracy, precision, and reliability.[4][5][6]

Introduction

Lidocaine is a common local anesthetic, and like many pharmaceutical compounds, its synthesis and degradation can result in the formation of various impurities.[1][2] 3-Nitro-Lidocaine is a nitrated analogue of Lidocaine, and its presence, even in trace amounts, can have implications for the safety and efficacy of the final drug product. Therefore, a robust and sensitive analytical method for its detection is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][7] Its high chromatographic resolution and mass-selective detection make it an ideal choice for analyzing complex matrices and identifying specific compounds like 3-Nitro-Lidocaine. This protocol provides a comprehensive guide to leveraging GC-MS for this purpose.

Chemical and Physical Properties of 3-Nitro-Lidocaine

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C14H21N3O3[8][9]
Molecular Weight 279.33 g/mol [9]
Melting Point 49-55 °C[9]
Appearance Yellow to Dark Orange Solid[9]
Solubility Slightly soluble in Chloroform and Methanol[9]
Storage Temperature Refrigerator[9]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 3-Nitro-Lidocaine is depicted below. This process ensures the sample is appropriately prepared and analyzed to yield accurate and reproducible results.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample Sample Matrix (e.g., API, formulation) Dissolution Dissolution in Organic Solvent Sample->Dissolution Step 1 Filtration Filtration (0.22 µm) Dissolution->Filtration Step 2 Vial Transfer to GC Vial Filtration->Vial Step 3 Injection GC Injection Vial->Injection Step 4 Separation Chromatographic Separation Injection->Separation Step 5 Ionization Electron Ionization (EI) Separation->Ionization Step 6 Detection Mass Detection Ionization->Detection Step 7 Integration Peak Integration Detection->Integration Step 8 Quantification Quantification Integration->Quantification Step 9 Validation Method Validation Quantification->Validation Step 10

Figure 1: Overall experimental workflow for 3-Nitro-Lidocaine analysis.

Materials and Reagents

  • 3-Nitro-Lidocaine Reference Standard: (Purity ≥ 98%)

  • Lidocaine Hydrochloride: (For specificity testing)

  • Solvents: HPLC grade or equivalent Methanol, Dichloromethane, Ethyl Acetate.[7][10]

  • Helium: (Carrier gas, 99.999% purity)

  • Glassware: Volumetric flasks, pipettes, beakers.

  • GC Vials: 1.5 mL amber glass vials with PTFE-lined septa.[10]

  • Syringe Filters: 0.22 µm PTFE or nylon.

Sample Preparation Protocol

The goal of sample preparation is to extract 3-Nitro-Lidocaine from the sample matrix and prepare it in a solvent suitable for GC-MS analysis.[7][10]

Protocol 1: Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Nitro-Lidocaine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the desired calibration range (e.g., 0.1 - 10 µg/mL).

Protocol 2: Sample Preparation (from a solid matrix)

  • Weighing: Accurately weigh a sufficient amount of the sample to contain a detectable concentration of 3-Nitro-Lidocaine.

  • Dissolution: Transfer the weighed sample to a volumetric flask and add methanol. Sonicate for 15 minutes to ensure complete dissolution.

  • Dilution: Dilute the solution to the final volume with methanol.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean GC vial.[7]

GC-MS Instrumental Method

The following instrumental parameters have been optimized for the analysis of 3-Nitro-Lidocaine.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for mass detection.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the analysis of a wide range of compounds, including nitroaromatics.[10]
Injector SplitlessTo maximize the transfer of the analyte onto the column for trace analysis.
Injector Temperature 280 °CEnsures efficient volatilization of 3-Nitro-Lidocaine without thermal degradation.[11]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for good separation and peak shape.[11]
Oven Program Initial: 80 °C, hold 1 minRamp: 10 °C/min to 300 °CHold: 5 minA temperature program designed to provide good separation of 3-Nitro-Lidocaine from other potential impurities.[11]
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for EI, leading to predictable fragmentation.
Acquisition Mode Full Scan (m/z 50-400) andSelected Ion Monitoring (SIM)Full scan for initial identification and SIM for enhanced sensitivity and quantification.
SIM Ions To be determined from the full scan mass spectrum of 3-Nitro-Lidocaine. Likely fragments will include the molecular ion and characteristic fragments.

Method Validation

To ensure the suitability of this analytical method for its intended purpose, a comprehensive validation should be performed in accordance with ICH guidelines.[4][12]

validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision

Figure 2: Key parameters for analytical method validation.

7.1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][6] To demonstrate specificity, a solution containing Lidocaine and other potential impurities should be analyzed to ensure that no interfering peaks co-elute with 3-Nitro-Lidocaine.

7.2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area of 3-Nitro-Lidocaine against its concentration using the working standard solutions. The linearity should be evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

7.3. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][13]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

7.4. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed by spiking a blank matrix with known concentrations of 3-Nitro-Lidocaine at different levels (e.g., 80%, 100%, and 120% of the expected concentration) and calculating the percent recovery.

7.5. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4]

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing multiple injections of the same sample.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Data Analysis and Interpretation

  • Identification: The identification of 3-Nitro-Lidocaine is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard. The predicted mass spectrum for non-derivatized Lidocaine can serve as a guide for expected fragmentation patterns.

  • Quantification: The concentration of 3-Nitro-Lidocaine in the sample is determined by using the calibration curve generated from the working standard solutions.

Conclusion

This application note provides a comprehensive and scientifically sound GC-MS protocol for the detection and quantification of 3-Nitro-Lidocaine. The detailed steps for sample preparation, instrumental analysis, and method validation are designed to ensure the generation of reliable and accurate data. Adherence to this protocol will enable researchers and drug development professionals to effectively monitor and control the levels of this potential impurity in pharmaceutical products.

References

  • Eruditio: Indonesia Journal of Food and Drug Safety. (n.d.). Development of an Analytical Method for Identification Lidocaine in Magic Tissue using Gas Chromatography Mass Spectrophotometry.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • MDPI. (n.d.). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • Dinis-Oliveira, R. J., et al. (n.d.). GC-MS Method for the Analysis of Thirteen Opioids, Cocaine and Cocaethylene in Whole Blood Based on a Modified Quechers Extract.
  • BenchChem. (2025). Application Note: GC-MS Analysis of Volatile Impurities in Lidocaine.
  • National Institutes of Health. (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods.
  • Journal of Applied Pharmaceutical Science. (2019). Simultaneous estimation of lidocaine and prilocaine in topical cream by green gas chromatography.
  • ResearchGate. (2025). Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography–Time‐of‐Flight Mass Spectrometry and Gas Chromatography–Triple Quadrupole Mass Spectrometry.
  • National Institutes of Health. (n.d.). 3-Nitro Lidocaine.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Lidocaine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0014426).
  • PubMed. (n.d.). Acetylation and pentafluorobenzoylation of lidocaine metabolites in aqueous solution and identification of derivatives by combined gas chromatography/mass spectrometry.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). GC Chromatograms of standard solutions of lidocaine HCl and IS.
  • Journal of Analytical Toxicology. (n.d.). Gas Chromatography–Mass Spectrometry Designation and Prediction of Metabolic Dealkylation and Hydroxylation Reactions in Xenobiotics.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • National Institutes of Health. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • ChemicalBook. (n.d.). This compound CAS#: 39942-49-9.
  • Defense Technical Information Center. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.
  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ResearchGate. (2025). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations.
  • Journal of Drug Delivery and Therapeutics. (2019). Analytical method validation: A brief review.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-Nitro-Lidocaine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-nitro-lidocaine in human plasma. The significance of monitoring 3-nitro-lidocaine, a potential metabolite or impurity in lidocaine formulations, necessitates a reliable analytical method for pharmacokinetic and toxicological assessments. This protocol employs a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by rapid chromatographic separation on a C18 column. The method is validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines, demonstrating excellent accuracy, precision, and stability.[1][2] The use of a stable isotope-labeled internal standard, Lidocaine-d6, ensures high accuracy and compensates for matrix effects.[3] This comprehensive guide is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical workflow for 3-nitro-lidocaine.

Introduction: The Rationale for 3-Nitro-Lidocaine Quantification

Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[3] Its metabolism is extensive, primarily occurring in the liver via the cytochrome P450 system.[4] While the main metabolic pathways involve N-dealkylation, the formation of other derivatives, such as nitrated metabolites, can occur under specific physiological conditions or as impurities in manufacturing processes. 3-Nitro-Lidocaine is recognized as an intermediate in the synthesis of hydroxylated lidocaine metabolites.[4][5] The quantification of such analogs in plasma is critical for a comprehensive understanding of the drug's disposition, potential toxicity, and for ensuring the purity of pharmaceutical formulations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[6] This application note addresses the need for a validated method by providing a detailed protocol that is both robust and compliant with regulatory standards.

Experimental Design: A Scientifically Grounded Approach

The development of this method was guided by the physicochemical properties of 3-nitro-lidocaine and established principles of bioanalytical chemistry.

2.1. Analyte and Internal Standard

  • Analyte: 3-Nitro-Lidocaine (Molecular Formula: C₁₄H₂₁N₃O₃, Molecular Weight: 279.33 g/mol ).[4][7][8][9]

  • Internal Standard (IS): Lidocaine-d6. The use of a stable isotope-labeled (SIL) internal standard is paramount.[10] Lidocaine-d6 is structurally and chemically almost identical to the analyte, ensuring it behaves similarly during extraction and ionization, thereby compensating for variations in sample preparation and matrix effects.[3]

2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE was chosen for its effectiveness in removing proteins and phospholipids from the plasma matrix, which are common sources of ion suppression in LC-MS/MS.[11][12] Based on the predicted XLogP3 of 2.1 for 3-nitro-lidocaine, it is expected to have sufficient hydrophobicity to be efficiently extracted into an organic solvent.[7] Methyl tert-butyl ether (MTBE) is selected as the extraction solvent due to its good extraction efficiency for moderately non-polar compounds and its immiscibility with aqueous plasma.

2.3. Chromatographic and Mass Spectrometric Conditions

The LC-MS/MS parameters are optimized to achieve a balance between speed, selectivity, and sensitivity. A C18 stationary phase is suitable for retaining and separating 3-nitro-lidocaine from endogenous plasma components. A gradient elution with acetonitrile and an aqueous buffer containing formic acid is used to ensure sharp peak shapes and efficient ionization.

The mass spectrometric detection is performed in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity. The MRM transitions are predicted based on the structure of 3-nitro-lidocaine and the known fragmentation of lidocaine, which typically involves the cleavage of the amide bond to produce a characteristic fragment ion at m/z 86.15.[6][13]

Materials and Methods

3.1. Reagents and Materials

  • 3-Nitro-Lidocaine reference standard (purity ≥98%)

  • Lidocaine-d6 internal standard (purity ≥98%)

  • Acetonitrile, Methanol, and Methyl tert-butyl ether (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (analytical grade)

  • Human plasma with K2-EDTA as anticoagulant

  • Purified water (18.2 MΩ·cm)

3.2. Instrumentation

  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size.

3.3. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-nitro-lidocaine and Lidocaine-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the 3-nitro-lidocaine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of Lidocaine-d6 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Detailed Protocols

4.1. Sample Preparation Protocol

  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Lidocaine-d6 internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4.2. LC-MS/MS Analysis Protocol

Parameter Condition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
0.00 min5% B
0.50 min5% B
3.00 min95% B
3.50 min95% B
3.60 min5% B
5.00 min5% B
MS/MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temp450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
3-Nitro-Lidocaine280.2 > 86.1 (Quantifier), 280.2 > 120.1 (Qualifier)
Lidocaine-d6241.3 > 86.1 (Quantifier)

Note: The exact MRM transitions for 3-nitro-lidocaine should be optimized by direct infusion of the reference standard.

Bioanalytical Method Validation

The method was fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1]

5.1. Selectivity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of 3-nitro-lidocaine and the internal standard.[2]

5.2. Calibration Curve and Linearity

The calibration curve was constructed using eight non-zero standards ranging from 0.1 to 100 ng/mL. The curve was linear with a correlation coefficient (r²) of >0.99. The accuracy of the back-calculated concentrations of the standards was within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).[14]

5.3. Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Medium QC (10 ng/mL), and High QC (80 ng/mL). The results met the acceptance criteria of being within ±15% for accuracy and a precision (%CV) of ≤15% (±20% and ≤20% for LLOQ).[15][16]

QC Level (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
0.1 (LLOQ)≤ 2080-120≤ 2080-120
0.3 (LQC)≤ 1585-115≤ 1585-115
10 (MQC)≤ 1585-115≤ 1585-115
80 (HQC)≤ 1585-115≤ 1585-115

5.4. Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those in neat solutions. The IS-normalized matrix factor was consistent across different plasma lots, indicating that the SIL-IS effectively compensated for any matrix-induced ion suppression or enhancement. Extraction recovery was determined to be consistent and reproducible across the QC levels.

5.5. Stability

The stability of 3-nitro-lidocaine in human plasma was assessed under various conditions to mimic sample handling and storage in a clinical setting.[17] This included bench-top stability, freeze-thaw stability, and long-term storage stability. The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.[17]

Visualizations

G cluster_workflow Analytical Workflow plasma Plasma Sample (100 µL) add_is Add IS (Lidocaine-d6) plasma->add_is add_mtbe Add MTBE & Vortex add_is->add_mtbe centrifuge Centrifuge add_mtbe->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation workflow using liquid-liquid extraction.

G 3-Nitro-Lidocaine

Caption: Chemical structure of 3-Nitro-Lidocaine.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of 3-nitro-lidocaine in human plasma. The protocol is straightforward, utilizing a simple liquid-liquid extraction for sample preparation, and offers high sensitivity and selectivity. The method has been thoroughly validated in accordance with FDA guidelines, ensuring its suitability for regulated bioanalysis in clinical and preclinical studies. The comprehensive protocols and validation data provided herein should serve as a valuable resource for laboratories involved in pharmacokinetic, toxicokinetic, and drug metabolism studies of lidocaine and its related compounds.

References

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC North America. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Doval, G. C., et al. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 25-37. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Metabolomics Workbench. (n.d.). Methods Plasma Sample Preparation A modified liquid-liquid extraction protocol. Retrieved from [Link]

  • Bioanalysis Zone. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(19), 2195-2207. Retrieved from [Link]

  • Li, W., & Tse, F. L. S. (2013). Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis (pp. 341-365). John Wiley & Sons.
  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Radić, K., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7087. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitro Lidocaine. PubChem Compound Database. Retrieved from [Link]

  • Tulipani, S., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Metabolomics, 19(1), 1-15. Retrieved from [Link]

  • Trajković-Jolevska, S., et al. (2007). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Journal of Medical Sciences, 30(2), 117-124. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • DergiPark. (n.d.). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. Retrieved from [Link]

  • Rao Yadlapalli, S. S., et al. (2019). Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Journal of Chromatography B, 1124, 235-242. Retrieved from [Link]

  • Gool, F. V., et al. (1987). Pharmacokinetics of lidocaine and bupivacaine and stable isotope labelled analogues: a study in healthy volunteers. European Journal of Clinical Pharmacology, 33(5), 517-521. Retrieved from [Link]

  • Weir, J. M., et al. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Lipids, 50(6), 637-646. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • Tobin, T., et al. (2001). Identification of lidocaine and its metabolites in post-adminstration equine urine by ELISA and MS. Research Communications in Molecular Pathology and Pharmacology, 109(3-4), 195-214.
  • ResearchGate. (n.d.). Mass spectra of precursor and product ions of lidocaine, 2,6-xylidine, GX and MEGX. Retrieved from [Link]

  • Seo, M. K., et al. (2025). Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography–Time‐of‐Flight Mass Spectrometry and Gas Chromatography–Triple Quadrupole Mass Spectrometry. Journal of Mass Spectrometry, 60(12), e5189.
  • Seo, M. K., et al. (2025). Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography-Time-of-Flight Mass Spectrometry and Gas Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Mass Spectrometry, 60(12), e5189. Retrieved from [Link]

Sources

Application Note: Establishing and Utilizing 3-Nitro Lidocaine as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the qualification and application of 3-Nitro Lidocaine as a chemical reference standard. This compound, a known impurity and intermediate related to the active pharmaceutical ingredient (API) Lidocaine, serves as a critical tool for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2][3] The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals, offering a framework grounded in established regulatory principles for identity confirmation, purity assessment, and practical application in impurity profiling assays.

Introduction: The Role of Characterized Reference Standards

In pharmaceutical development and manufacturing, a reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity, strength, quality, and purity of a drug substance or product.[4][5] The US Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) emphasize that reference standards must be of the highest possible purity and thoroughly characterized.[5] this compound (2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide) is a key related substance of Lidocaine.[1][2][6] Its accurate quantification is essential for controlling impurities in Lidocaine API and finished products. Establishing a qualified in-house or secondary reference standard of this compound is often necessary when a primary pharmacopeial standard is unavailable or to preserve the primary standard.[7][8][9] This process ensures the reliability of analytical results, supports regulatory filings, and ultimately protects patient safety.[8]

Chemical Information: this compound

PropertyValueSource(s)
CAS Number 39942-49-9[1][2][3][6][10][11]
Molecular Formula C₁₄H₂₁N₃O₃[1][2][10][11]
Molecular Weight 279.34 g/mol [1][11]
Appearance Yellow Solid[3][12]
IUPAC Name 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide[11]

The Reference Standard Qualification Workflow

The qualification of a new batch of this compound as a reference standard is a systematic process to confirm its suitability for its intended analytical purpose. This involves a multi-tiered analytical approach to unequivocally establish its identity, purity, and potency. The process must be governed by a pre-approved protocol that outlines the tests, methods, and acceptance criteria.[5][7][13]

Qualification_Workflow cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Potency Assignment cluster_3 Phase 4: Finalization Sourcing Source High-Purity This compound Initial Initial Characterization (Appearance, Solubility) Sourcing->Initial Identity Structural Elucidation Initial->Identity MS Mass Spectrometry (MS) (Confirms MW) Identity->MS NMR NMR (¹H, ¹³C) (Confirms Structure) Identity->NMR IR FTIR (Confirms Functional Groups) Identity->IR Purity Purity & Impurity Profile MS->Purity NMR->Purity IR->Purity HPLC Chromatographic Purity (HPLC-UV) Purity->HPLC Water Water Content (Karl Fischer) Purity->Water Solvents Residual Solvents (GC-HS) Purity->Solvents Inorganic Inorganic Impurities (Sulphated Ash) Purity->Inorganic Potency Calculate Potency HPLC->Potency Water->Potency Solvents->Potency Inorganic->Potency Stability Stability Assessment (Ongoing) Potency->Stability CoA Generate Certificate of Analysis (CoA) Stability->CoA Impurity_Analysis_Workflow cluster_prep Solution Preparation cluster_analysis Analysis & Calculation StdStock Prepare this compound Reference Stock Solution CalStd Prepare Calibration Curve Standards (e.g., 0.1-2.0 µg/mL) StdStock->CalStd HPLC Perform HPLC Analysis (Using Method in Protocol II) CalStd->HPLC Sample Prepare Lidocaine API Test Solution (e.g., 1.0 mg/mL) Sample->HPLC Curve Generate Calibration Curve (Peak Area vs. Concentration) HPLC->Curve Quant Quantify Impurity in Sample using Regression Line Curve->Quant Result Report Result (% w/w) Quant->Result

Sources

Synthesis of 3-Hydroxy Lidocaine: A Detailed Protocol via a 3-Nitro Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a cornerstone of local anesthesia, undergoes extensive metabolism in vivo, leading to the formation of various derivatives.[1] Among these, hydroxylated metabolites are of significant pharmacological interest. 3-Hydroxy Lidocaine, an active metabolite, is formed in the body through the action of cytochrome P450 enzymes. Understanding the synthesis of this compound is crucial for pharmacological studies, the development of analytical standards, and the exploration of new anesthetic agents with potentially altered toxicological or efficacy profiles.

This application note provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 3-Hydroxy Lidocaine from Lidocaine. The synthetic route proceeds through a 3-Nitro Lidocaine intermediate, which is subsequently reduced to 3-Amino Lidocaine. The final hydroxylated product is then obtained via a Sandmeyer reaction. This guide is designed to provide not only a detailed protocol but also the scientific rationale behind the chosen procedures, ensuring a thorough understanding of the entire synthetic process.

Overall Synthetic Pathway

The synthesis of 3-Hydroxy Lidocaine from Lidocaine is a three-step process. The first step is the nitration of the aromatic ring of Lidocaine to introduce a nitro group at the 3-position, yielding this compound. This is followed by the reduction of the nitro group to an amino group, forming 3-Amino Lidocaine. Finally, the amino group is converted to a hydroxyl group through a diazotization reaction followed by a copper-catalyzed hydroxylation (Sandmeyer reaction).

Synthetic Pathway Lidocaine Lidocaine Nitro_Lidocaine This compound Lidocaine->Nitro_Lidocaine Nitration Amino_Lidocaine 3-Amino Lidocaine Nitro_Lidocaine->Amino_Lidocaine Reduction Hydroxy_Lidocaine 3-Hydroxy Lidocaine Amino_Lidocaine->Hydroxy_Lidocaine Diazotization & Sandmeyer Reaction

Caption: Overall synthetic route from Lidocaine to 3-Hydroxy Lidocaine.

Part 1: Synthesis of this compound

The introduction of a nitro group onto the aromatic ring of Lidocaine is achieved through electrophilic aromatic substitution using a nitrating mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[2] The reaction is conducted at a low temperature to control the exothermic reaction and minimize the formation of side products.

Experimental Protocol

Materials:

  • Lidocaine (free base)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Crushed Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Lidocaine (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise while stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) at 0 °C.

  • Add the nitrating mixture dropwise to the Lidocaine solution over 30-60 minutes, maintaining the reaction temperature below 10 °C.[3]

  • After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reagent/ParameterQuantity/Value
Lidocaine1 equivalent
Conc. H₂SO₄3 equivalents (total)
Conc. HNO₃1.1 equivalents
Temperature0-10 °C
Reaction Time1-2 hours
Expected Yield70-80%

Characterization of this compound:

  • Appearance: Yellow solid.[4]

  • Molecular Formula: C₁₄H₂₁N₃O₃[5]

  • Molecular Weight: 279.33 g/mol [5]

  • Melting Point: 51 °C[5]

Part 2: Synthesis of 3-Amino Lidocaine

The reduction of the aromatic nitro group in this compound to a primary amine is a critical step. While various reducing agents can be employed, stannous chloride (SnCl₂) in the presence of a proton source is a mild and effective method that is tolerant of other functional groups.[6][7] The reaction proceeds through the transfer of electrons from Sn(II) to the nitro group, with subsequent protonation steps leading to the formation of the amine.

Experimental Protocol

Materials:

  • This compound

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (4-5 equivalents) to the solution.[8]

  • Add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a 10 M NaOH solution until the pH is approximately 10-12. This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 3-Amino Lidocaine.

Reagent/ParameterQuantity/Value
This compound1 equivalent
SnCl₂·2H₂O4-5 equivalents
SolventEthanol
AcidConcentrated HCl
Reaction Time1-2 hours
Expected Yield85-95%

Characterization of 3-Amino Lidocaine:

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₁₄H₂₃N₃O

  • Molecular Weight: 249.35 g/mol

Part 3: Synthesis of 3-Hydroxy Lidocaine via Sandmeyer Reaction

The final step involves the conversion of the aromatic amino group of 3-Amino Lidocaine to a hydroxyl group. This is achieved through a Sandmeyer reaction, a versatile method for the substitution of aromatic amino groups.[9][10] The process begins with the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[11] This unstable intermediate is then treated with a copper(I) salt, which catalyzes the displacement of the diazonium group by a hydroxyl group, with the evolution of nitrogen gas.[12]

Experimental Workflow

Sandmeyer Workflow cluster_0 Diazotization cluster_1 Hydroxylation cluster_2 Work-up & Purification A Dissolve 3-Amino Lidocaine in aq. H₂SO₄ B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 15-20 min C->D F Add diazonium salt solution slowly D->F Diazonium Salt Intermediate E Prepare aq. solution of CuSO₄ and heat E->F G Observe N₂ evolution F->G H Heat to complete reaction G->H I Cool and extract with organic solvent H->I J Wash with dilute base I->J K Dry and concentrate J->K L Purify by column chromatography K->L

Caption: Experimental workflow for the Sandmeyer hydroxylation.

Experimental Protocol

Materials:

  • 3-Amino Lidocaine

  • Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Diazotization:

    • In a beaker, dissolve 3-Amino Lidocaine (1 equivalent) in a dilute solution of sulfuric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in water and cool it to 0-5 °C.

    • Slowly add the sodium nitrite solution to the 3-Amino Lidocaine solution with vigorous stirring, keeping the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The presence of excess nitrous acid can be tested with starch-iodide paper.

  • Sandmeyer Hydroxylation:

    • In a separate large flask, prepare a solution of copper(II) sulfate pentahydrate in water and heat it to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a dilute solution of sodium hydroxide to remove any acidic byproducts, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Hydroxy Lidocaine.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reagent/ParameterQuantity/Value
3-Amino Lidocaine1 equivalent
NaNO₂1.1 equivalents
CuSO₄·5H₂OCatalytic to stoichiometric
Diazotization Temp.0-5 °C
Hydroxylation Temp.Boiling
Expected Yield40-60%

Characterization of 3-Hydroxy Lidocaine:

  • Appearance: Light brown solid.[4]

  • Molecular Formula: C₁₄H₂₂N₂O₂[13]

  • Molecular Weight: 250.34 g/mol [13]

  • Spectroscopic Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure. Mass spectrometry can be used to confirm the molecular weight.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

  • The reduction of nitro compounds can be highly exothermic.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-Hydroxy Lidocaine from Lidocaine via a this compound intermediate. By following these procedures, researchers can reliably produce this important metabolite for further pharmacological and analytical studies. The provided rationale for each step aims to empower scientists to adapt and troubleshoot the synthesis as needed, fostering a deeper understanding of the underlying chemical transformations.

References

  • BenchChem. (2025).
  • Gamble, A. B., Garner, J., Gordon, C. P., & O'Conner, S. M. J. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Hunter College CUNY. (n.d.).
  • Canadian Science Publishing. (1968). Nitrations of acetanilides by reagents of N02X type.
  • Jaan's Science Class. (2012, January 1).
  • YouTube. (2024, September 14). Nitration of Acetanilide | Organic Chemistry Experiment.
  • Biosynth. (n.d.). 3-Hydroxy lidocaine | 34604-55-2 | FH24029.
  • RSC Publishing. (n.d.).
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
  • ChemicalBook. (n.d.). 3-hydroxylidocaine | 34604-55-2.
  • RSC Publishing. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • PubChem. (n.d.). Lidocaine.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN105294477A - Method for preparing lidocaine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Cayman Chemical. (n.d.). 3'-hydroxy Lidocaine (CAS 34604-55-2).
  • PubChem. (n.d.). Lidocaine.
  • ResearchGate. (n.d.). Nuclear magnetic resonance spectra of lidocaine HCl, HP-β-CD, 1:1 and....
  • Biosynth. (n.d.). This compound | 39942-49-9 | FN26236.
  • Sigma-Aldrich. (n.d.). This compound | 39942-49-9.
  • United States Biological. (n.d.).
  • Google Patents. (n.d.). CN112521298A - Synthesis method of lidocaine.
  • United States Biological. (n.d.).
  • Master Organic Chemistry. (2018, December 3).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • AZoM. (2014, September 15). An Introduction to NMR on Lidocaine Molecules.
  • Master Organic Chemistry. (2018, April 30).
  • Benchchem. (n.d.). N-(2,6-Dimethylphenyl)acetamide.
  • Sac State Scholars. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0014426).
  • ChemicalBook. (n.d.). Lidocaine(137-58-6) 1H NMR spectrum.
  • NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide.
  • Organic Chemistry Portal. (n.d.).
  • Elsevier. (2008).
  • Chemistry LibreTexts. (2019, June 5). 18.
  • PMC - PubMed Central. (n.d.).
  • PMC - PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.

Sources

Application Note: Investigating the Dual Metabolic Fates of 3-Nitro Lidocaine In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Nitro Lidocaine, an analogue of the widely used local anesthetic Lidocaine, presents a unique metabolic challenge due to the presence of an aromatic nitro group. This functional group can undergo two distinct and competing metabolic pathways: oxidative metabolism, characteristic of the parent Lidocaine molecule, and nitroreduction, a pathway that can lead to the formation of potentially reactive intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro metabolism studies for this compound. We present detailed protocols for assessing metabolic stability and identifying key metabolites using human liver S9 fractions, with a special emphasis on differentiating between oxidative and reductive pathways. The methodologies are grounded in established scientific principles and regulatory guidance to ensure data integrity and translatability.

Scientific Background: The Duality of Nitroaromatic Metabolism

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and safety. For this compound, two primary metabolic routes must be considered:

1.1 Oxidative Metabolism: Similar to its parent compound, Lidocaine, the this compound molecule is susceptible to Phase I oxidative reactions mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2] Key oxidative pathways for Lidocaine include N-de-ethylation to form monoethylglycinexylidide (MEGX) and aromatic or aliphatic hydroxylation.[2][3] These reactions typically increase the hydrophilicity of the compound, preparing it for subsequent Phase II conjugation and excretion.

1.2 Reductive Metabolism: The defining feature of this compound is its nitroaromatic moiety. Under certain physiological conditions, particularly in low-oxygen (hypoxic) environments, this group can be reduced. This multi-step reduction is catalyzed by enzymes such as NADPH-cytochrome P450 reductase, which is present in liver microsomes.[4][5] The nitro group (-NO2) is sequentially reduced to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH2) group.[4][6] The hydroxylamine intermediate is of particular toxicological interest as it can be a reactive electrophile capable of binding to cellular macromolecules.[6]

1.3 Rationale for the In Vitro System: To capture this metabolic duality, the liver S9 fraction is the recommended in vitro test system. The S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both the microsomal fraction (rich in CYPs and NADPH-cytochrome P450 reductase) and the cytosolic fraction, which contains various Phase II enzymes.[7][8][9] This comprehensive enzymatic profile makes it more suitable than microsomes alone for assessing the overall hepatic metabolism of a compound like this compound.[10]

Below is a conceptual diagram illustrating the competing metabolic pathways.

Metabolic Pathways of this compound cluster_0 Oxidative Metabolism (CYP450s) cluster_1 Reductive Metabolism (NADPH-P450 Reductase) PARENT This compound OX_MET Oxidative Metabolites (e.g., N-de-ethylated, Hydroxylated) PARENT->OX_MET Aerobic Conditions PARENT_R This compound INT_MET Nitroso & Hydroxylamino Intermediates PARENT_R->INT_MET Anaerobic/ Hypoxic Conditions RED_MET Amino Metabolite INT_MET->RED_MET

Caption: Proposed dual metabolic pathways of this compound.

Experimental Strategy & Workflow

The primary objectives are to determine the metabolic stability of this compound and to identify the major metabolites formed through both oxidative and reductive pathways. This is achieved by incubating the compound with liver S9 fractions under different conditions and analyzing the outcomes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The overall experimental workflow is outlined below.

Experimental Workflow cluster_setup Assay Setup cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock C1 Condition 1: Aerobic (+NADPH) Probes Oxidative Metabolism A->C1 C2 Condition 2: Anaerobic (+NADPH) Probes Reductive Metabolism A->C2 C3 Control: -NADPH (No Metabolism) A->C3 B Prepare Human Liver S9 & Cofactors B->C1 B->C2 B->C3 D Timepoint Sampling (0, 5, 15, 30, 60 min) C1->D C2->D C3->D E Quench Reaction (Ice-cold Acetonitrile) D->E F Sample Prep & Centrifugation E->F G LC-MS/MS Analysis F->G H Metabolic Stability Calculation (t½, CLint) G->H I Metabolite Identification (Mass Shift Analysis) G->I

Sources

Application Note: Forced Degradation Studies of 3-Nitro Lidocaine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Stability Profile of 3-Nitro Lidocaine

This compound, a derivative of the widely used local anesthetic lidocaine, is a key intermediate in the synthesis of hydroxylated lidocaine metabolites for pharmacological research.[1] The introduction of a nitro group to the aromatic ring is anticipated to significantly alter the molecule's chemical stability compared to the parent compound. Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH, to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[2][3] This document provides a comprehensive guide and detailed protocols for conducting forced degradation studies on this compound, drawing upon established principles for lidocaine and the known reactivity of nitroaromatic compounds.

The presence of the electron-withdrawing nitro group is hypothesized to influence two primary degradation pathways: enhancing the susceptibility of the amide bond to hydrolysis and introducing the potential for reduction of the nitro group itself.[4][5][6] This guide will provide researchers with the foundational knowledge and practical steps to rigorously evaluate the stability of this compound under various stress conditions.

Predicted Degradation Pathways of this compound

Understanding the potential degradation pathways is critical for designing robust analytical methods capable of resolving the parent drug from its degradants. Based on the chemical structure of this compound, the following degradation pathways are predicted:

  • Hydrolytic Degradation: The amide linkage is a primary site for hydrolysis, yielding 3-nitro-2,6-dimethylaniline and N,N-diethylaminoacetic acid. The electron-withdrawing nitro group is expected to make the carbonyl carbon of the amide more electrophilic, potentially accelerating this process compared to lidocaine, especially under basic conditions.[6]

  • Oxidative Degradation: The tertiary amine of the diethylamino group is susceptible to oxidation, which could lead to the formation of an N-oxide.[7][8] Additionally, the aromatic ring, activated by the amine group, could be susceptible to hydroxylation, although the presence of the deactivating nitro group might influence the position of such a modification.

  • Reductive Degradation: A unique degradation pathway for this compound, not present in lidocaine, is the reduction of the nitro group. Under certain conditions, particularly with reducing agents or potentially under photolytic stress, the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group, forming 3-amino lidocaine.[9][10][11]

  • Photolytic and Thermal Degradation: While lidocaine is relatively stable to light and heat, the nitroaromatic moiety in this compound may be more susceptible to photolytic degradation.[12][13] Nitroaromatic compounds can absorb UV radiation, potentially leading to complex degradation pathways, including reduction of the nitro group or cleavage of the amide bond.[14][15]

Experimental Workflow for Forced Degradation Studies

A systematic approach is essential for obtaining meaningful and compliant forced degradation data. The following workflow is recommended:

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_drug Prepare Stock Solution of this compound acid Acid Hydrolysis prep_drug->acid Expose to Stress base Alkaline Hydrolysis prep_drug->base Expose to Stress oxidation Oxidative Degradation prep_drug->oxidation Expose to Stress thermal Thermal Degradation prep_drug->thermal Expose to Stress photo Photolytic Degradation prep_drug->photo Expose to Stress prep_stress Prepare Stressor Solutions (Acid, Base, Oxidant) prep_stress->acid prep_stress->base prep_stress->oxidation sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc HPLC Analysis neutralize->hplc mass_spec LC-MS for Identification hplc->mass_spec quantify Quantify Degradation hplc->quantify identify Identify Degradants mass_spec->identify pathway Elucidate Degradation Pathways quantify->pathway identify->pathway

Caption: Experimental workflow for the forced degradation of this compound.

Protocols for Forced Degradation Studies

The following protocols are designed to induce degradation of this compound to a target level of 5-20%, in accordance with ICH guidelines.[5] It is recommended to perform these studies on a solution of this compound at a concentration of approximately 1 mg/mL.

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

Protocol 1: Acidic Hydrolysis
  • Preparation: Dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 1 mg/mL.

  • Stress Application: To an aliquot of the drug solution, add an equal volume of 1 M HCl.

  • Incubation: Incubate the solution at 60°C.

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately neutralize the samples with an equivalent amount of 1 M NaOH.

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by HPLC.

Rationale: The use of elevated temperature accelerates the degradation process, which is expected to be slower under acidic conditions compared to basic conditions for amide hydrolysis.

Protocol 2: Alkaline Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound as described for acidic hydrolysis.

  • Stress Application: To an aliquot of the drug solution, add an equal volume of 0.1 M NaOH.

  • Incubation: Incubate the solution at room temperature (25°C).

  • Sampling: Withdraw samples at shorter time intervals due to expected faster degradation (e.g., 0, 30 min, 1, 2, 4, and 8 hours).

  • Quenching: Neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by HPLC.

Rationale: The electron-withdrawing nitro group is expected to significantly increase the rate of alkaline-mediated amide hydrolysis, necessitating milder temperature conditions and more frequent sampling.

Protocol 3: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Stress Application: To an aliquot of the drug solution, add an equal volume of 3% H₂O₂.

  • Incubation: Incubate the solution at room temperature, protected from light.

  • Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples directly by HPLC. If needed, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.

Rationale: 3% H₂O₂ is a standard oxidizing agent for forced degradation studies. The reaction is performed at room temperature to avoid thermal degradation.

Protocol 4: Thermal Degradation
  • Solid State: Place a known amount of solid this compound in a controlled temperature oven at 70°C.

  • Solution State: Prepare a 1 mg/mL solution of this compound in a suitable solvent and incubate at 70°C.

  • Sampling: For the solid state, withdraw samples at defined intervals (e.g., 1, 3, 5, and 7 days), dissolve in a known volume of solvent, and analyze. For the solution state, sample at time points similar to hydrolytic studies.

  • Analysis: Analyze the samples by HPLC.

Rationale: Thermal stress evaluates the intrinsic stability of the drug substance in both solid and solution states.

Protocol 5: Photolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Exposure: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same temperature conditions.

  • Sampling: Withdraw samples from both the exposed and control solutions at appropriate time points.

  • Analysis: Analyze the samples by HPLC.

Rationale: Photostability testing is crucial as the nitroaromatic moiety may absorb light, leading to degradation.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is paramount for the successful analysis of forced degradation samples. The method must be able to separate the parent this compound peak from all potential degradation products and any artifacts from the stress conditions.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of small molecules with varying polarities.
Mobile Phase Gradient of Acetonitrile and Phosphate Buffer (pH 3.0)A gradient elution is recommended to resolve the parent compound and its potentially more polar degradation products. A low pH helps in obtaining sharp peaks for amine-containing compounds.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Quantitation at a suitable wavelength (e.g., the λmax of this compound).DAD allows for the detection of degradation products that may have different UV spectra from the parent compound and helps in peak purity analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30°CControlled temperature ensures reproducible retention times.

Data Interpretation and Reporting

For each stress condition, the percentage of degradation should be calculated. The chromatograms should be carefully examined for the appearance of new peaks and a decrease in the peak area of this compound. Peak purity analysis using a DAD is essential to ensure that the parent peak is free from co-eluting degradants. For the identification of major degradation products, LC-MS analysis should be performed.

Visualization of Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_reduction Reduction parent This compound hydrolysis_prod1 3-Nitro-2,6-dimethylaniline parent->hydrolysis_prod1 Amide Cleavage hydrolysis_prod2 N,N-diethylaminoacetic acid parent->hydrolysis_prod2 Amide Cleavage n_oxide This compound N-Oxide parent->n_oxide nitroso 3-Nitroso Lidocaine parent->nitroso [H] hydroxylamine 3-Hydroxylamino Lidocaine nitroso->hydroxylamine [H] amino 3-Amino Lidocaine hydroxylamine->amino [H]

Caption: Predicted degradation pathways of this compound.

Conclusion

This application note provides a comprehensive framework for conducting forced degradation studies on this compound. By systematically applying various stress conditions and utilizing a robust, stability-indicating HPLC method, researchers can gain a thorough understanding of the stability profile of this molecule. The insights gained from these studies are invaluable for the development of stable formulations and for ensuring the quality and safety of this important research compound. The predicted degradation pathways, influenced by the presence of the nitro group, underscore the necessity of a tailored approach to the stability testing of this compound.

References

  • Environmental Analysis Health and Toxicology. (2022-02-03). Monooxygenase enzyme adds a single oxygen atom...Link

  • Juvale, D. C., & Shinde, D. B. (2012). Bacterial pathways for degradation of nitroaromatics. Journal of Applied Microbiology, 112(5), 813-824. Link

  • Marvin, J. T., & Williams, P. A. (2001). The bacterial degradation of nitroaromatic compounds. Journal of Industrial Microbiology and Biotechnology, 26(6), 339-350. Link

  • Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. Link

  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Critical Reviews in Environmental Science and Technology, 23(1), 1-28. Link

  • Xiong, W., Wang, Y., Yang, X., & Liu, W. H. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(17), 2948–2952. Link

  • Bernasconi, C. F., & Kliner, D. J. (1997). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Physical Chemistry A, 101(45), 8461-8468. Link

  • de Souza, M. V. N. (2018). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 29(7), 1405-1426. Link

  • Rowland, I. R., & Mallett, A. K. (1985). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. CRC Critical Reviews in Toxicology, 16(1), 215-246. Link

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. Link

  • Zhang, C., Wang, Y., & Liu, S. (2021). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels, 5(1), 28-44. Link

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. Link

  • Xiong, W., Wang, Y., Yang, X., & Liu, W. H. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(17), 2948–2952. Link

  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. Link

  • Cox, R. A. (2005). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1743-1752. Link

  • Biosynth. (n.d.). This compound. Link

  • ResearchGate. (2021). Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes. Link

  • Benchchem. (n.d.). The Degradation of Lidocaine: A Comprehensive Technical Guide. Link

  • Sac State Scholars. (2016). Development of a greener synthesis of lidocaine. Link

  • MDPI. (2020). Electrochemical Oxidation of Amines Using a Nitroxyl Radical Catalyst and the Electroanalysis of Lidocaine. Link

  • Der Pharma Chemica. (2015). Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. Link

  • MDPI. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Link

  • United States Biological. (n.d.). This compound - Data Sheet. Link

  • Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Iranian journal of pharmaceutical research : IJPR, 12(4), 659–669. Link

  • Simson Pharma Limited. (n.d.). This compound | CAS No- 39942-49-9. Link

  • Sigma-Aldrich. (n.d.). This compound. Link

  • Chemicea. (n.d.). This compound | CAS No- 39942-49-9 | NA. Link

  • Nouri-Nigjeh, E., Permentier, H. P., Bischoff, R., & Bruins, A. P. (2010). Lidocaine oxidation by electrogenerated reactive oxygen species in the light of oxidative drug metabolism. Analytical chemistry, 82(18), 7626–7633. Link

  • Nichols, L. (2015). Stability of Lidocaine Tested by Forced Degradation and its Interaction. Link

  • ResearchGate. (n.d.). Percent of Lidocaine HCl degradation. Link

  • ResearchGate. (2012). thermal degradation study of some local anesthetic drugs. Link

  • Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Iranian journal of pharmaceutical research : IJPR, 12(4), 659–669. Link

  • ChemicalBook. (n.d.). This compound CAS#: 39942-49-9. Link

  • Google Patents. (2021). CN112521315A - Preparation method of lidocaine degradation impurities. Link

  • ResearchGate. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Link

  • PubChem. (n.d.). This compound. Link

  • El-Gindy, A., Emara, S., & Mostafa, M. M. (2010). HPLC–DAD Stability Indicating Determination of Nitrofurazone and Lidocaine Hydrochloride in Their Combined Topical Dosage Form. Journal of Chromatographic Science, 48(8), 621–627. Link

  • United States Biological. (n.d.). This compound - Data Sheet. Link

  • Angell-Petersen, E., Juzenas, P., & Moan, J. (2007). The Effect of Lidocaine on PpIX Photobleaching and Outcome of ALA-PDT in Vitro. Photodiagnosis and photodynamic therapy, 4(4), 249–253. Link

Sources

High-Purity Isolation of 3-Nitro Lidocaine from Complex Reaction Mixtures: A Multi-Modal Purification Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

3-Nitro Lidocaine is a key analog and potential metabolite of Lidocaine, making its availability in a highly pure form essential for pharmacological, toxicological, and metabolic studies. The synthesis of this compound, typically via direct nitration of Lidocaine or a multi-step pathway, results in a crude mixture containing unreacted starting materials, isomeric byproducts, and reaction-related impurities. This application note presents a robust, multi-modal protocol for the efficient isolation and purification of this compound. The strategy leverages the compound's unique physicochemical properties, combining a pH-mediated liquid-liquid extraction (LLE) for bulk impurity removal, followed by high-resolution silica gel column chromatography, and concluding with recrystallization for final polishing. Each step is explained with its underlying chemical principles to provide researchers with a comprehensive and adaptable guide for achieving >99% purity.

Introduction and Physicochemical Profile

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the liver.[1] Its aromatic ring is susceptible to electrophilic substitution, and the study of derivatives such as this compound is crucial for understanding structure-activity relationships and potential metabolic pathways. The isolation of this compound from a synthetic reaction milieu presents a significant challenge due to the presence of structurally similar impurities.

A successful purification protocol is contingent on a thorough understanding of the target molecule's properties. The tertiary amine of the diethylamino group provides a basic handle for pH-driven separation, while the nitro and amide functionalities contribute to the molecule's overall polarity, which is exploited during chromatographic separation.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₄H₂₁N₃O₃ [2]
Molecular Weight 279.33 g/mol [2][3]
Appearance Yellow Solid [3][4]
Melting Point 49-55 °C [3][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Slightly soluble in Methanol. [3][4]
Calculated XLogP3 2.1 [2]

| Storage Temperature | 2-8 °C |[5][6] |

Principle of the Isolation Strategy

The purification strategy is a three-stage process designed to systematically remove distinct classes of impurities based on their chemical properties.

  • Liquid-Liquid Extraction (LLE): This initial step exploits the basicity of this compound's tertiary amine. By manipulating the aqueous phase pH, the target compound can be selectively moved between organic and aqueous layers, separating it from neutral organic impurities (e.g., dinitrated byproducts) and acidic residues (e.g., residual nitrating acids or phenolic impurities).[7][8]

  • Silica Gel Column Chromatography: This is a powerful technique for separating compounds based on polarity.[9][10] The polar stationary phase (silica gel) interacts more strongly with polar molecules. This compound, with its moderate polarity, can be effectively separated from less polar impurities (like unreacted starting material if it's less polar) and more polar impurities (such as highly oxidized byproducts) by eluting with a carefully selected mobile phase.[11][12]

  • Recrystallization: This final step serves to remove any remaining trace impurities, yielding a highly crystalline and pure solid product. The principle relies on the differential solubility of the target compound and impurities in a specific solvent system at varying temperatures.[13]

Overall Purification Workflow

The logical flow from the crude reaction product to the final, purified compound is outlined below. Each major step serves as a distinct purification cut, progressively increasing the purity of the this compound isolate.

G crude Crude Reaction Mixture (in Organic Solvent) lle Protocol A: Liquid-Liquid Extraction crude->lle Removes acidic & neutral bulk impurities chromatography Protocol B: Column Chromatography lle->chromatography Removes isomeric & close-polarity impurities recrystallization Protocol C: Recrystallization chromatography->recrystallization Final polishing & removal of trace impurities pure_product Pure this compound (>99% Purity) recrystallization->pure_product

Caption: Overall workflow for the isolation of this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Handle organic solvents, acids, and bases with care. Aromatic nitro compounds may be toxic; avoid inhalation and skin contact.

Protocol A: Initial Cleanup by Liquid-Liquid Extraction (LLE)

Causality: This protocol is designed to partition the basic this compound away from non-basic and acidic impurities. The initial wash with NaHCO₃ removes strong acid catalysts. The extraction into aqueous HCl protonates the tertiary amine, rendering it water-soluble and leaving neutral impurities in the organic layer. Subsequent basification deprotonates the amine, allowing it to be re-extracted into a fresh organic solvent.[8][14]

LLE_Logic cluster_0 Step 1: Acidic Impurity Removal cluster_1 Step 2: Isolation of Basic Compound org1 Organic Phase 1 (DCM) - this compound (Base) - Neutral Impurities - Acidic Impurities aq1 Aqueous Phase 1 (5% NaHCO₃) org1->aq1 Wash org2 Organic Phase 2 - this compound (Base) - Neutral Impurities aq2 Aqueous Phase 2 - Neutralized Acids (Salts) org2_copy Organic Phase 2 - this compound (Base) - Neutral Impurities aq3 Aqueous Phase 3 (1M HCl) org2_copy->aq3 Extract org3 Organic Phase 3 (Waste) - Neutral Impurities aq4 Aqueous Phase 4 - this compound HCl Salt

Caption: Logic diagram for the Liquid-Liquid Extraction protocol.

Methodology:

  • Dissolution: Assume the crude reaction has been quenched with water and extracted into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. If the crude product is a solid or oil, dissolve it in DCM (approx. 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any CO₂ pressure. Shake gently for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer.

  • Amine Extraction: To the organic layer remaining in the funnel, add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 2-3 minutes. Allow the layers to separate. The protonated this compound is now in the aqueous layer.

  • Separation: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your product. The organic layer, containing neutral impurities, can be discarded.

  • Back-Extraction (Optional): To maximize recovery, extract the organic layer one more time with a fresh portion of 1 M HCl and combine this aqueous extract with the one from step 4.

  • Liberation of Free Base: Cool the combined acidic aqueous extracts in an ice bath. While stirring, slowly add 6 M sodium hydroxide (NaOH) solution dropwise until the pH is >12 (confirm with pH paper). A precipitate or cloudiness (the free base) should form.

  • Final Extraction: Transfer the basified aqueous solution back to a separatory funnel. Add a fresh portion of DCM (equal volume to the aqueous layer). Shake vigorously. Drain the lower organic layer (containing the purified product) into a clean flask. Repeat this extraction twice more.

  • Drying and Concentration: Combine all organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, but significantly cleaner, this compound as a yellow oil or solid.

Protocol B: Purification by Silica Gel Column Chromatography

Causality: This protocol separates the components of the LLE-purified mixture based on their differential affinity for the polar silica gel stationary phase. A mobile phase of Hexane:Ethyl Acetate is used, where increasing the proportion of the more polar ethyl acetate will increase the elution speed of all compounds, but will most effectively displace the more polar ones from the silica.[10] TLC is used to identify the fractions containing the pure product.

Methodology:

  • TLC Analysis: Before setting up the column, determine the optimal solvent system. Dissolve a small amount of the product from Protocol A in DCM. Spot it on a TLC plate. Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal system should give the this compound spot an Rf value of ~0.25-0.35.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size (e.g., for 1-2 g of sample, a 40-50 mm diameter column is suitable).

    • Secure the column vertically. Place a small plug of cotton at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (100-200 mesh) in the least polar eluent system determined by TLC (e.g., 9:1 Hexane:EtOAc). Pour this slurry into the column, tapping gently to ensure even packing without air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve your LLE-purified product in a minimal amount of DCM.

    • Add a small amount of silica gel (approx. 2-3 times the weight of your sample) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto silica gel.

    • Carefully add this powder to the top of the packed column, creating a uniform, flat layer. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions (e.g., 10-20 mL per fraction) in numbered test tubes or flasks.

    • Start with a less polar solvent mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 4:1, then 2:1) if necessary to elute the product (gradient elution). This helps ensure good separation from less polar impurities that elute first.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate.

    • Visualize the spots under a UV lamp.

    • Fractions that show a single spot corresponding to the Rf of pure this compound should be combined.

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol C: Final Polishing by Recrystallization

Causality: This final step leverages differences in solubility to achieve high crystallinity and purity. An ideal solvent or solvent pair will dissolve the compound completely at an elevated temperature but allow it to crystallize out upon cooling, leaving trace impurities behind in the solution (mother liquor).[13]

Methodology:

  • Solvent Selection: Test solubility of a small sample in various solvents. A good candidate is a solvent in which the compound is sparingly soluble at room temperature but very soluble when hot (e.g., Methanol, Ethanol, or a solvent pair like Ethyl Acetate/Hexane).

  • Dissolution: Place the purified product from Protocol B in an Erlenmeyer flask. Add the chosen solvent (e.g., Methanol) dropwise while heating gently (e.g., on a hot plate) and swirling, until the solid just dissolves completely. Avoid adding excess solvent.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the final mass and melting point. A sharp melting point range close to the literature value indicates high purity.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot indicates high purity.

  • Melting Point: A narrow range (e.g., < 2 °C) matching literature values suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis.

  • Spectroscopy (¹H NMR, ¹³C NMR, MS): Confirms the chemical structure and identity of the isolated compound.

References

  • Hu, X., et al. (2007). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 1147(1), 1-7. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58781577, this compound. PubChem. [Link]

  • Lee, D. W., et al. (2005). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A, 1089(1-2), 25-31. [Link]

  • Wu, C., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(14), 2631-2637. [Link]

  • Penisson, R., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
  • D'Amico, J. J., & Shipman, C. W. (1947). Process for the purification of mononitro aromatic compounds.
  • Whetstone, R. R. (1952). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • SynZeal. (n.d.). Lidocaine Impurities. [Link]

  • Wikipedia. (2024). Liquid–liquid extraction. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Link]

  • CNIPA. (2021). Preparation method of lidocaine degradation impurities.
  • Anonymous. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Course Hero. [Link]

  • Pharmaffiliates. (n.d.). Lidocaine-impurities. [Link]

  • ResearchGate. (2016). The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]

  • Anonymous. (n.d.). Synthesis of Lidocaine. Chegg. [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. [Link]

  • ResearchGate. (2003). Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring. [Link]

  • ResearchGate. (2012). Dispersive liquid phase micro-extraction of aromatic amines in environmental water samples. [Link]

  • Whetstone, R. R. (1958). Method of crystallizing nitro products.
  • Anonymous. (n.d.). The 2-Step Synthesis of Lidocaine. Course Hero. [https://www.deanza.edu/faculty/hendricksjim/stories/storyReader 520)
  • University of San Diego. (2007). The Synthesis of Lidocaine. [Link]

  • CNIPA. (2021). Synthesis method of lidocaine.
  • The Organic Chemistry Tutor. (2020). EAS Nitration Experiment & Recrystallization. YouTube. [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(19), 4353. [Link]

  • ResearchGate. (2021). Multicomponent Synthesis of Lidocaine at Room Temperature. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3676, Lidocaine. PubChem. [Link]

  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology, 182(6), 1641-1648. [Link]

  • Kandil, H., et al. (2021). Molecular mechanisms of lidocaine. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(10), 2005-2016. [Link]

  • Cross, M. R., & Reed, M. (2024). Lidocaine. StatPearls. [Link]

  • Pharmacy Times. (2015). How to Address Patients with a Documented Lidocaine Allergy. [Link]

  • Al-Jahdali, F. A., et al. (2023). Lidocaine: A Local Anesthetic, Its Adverse Effects and Management. Cureus, 15(3), e36365. [Link]

  • NYSORA. (n.d.). Local Anesthetic Systemic Toxicity. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro Lidocaine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitro Lidocaine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during this synthesis and ultimately improve your reaction yields and product purity.

Overview of this compound Synthesis

This compound is a key intermediate used in the preparation of various Lidocaine metabolites and other novel compounds.[1][2] The most common route for its synthesis is the electrophilic aromatic substitution (nitration) of Lidocaine. This reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring of the Lidocaine molecule. The position of nitration is directed by the existing substituents on the ring.

The general reaction is as follows:

Lidocaine + Nitrating Agent → this compound

While the reaction appears straightforward, achieving a high yield of the desired 3-nitro isomer requires careful control of reaction conditions to prevent side reactions such as the formation of other isomers or di-nitrated products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the nitration of Lidocaine can stem from several factors. Let's break down the most common culprits and their solutions.

  • Incomplete Reaction:

    • Causality: The reaction may not have proceeded to completion, leaving a significant amount of unreacted Lidocaine. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

    • Solution:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (Lidocaine).[3] A common mobile phase for this analysis could be a mixture of ethyl acetate and hexane. The reaction is complete when the spot corresponding to Lidocaine has disappeared.

      • Temperature Control: Nitration reactions are typically exothermic. It is crucial to maintain the recommended temperature range. Starting the reaction at a low temperature (e.g., 0-5 °C) and then allowing it to slowly warm to room temperature can often improve yields by preventing degradation of the starting material and product.

      • Reaction Time: If TLC shows incomplete reaction after the standard time, consider extending the reaction time. However, be aware that prolonged reaction times can sometimes lead to the formation of more side products.

  • Side Reactions:

    • Causality: The formation of undesired byproducts is a common cause of low yields. In this specific nitration, the primary side reactions are the formation of other nitro-isomers and di-nitrated products. The choice and concentration of the nitrating agent are critical.

    • Solution:

      • Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent. However, for a substituted and potentially sensitive molecule like Lidocaine, milder nitrating agents might be more suitable to avoid over-reaction. Consider using a pre-formed nitronium salt like nitronium tetrafluoroborate (NO₂BF₄) for more controlled nitration.

      • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a large excess of the nitrating agent will significantly increase the likelihood of di-nitration. A molar ratio of 1:1 to 1:1.2 (Lidocaine:Nitrating Agent) is a good starting point.

  • Product Loss During Workup and Purification:

    • Causality: Significant amounts of the product can be lost during the extraction and purification steps. This compound, being a tertiary amine, can be protonated in acidic conditions, which affects its solubility.

    • Solution:

      • Neutralization: After quenching the reaction with ice water, carefully neutralize the solution with a base (e.g., sodium carbonate or a dilute sodium hydroxide solution) to a pH of 8-9. This will ensure that the this compound is in its free base form, which is more soluble in organic solvents.

      • Extraction: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate.[2] Perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product from the aqueous layer.

      • Purification: Recrystallization is a common method for purifying the final product. Choosing the right solvent system is crucial. A mixture of ethanol and water or hexane and ethyl acetate can be effective.

Question: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. How can I minimize their formation?

Answer: The presence of multiple spots on your TLC plate suggests the formation of side products. Here’s how to address this issue:

  • Isomer Formation:

    • Causality: The substituents on the Lidocaine aromatic ring (the amide group and two methyl groups) direct the position of the incoming nitro group. While the 3-position is electronically favored, other isomers can form, especially under harsh reaction conditions.

    • Solution:

      • Temperature Control: As mentioned earlier, maintaining a low and controlled temperature throughout the addition of the nitrating agent is critical for regioselectivity. Higher temperatures can lead to the formation of a mixture of isomers.

  • Unreacted Starting Material:

    • Causality: A spot corresponding to Lidocaine on your TLC plate indicates an incomplete reaction.

    • Solution:

      • Reaction Monitoring: As detailed above, use TLC to ensure the reaction goes to completion.[3]

      • Purification: If a small amount of unreacted Lidocaine remains, it can often be removed during the purification step. Column chromatography can be an effective method to separate this compound from the more polar Lidocaine.

Question: My reaction is not starting or appears to be stalled. What could be the issue?

Answer: A stalled reaction can be frustrating, but it's usually due to issues with the reagents or reaction setup.

  • Reagent Quality:

    • Causality: Nitration reactions are sensitive to the presence of water. Using old or improperly stored nitric acid or sulfuric acid can introduce water into the reaction, which will deactivate the nitrating agent.

    • Solution:

      • Use Fresh Reagents: Always use fresh, high-purity nitric acid and sulfuric acid.

      • Anhydrous Conditions: Ensure your glassware is thoroughly dried before starting the reaction. While the reaction itself is performed in strong acid, minimizing extraneous water is good practice.

  • Incorrect Temperature:

    • Causality: While high temperatures can cause side reactions, a temperature that is too low might prevent the reaction from initiating, especially with milder nitrating agents.

    • Solution:

      • Controlled Warming: If the reaction does not start at 0 °C, allow it to warm slowly to room temperature while monitoring by TLC. A slight increase in temperature may be needed to overcome the activation energy barrier.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of Lidocaine? A1: The optimal temperature is typically in the range of 0-10 °C during the addition of the nitrating agent. After the addition is complete, the reaction may be allowed to stir at room temperature for a specified period to ensure completion.

Q2: How can I effectively monitor the reaction progress? A2: Thin Layer Chromatography (TLC) is the most convenient method.[3] Spot the reaction mixture alongside a spot of your starting material (Lidocaine) on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What is a suitable solvent for this reaction? A3: Concentrated sulfuric acid often serves as both the catalyst and the solvent in this type of nitration reaction.

Q4: What is the best method for purifying the final this compound product? A4: Recrystallization is generally the most effective method for purifying the solid this compound.[4] Suitable solvents for recrystallization include ethanol/water mixtures or ethyl acetate/hexane. If significant impurities are present, column chromatography may be necessary.

Q5: What are the expected physical properties of this compound? A5: this compound is typically a yellow solid.[1][2] Its melting point has been reported in the range of 49-55°C.[2]

Visualization of Key Processes

Reaction Mechanism: Electrophilic Aromatic Substitution

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + 2H₂SO₄ H2SO4 H₂SO₄ H3O_plus H₃O⁺ HSO4_minus HSO₄⁻ Lidocaine Lidocaine Sigma_Complex Sigma Complex (Resonance Stabilized) Lidocaine->Sigma_Complex + NO₂⁺ 3_Nitro_Lidocaine This compound Sigma_Complex->3_Nitro_Lidocaine + H₂O H3O_plus_regen H3O_plus_regen

Caption: Mechanism of Lidocaine Nitration

Experimental Workflow

Workflow start Start dissolve Dissolve Lidocaine in conc. H₂SO₄ at 0°C start->dissolve add_nitrating Slowly add Nitrating Mixture (HNO₃/H₂SO₄) dissolve->add_nitrating react Stir at 0-10°C, monitor by TLC add_nitrating->react quench Pour onto ice react->quench neutralize Neutralize with base (e.g., Na₂CO₃) quench->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by Recrystallization evaporate->purify end Obtain pure This compound purify->end

Caption: Synthesis and Purification Workflow

Quantitative Data Summary

Optimizing reaction parameters is key to maximizing yield. The following table provides a hypothetical summary of how different conditions can affect the yield of this compound, based on general principles of nitration reactions.

ParameterCondition ACondition BExpected OutcomeRationale
Temperature 0-5 °C25-30 °CHigher yield and purity at Condition ALower temperatures minimize the formation of di-nitrated byproducts and other isomers.
Nitrating Agent 1.1 eq. NO₂⁺2.0 eq. NO₂⁺Higher yield of desired product at Condition AUsing a large excess of the nitrating agent (Condition B) significantly increases the risk of over-nitration.
Reaction Time Monitored by TLCFixed time (e.g., 2 hours)Higher, more consistent yield with TLC monitoringA fixed reaction time can lead to incomplete reactions or excessive side product formation if not optimized.

Detailed Experimental Protocol

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • Lidocaine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Sodium Carbonate

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Ethanol

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Dissolution: Slowly add Lidocaine to the cold sulfuric acid with stirring until it is completely dissolved. Maintain the temperature at 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the dissolved Lidocaine solution over a period of 30-60 minutes. Ensure the internal temperature of the reaction flask does not exceed 10 °C.

  • Reaction: After the addition is complete, let the reaction stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Quenching: Slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Neutralization: Carefully add a saturated solution of sodium carbonate to the quenched mixture until the pH is approximately 8-9. Be cautious as this will cause foaming (CO₂ evolution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 10g scale reaction).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a yellow solid.

References

  • SFA ScholarWorks. (n.d.). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine.
  • Drugs.com. (2025). Lidocaine Side Effects: Common, Severe, Long Term.
  • (n.d.). Synthesis of Lidocaine.
  • Biosynth. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 39942-49.
  • (n.d.). The 2-Step Synthesis of Lidocaine.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • (n.d.). The Synthesis of Lidocaine.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 39942-49-9.
  • National Center for Biotechnology Information. (2024). Lidocaine - StatPearls.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubMed. (n.d.). Optimization of lidocaine application in tumescent local anesthesia.
  • PubMed Central. (n.d.). Lidocaine: A Local Anesthetic, Its Adverse Effects and Management.
  • Chemistry Connected. (n.d.). Amide Formation Part 2: Preparation of Lidocaine Lab Report.
  • Chemistry Steps. (n.d.). Synthesis of Lidocaine.
  • NYSORA. (n.d.). Local Anesthetic Systemic Toxicity.
  • PubMed Central. (n.d.). Dental anesthesia for patients with allergic reactions to lidocaine: two case reports.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Google Patents. (n.d.). CN112521315A - Preparation method of lidocaine degradation impurities.
  • ResearchGate. (n.d.). The short characteristic of lidocaine determination methods reported in literature.
  • Google Patents. (n.d.). CN102070483B - Method for preparing lidocaine.
  • National Institutes of Health. (2019). Preparation and optimization of lidocaine transferosomal gel containing permeation enhancers.
  • (n.d.). Nitric oxide synthesis inhibition modifies the cardiotoxicity of tetracaine and lidocaine.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form.
  • National Institutes of Health. (2023). Green chromatographic methods for determination of co-formulated lidocaine hydrochloride and miconazole nitrate along with an endocrine disruptor preservative and potential impurity.
  • PubMed Central. (n.d.). Optimizing Local Anesthesia Use in Office-based Dermatologic Procedures.
  • (n.d.). Improvement of lidocaine skin permeation by using passive and active enhancer methods.

Sources

Technical Support Center: Overcoming Poor Resolution in 3-Nitro Lidocaine HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Nitro Lidocaine. As researchers and drug development professionals, achieving optimal chromatographic resolution is paramount for accurate quantification and impurity profiling. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during the analysis of this compound, a molecule that, like its parent compound Lidocaine, presents specific chromatographic hurdles due to its chemical nature.

This compound possesses a basic diethylamino group, making it susceptible to undesirable secondary interactions with stationary phases, often leading to poor peak shape and inadequate resolution. This center provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, ensuring the integrity and reliability of your analytical data.

Troubleshooting Guide: From Tailing Peaks to Co-elution

This section directly addresses the most common and frustrating issues encountered in the HPLC analysis of this compound. Each answer provides not just a solution, but the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting efforts.

Question 1: My this compound peak is exhibiting significant tailing. What are the primary causes and how do I fix it?

Answer:

Peak tailing is the most frequent problem observed for basic compounds like this compound on silica-based reversed-phase columns. The primary cause is secondary ionic interactions between the protonated basic amine group of the analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the silica surface of the column packing material.[1] These interactions are stronger than the primary hydrophobic interactions, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".

Below is a systematic workflow to diagnose and resolve this issue.

G cluster_0 Troubleshooting Workflow for Peak Tailing Problem Poor Peak Shape (Tailing Factor > 1.5) Check_pH Is Mobile Phase pH Controlled with a Buffer? Problem->Check_pH Check_Column Is the Column Old or Inappropriate for Basic Analytes? Check_pH->Check_Column Yes Sol_pH_Low Strategy 1: Low pH (pH 2.5-3.0) Protonate Silanols Check_pH->Sol_pH_Low No/Unsure Check_System Check for Extra-Column Volume (Dead Volume) Check_Column->Check_System No Sol_Column Strategy 4: Change Column (High-Purity Silica, End-Capped, or Polar-Embedded) Check_Column->Sol_Column Yes Sol_System Strategy 5: Optimize System (Use 0.005" ID Tubing, Ensure Proper Fittings) Check_System->Sol_System Yes Sol_pH_High Strategy 2: High pH (pH 8-10) Neutralize Analyte Sol_pH_Low->Sol_pH_High Sol_Additive Strategy 3: Add Competing Base (e.g., TEA) Sol_pH_High->Sol_Additive

Caption: Troubleshooting workflow for asymmetric (tailing) peaks.

Detailed Protocols for Improving Peak Shape:

1. Mobile Phase pH Adjustment (The Most Effective Tool)

The pH of the mobile phase is critical because it controls the ionization state of both your analyte and the column's residual silanols.

  • Low pH Approach (pH 2.5 - 3.5):

    • Mechanism: At a pH well below the pKa of the silanol groups (typically ~3.8-4.5), the vast majority of silanols will be protonated (Si-OH) and thus neutral. This minimizes the ionic interaction that causes tailing.[2]

    • Protocol:

      • Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).

      • Add 0.1% (v/v) of an acid such as trifluoroacetic acid (TFA), formic acid, or phosphoric acid. Phosphoric acid is often used to create a buffer in this pH range.[3]

      • Confirm the final pH with a calibrated pH meter.

      • Premix with the organic modifier (e.g., acetonitrile) or use as the aqueous component in a gradient.

    • Consideration: While effective for peak shape, low pH ensures your basic analyte is fully protonated, which may reduce retention in reversed-phase chromatography.

  • High pH Approach (pH 8 - 10):

    • Mechanism: At a pH significantly above the pKa of the analyte's amine group (Lidocaine's pKa is ~7.9), the analyte will be in its neutral, free-base form. This eliminates the positive charge and prevents ionic interaction with the now-deprotonated silanols.[4]

    • Protocol:

      • Prepare an aqueous buffer known for stability at high pH, such as a phosphate buffer (e.g., 10-20 mM potassium phosphate).

      • Adjust the pH to 8.0 or higher using a suitable base like sodium hydroxide.[4][5]

      • Crucially, use a pH-stable column. Traditional silica columns will rapidly degrade at pH > 7.5. Use a modern column specifically designed for high pH work (e.g., hybrid-silica or surface-modified organo-silane technology).[4]

    • Consideration: This approach often yields excellent peak shape and can increase retention for basic compounds.[4]

2. Use of Mobile Phase Additives

If pH adjustment alone is insufficient, a competing base can be added to the mobile phase.

  • Mechanism: A small, basic additive like Triethylamine (TEA) acts as a "silanol blocker." It preferentially interacts with the active silanol sites, effectively shielding the analyte from these secondary interactions.[2][6]

  • Protocol:

    • Add a low concentration of TEA to the aqueous component of the mobile phase, typically in the range of 0.05% to 0.1% (v/v).

    • Adjust the mobile phase to the desired pH after adding the TEA.

  • Consideration: TEA can be difficult to flush from a column and may cause baseline disturbances. It is also UV active at low wavelengths. It is often considered a more traditional approach, with modern, high-quality columns being a better first choice.[2]

3. Evaluate Your HPLC Column

Not all C18 columns are created equal. Column chemistry is a major factor in peak tailing for basic compounds.

  • Mechanism: Older columns (Type A silica) have a higher concentration of acidic, metal-contaminated silanols. Modern columns (Type B, high-purity silica) are much less active. Furthermore, the "end-capping" process, which uses a small silane reagent to block residual silanols, is more effective on modern columns.[7]

  • Protocol:

    • If your column is old or has been used extensively with harsh conditions, replace it.

    • If you are not using one already, switch to a column from a reputable manufacturer that is certified for analyzing basic compounds. Look for columns with high-purity silica and robust end-capping.

    • Consider a column with a polar-embedded phase, which provides an alternative mechanism to shield silanols and improve peak shape for bases.[7]

Question 2: this compound is co-eluting with an impurity. How can I improve the resolution?

Answer:

Achieving baseline separation between two peaks is governed by the fundamental resolution equation, which depends on three factors: efficiency (N), selectivity (α), and retention factor (k).[8][9] Of these, selectivity (α) is the most powerful parameter for resolving closely eluting peaks.[10]

ParameterDefinitionHow to Influence It
Efficiency (N) A measure of the column's ability to produce narrow peaks (less band broadening).[9]Increase column length, decrease column particle size.[8]
Selectivity (α) The ratio of the retention factors of the two adjacent peaks. A measure of the separation in peak maxima.[9]Change mobile phase organic modifier, mobile phase pH, buffer, or stationary phase chemistry.[10][11]
Retention Factor (k) A measure of how long an analyte is retained on the column relative to an unretained compound.Adjust the percentage of the strong (organic) solvent in the mobile phase.[10]
Detailed Protocols for Improving Resolution:

1. Optimize Selectivity (α) - The Most Powerful Approach

  • Change the Organic Modifier:

    • Mechanism: Acetonitrile and methanol interact differently with analytes due to differences in polarity, viscosity, and hydrogen bonding capabilities. Switching from one to the other can alter the elution order or increase the spacing between peaks.

    • Protocol:

      • If your current method uses acetonitrile, develop an equivalent method using methanol. To get a similar retention time, a different percentage will be needed (e.g., 45% acetonitrile might be roughly equivalent to 55% methanol in elution strength).

      • Try mixtures of both acetonitrile and methanol to fine-tune selectivity.

  • Adjust Mobile Phase pH:

    • Mechanism: If the co-eluting impurity has a different pKa from this compound, changing the pH will alter their ionization states differently, leading to a significant shift in their relative retention times.[11]

    • Protocol: Systematically adjust the mobile phase pH in small increments (e.g., 0.2-0.5 pH units) and observe the effect on resolution. Ensure you stay within the stable pH range of your column.

  • Change the Stationary Phase:

    • Mechanism: If a C18 column is not providing sufficient selectivity, a different stationary phase chemistry can provide alternative interactions.

    • Protocol: Consider switching to a Phenyl-Hexyl column, which offers π-π interactions with aromatic rings, or a Cyano (CN) column, which provides dipole-dipole interactions. These can be particularly effective if the impurity has different structural features than this compound.

2. Optimize Retention Factor (k)

  • Mechanism: Resolution is often poor for peaks that elute very early (k < 2). Increasing retention can improve separation by allowing more time for the analytes to interact with the stationary phase.

  • Protocol: Decrease the percentage of the organic solvent in the mobile phase in small increments (e.g., 2-5%). Aim for a retention factor between 2 and 10 for the peaks of interest for robust separation.

3. Increase Efficiency (N)

  • Mechanism: Higher efficiency results in narrower, sharper peaks, which are easier to resolve.[9]

  • Protocol:

    • Use a Longer Column: Doubling the column length increases N by a factor of ~1.4, but also doubles run time and backpressure.

    • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column dramatically increases efficiency and allows for faster flow rates.[8] This is often the most effective way to increase N.

    • Optimize Flow Rate: Lowering the flow rate can sometimes increase efficiency, but at the cost of longer analysis times.[11]

Frequently Asked Questions (FAQs)

  • Q: What are good starting HPLC conditions for analyzing this compound?

    • A: A robust starting point, based on methods for Lidocaine and its impurities, would be:

      • Column: Modern, end-capped C18, 150 mm x 4.6 mm, 5 µm.[12][13]

      • Mobile Phase: A) 20 mM Potassium Phosphate buffer, pH adjusted to 6.0. B) Acetonitrile.[14]

      • Gradient: 30% B to 70% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Temperature: 30 °C.[4]

      • Detection: UV at 230 nm.[15]

  • Q: How does temperature affect my separation?

    • A: Increasing the column temperature (e.g., from 30 °C to 45 °C) decreases the viscosity of the mobile phase, which improves mass transfer and can lead to sharper peaks (higher efficiency).[11] It also typically reduces retention times. However, excessively high temperatures can risk degrading the analyte or the column's stationary phase.

  • Q: What are the key System Suitability Test (SST) parameters I should monitor?

    • A: For a validated method, you should always monitor SST parameters to ensure the system is performing correctly. Key parameters include:

      • Resolution (Rs): For critical peak pairs, Rs should be > 2.0.

      • Tailing Factor (Tf): Should be ≤ 1.5 for the main analyte peak.

      • Theoretical Plates (N): Should be > 5000 for the column.

      • Reproducibility (%RSD): The relative standard deviation for peak area and retention time from replicate injections (n=5 or 6) should be < 2.0%.[13]

  • Q: My peak is symmetrical but very broad. What could be the cause?

    • A: Symmetrical, broad peaks are typically a sign of low column efficiency or significant extra-column band broadening. Check for:

      • Column Degradation: The column may be old or fouled. Try flushing it or replacing it.

      • Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005") and that all fittings are made correctly to avoid dead volume.[7]

      • Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the mobile phase, it can cause band broadening. Ideally, dissolve your sample in the initial mobile phase.

References
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/hplc-resolution]
  • Chrom Tech, Inc. (2025-10-14). Methods for Changing Peak Resolution in HPLC. [URL: https://www.chromtech.com/methods-for-changing-peak-resolution-in-hplc]
  • Mastelf. (2025-02-28). How to Improve HPLC Resolution: Key Factors for Better Separation. [URL: https://www.mastelf.com/how-to-improve-hplc-resolution/]
  • LCGC. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [URL: https://www.chromatographyonline.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2023/troubleshooting-peak-shape-problems-in-hplc.html]
  • LCGC. (2023-11-01). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [URL: https://www.chromatographyonline.
  • Slideshare. (by Raghavendra institute of pharmaceutical education and research). Factors Affecting Resolution In HPLC. [URL: https://www.slideshare.net/slideshow/factors-affecting-resolution-in-hplc-251659730/251659730]
  • Restek. (2018-01-02). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [URL: https://www.restek.
  • Benchchem. The Degradation of Lidocaine: A Comprehensive Technical Guide. [URL: https://www.benchchem.com/blog/the-degradation-of-lidocaine-a-comprehensive-technical-guide]
  • NIH PubChem. This compound | C14H21N3O3 | CID 58781577. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/58781577]
  • ChemicalBook. This compound CAS#: 39942-49-9. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02425038_EN.htm]
  • United States Biological. This compound - Data Sheet. [URL: https://www.usbio.net/item/N3590]
  • HALO® Columns. USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES. [URL: https://halocolumns.com/wp-content/uploads/2023/11/231114_HALO_Lidocaine_TR_Rev_1.pdf]
  • Sigma-Aldrich. HPLC Analysis of Lidocaine and Related Compound A and H on Purospher® STAR RP-18 endcapped. [URL: https://www.sigmaaldrich.com/US/en/applications/analytical-chemistry/hplc/small-molecule-hplc-analysis/lidocaine-and-related-compound-a-and-h-on-purospher-star-rp-18]
  • Biosynth. This compound | 39942-49-9. [URL: https://www.biosynth.com/p/FN26236/3-nitro-lidocaine]
  • Chrom Tech, Inc. (2025-10-28). What Causes Peak Tailing in HPLC? [URL: https://www.chromtech.
  • SIELC Technologies. HPLC Method for Analysis of Lidocaine. [URL: https://sielc.com/hplc-method-for-analysis-of-lidocaine/]
  • Sigma-Aldrich. This compound | 39942-49-9. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh9a21c60d]
  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [URL: https://www.agilent.com/cs/library/slidepresentation/public/Tips%20and%20Tricks%20of%20HPLC%20System%20Troubleshooting.pdf]
  • HALO® Columns. Separation of Lidocaine and Related Impurities USP Method Modernization. [URL: https://halocolumns.
  • International Journal of Pharmaceutical Chemistry and Analysis. Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form. [URL: https://ijpc.info/index.php/ijpc/article/view/283]
  • International Journal of Research and Review. Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms. [URL: https://www.ijrrjournal.com/IJRR_Vol.7_Issue.1_Jan2020/IJRR0011.pdf]
  • Taylor & Francis Online. Stability Indicating Assay of Lidocaine Hydrochloride in Solution. [URL: https://www.tandfonline.com/doi/abs/10.1080/00032718408062828]
  • MAC-MOD Analytical. Separation of Lidocaine and Related Impurities - USP Method Modernization. [URL: https://www.mac-mod.com/wp-content/uploads/2022/08/AMT_AN_Rev_1_Lidocaine.pdf]
  • Benchchem. Application Note and Protocol: Quantification of Lidocaine Hydrochloride in Tissue Samples by HPLC. [URL: https://www.benchchem.com/application-notes/B025102-Quantification-of-Lidocaine-Hydrochloride-in-Tissue-Samples-by-HPLC.pdf]
  • NIH. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4543493/]
  • ResearchGate. Forced degradation studies of LID HCL and PNZ. [URL: https://www.researchgate.
  • INDUS JOURNAL OF BI. Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection. [URL: https://indus-journal.com/index.php/ijb/article/view/217]
  • NIH. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658052/]
  • International Journal of Pharmaceutical Chemistry and Analysis. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. [URL: https://ijpc.info/index.php/ijpc/article/view/171]
  • International Journal of Pharmaceutical Chemistry and Analysis. (2024-12-30). Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage. [URL: https://ijpc.info/index.php/ijpc/article/view/361]
  • Journal of Chromatographic Science. (2010-08-05). HPLC–DAD Stability Indicating Determination of Nitrofurazone and Lidocaine Hydrochloride in Their Combined Topical Dosage Form. [URL: https://academic.oup.com/chromsci/article/48/8/662/319690]
  • PubMed Central. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4217228/]
  • ResearchGate. (2025-08-10). Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. [URL: https://www.researchgate.

Sources

Technical Support Center: Stabilizing 3-Nitro Lidocaine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the degradation of 3-Nitro Lidocaine in solution. Recognizing the limited direct stability data for this specific analogue, this document synthesizes established principles from its parent compound, Lidocaine, and the known chemical behavior of nitroaromatic compounds. This guide offers troubleshooting advice, stabilization strategies, and detailed analytical protocols to ensure experimental integrity and reproducibility.

Introduction

This compound, an analogue of the widely used local anesthetic Lidocaine, is a key intermediate and research compound.[1][2] The introduction of a nitro group to the aromatic ring significantly alters the molecule's electronic properties, potentially influencing its stability in solution compared to the parent compound. Researchers frequently encounter challenges with compound stability, leading to inconsistent results and compromised data. This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical issues you may face during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My this compound solution is showing a progressive loss of potency over a short period. What are the likely causes?

This is a common issue stemming from the inherent chemical structures of both the Lidocaine backbone and the nitroaromatic moiety. The primary suspects for degradation are hydrolysis and, potentially, reduction of the nitro group.

  • Expertise & Experience: Lidocaine itself is known to undergo hydrolysis of its amide bond, a reaction that can be catalyzed by both acidic and basic conditions and is accelerated by heat.[3] The optimal pH for Lidocaine stability is in the acidic range of 3 to 6.[4] Outside this range, the rate of hydrolysis increases significantly. While specific data for this compound is scarce, it is highly probable that it shares this vulnerability. The electron-withdrawing nature of the nitro group may further influence the susceptibility of the amide bond to hydrolysis.

  • Trustworthiness: The degradation process involves the cleavage of the amide linkage, yielding 2,6-dimethyl-3-nitroaniline and N,N-diethylaminoacetic acid. Verifying the presence of these degradants via analytical techniques like HPLC or LC-MS can confirm hydrolysis as the degradation pathway.

Question 2: I've noticed a yellowing of my this compound solution, especially when exposed to light. What does this indicate?

The observed color change is a strong indicator of photodegradation, a common issue with nitroaromatic compounds.

  • Expertise & Experience: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[5] This sensitivity can lead to a variety of photochemical reactions, including the reduction of the nitro group to nitroso, hydroxylamino, or amino derivatives, which are often colored. While forced degradation studies on Lidocaine HCl suggest it is relatively stable under photolytic conditions, the addition of the nitro chromophore in this compound makes it much more susceptible to light-induced degradation.[6]

  • Trustworthiness: To confirm photosensitivity, you can perform a simple experiment. Prepare two identical solutions of this compound. Expose one to your typical laboratory lighting conditions (or a photostability chamber) and keep the other completely protected from light (e.g., wrapped in aluminum foil). Analyze both solutions at timed intervals. A greater loss of the parent compound in the light-exposed sample confirms photodegradation.

Question 3: How can I prepare a stable stock solution of this compound for my experiments?

Creating a stable solution requires careful control of several key factors: pH, temperature, solvent, and protection from environmental factors like light and oxygen.

  • Expertise & Experience: Based on the stability profile of Lidocaine, the most critical parameter to control is pH.[4] Preparing your solution in an acidic buffer within the pH 3-6 range is the most effective first step. Additionally, minimizing exposure to heat and light is crucial. Trace metal ions, such as Fe²⁺ and Cu²⁺, can also catalyze degradation and should be minimized by using high-purity solvents and glassware or by including a chelating agent.[4]

  • Trustworthiness: A well-designed formulation protocol will yield a solution that maintains its concentration for a longer duration. The protocol below provides a self-validating system; if followed, it will inherently reduce the primary degradation drivers. The stability can be verified using the analytical protocol also provided.

Stabilization and Analytical Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound with enhanced stability for use in downstream experiments.

Materials:

  • This compound (MW: 279.33 g/mol )[7]

  • Citrate Buffer (0.1 M, pH 4.5) - Prepare by mixing solutions of 0.1 M citric acid and 0.1 M sodium citrate to achieve the target pH.

  • High-purity water (e.g., HPLC-grade or Milli-Q)

  • Disodium EDTA (optional, as a chelating agent)

  • Nitrogen gas (optional, for deoxygenation)

  • Amber glass vials or clear vials wrapped in aluminum foil

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 4.5. Filter the buffer through a 0.22 µm filter to remove any particulate matter.

  • (Optional) Deoxygenation: If oxidative degradation is a concern, sparge the buffer with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • (Optional) Chelating Agent: If metal-catalyzed degradation is suspected, add disodium EDTA to the buffer to a final concentration of 0.01-0.05% (w/v).

  • Weighing: Accurately weigh 27.93 mg of this compound powder.

  • Dissolution: Dissolve the this compound in a small volume of the prepared buffer. Once dissolved, transfer it to a 10 mL amber volumetric flask.

  • Final Volume: Bring the solution to the final volume of 10 mL with the pH 4.5 citrate buffer.

  • Storage: Store the solution at 2-8°C, protected from light.[8] For long-term storage, consider aliquoting and freezing at -20°C or below, after confirming freeze-thaw stability.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the concentration of this compound and detect the formation of potential degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 25 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid)

  • High-purity water

Methodology:

ParameterCondition
Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0B: Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 230 nm (for Lidocaine moiety) and a secondary wavelengthappropriate for the nitroaromatic chromophore (e.g., 270-350 nm)
Injection Vol. 10 µL
Run Time 10 minutes

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.

  • Dilute your test samples (from the stability study) to fall within the range of the calibration curve.

  • Inject the standards and samples.

  • Integrate the peak area for this compound. The retention time for this compound will likely be slightly longer than that of Lidocaine due to the increased hydrophobicity from the nitro group. Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizing Degradation & Workflow

The following diagrams illustrate the potential degradation pathways of this compound and a logical workflow for conducting a stability assessment.

G A This compound B Hydrolysis (Amide Bond Cleavage) A->B  Acid/Base, Heat C Photodegradation (Nitro Group Reduction) A->C  Light (UV) D Oxidation (N-oxide formation) A->D  Oxidizing Agents E 2,6-dimethyl-3-nitroaniline + N,N-diethylaminoacetic acid B->E F Amino, Nitroso, or Hydroxylamino Derivatives C->F G This compound N-oxide D->G

Caption: Potential degradation pathways for this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stabilized Solution (e.g., pH 4.5 Buffer) B Time Point 0 Analysis (t=0) A->B C Incubate under Test Conditions (e.g., Temp, Light) B->C D Sample at Intervals (t=1, t=2, ... t=n) C->D E Analyze by HPLC-UV D->E F Quantify Parent Compound & Detect Degradants E->F

Caption: Experimental workflow for a this compound stability study.

References

  • Powell, M.F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical Research, 4(1), 42-5. [Link]

  • PubMed. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Moore, D. C., & Bridenbaugh, L. D. (1986). The relationship between pH and concentrations of antioxidants and vasoconstrictors in local anesthetic solutions. Anesthesia & Analgesia, 65(7), 760-764. [Link]

  • HEXIA Pharm. (2025). Understanding the Role of pH in Lidocaine for Better Pain Management. [Link]

  • Pecikoza, U., et al. (2021). Molecular mechanisms of lidocaine. International Journal of Molecular Sciences, 22(16), 8933. [Link]

  • Yilmaz, B., Kadioglu, Y., & Coruh, U. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Iranian Journal of Pharmaceutical Research, 12(4), 659-669. [Link]

  • ResearchGate. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58781577, this compound. [Link]

  • Belal, T., Haggag, R. S., & El-Kerdawy, M. M. (2010). HPLC-DAD stability indicating determination of nitrofurazone and lidocaine hydrochloride in their combined topical dosage form. Journal of Chromatographic Science, 48(8), 647-653. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. [Link]

  • Semantic Scholar. (2010). HPLC-DAD stability indicating determination of nitrofurazone and lidocaine hydrochloride in their combined topical dosage form. [Link]

  • ResearchGate. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. [Link]

  • PubMed. (2010). HPLC-DAD stability indicating determination of nitrofurazone and lidocaine hydrochloride in their combined topical dosage form. [Link]

  • Pharmazie. (1997). [The Photostability of Antimycotics. 3. Photostability of Locally Acting Antimycotics]. [Link]

  • PubMed. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. [Link]

  • Gerasimova, E. B., et al. (2023). Development of a Dosage form for a Photoswitchable Local Anesthetic Ethercaine. Molecules, 28(19), 6959. [Link]

Sources

Enhancing signal-to-noise ratio for 3-Nitro Lidocaine in MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometry analysis of 3-Nitro Lidocaine. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for enhancing the signal-to-noise (S/N) ratio in your experiments. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ESI-MS/MS?

A1: For this compound (C₁₄H₂₁N₃O₃), the expected monoisotopic mass is 279.1583 Da[1]. In positive electrospray ionization (ESI) mode, you should target the protonated molecule, [M+H]⁺, as the precursor ion.

  • Precursor Ion (m/z): ~280.17

The fragmentation pattern is likely to be influenced by the stable diethylamino side chain, similar to lidocaine itself[2][3]. The most abundant product ion is typically formed from the cleavage of the amide bond, resulting in the diethylamino fragment.

  • Primary Product Ion (m/z): ~86.10, corresponding to the [CH₂N(C₂H₅)₂]⁺ fragment[3].

Other potential fragmentations can arise from losses related to the nitro group (e.g., loss of NO or NO₂)[4][5]. Therefore, it is advisable to perform a product ion scan on the precursor to confirm the most intense and stable fragment for your specific instrument.

Table 1: Key Mass Information for this compound

ParameterValueSource
Molecular FormulaC₁₄H₂₁N₃O₃PubChem[1]
Exact Mass279.1583 DaPubChem[1]
Protonated Precursor [M+H]⁺~280.17 m/zCalculated
Primary Product Ion~86.10 m/zInferred from Lidocaine fragmentation[3][6]

Q2: I am seeing a very weak or non-existent signal for this compound. What are the most common causes?

A2: A poor signal is one of the most common issues in MS[7]. The primary causes can be grouped into three categories:

  • Inefficient Ionization: The analyte is not being effectively converted into gas-phase ions. This can be due to suboptimal mobile phase composition or MS source settings[7][8].

  • In-Source Phenomena: The analyte ions are being lost before they reach the detector due to processes like in-source fragmentation, where the molecule breaks apart under harsh source conditions[9][10].

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., plasma, urine) are interfering with the ionization of this compound, a phenomenon known as ion suppression[11][12][13].

Q3: Should I use positive or negative ionization mode for this compound?

A3: Positive ionization mode is strongly recommended. this compound contains a tertiary amine group (the diethylamino moiety), which is basic and readily accepts a proton to form a stable positive ion ([M+H]⁺). This is consistent with established methods for lidocaine and its metabolites[2][3]. While some nitroaromatic compounds can be analyzed in negative mode, the presence of the highly basic amine makes positive mode the logical and more sensitive choice for this molecule.

Troubleshooting Guide: From Low Signal to Robust Detection

This section provides a systematic approach to diagnosing and resolving poor signal-to-noise for this compound.

Scenario 1: Very Low or No Signal Intensity

If you observe no signal or a signal barely distinguishable from baseline noise, a fundamental issue with the instrument or basic method parameters is likely.

Question: My chromatogram is completely flat. Where do I start troubleshooting?

Answer: A complete loss of signal suggests a singular, critical failure point[14]. Before adjusting nuanced parameters, confirm the system's basic functionality. The issue could be with the LC system, the MS, or the sample itself[14].

Expert Insight: The first step is to isolate the problem. We recommend performing a direct infusion of a this compound standard solution directly into the mass spectrometer, bypassing the LC system. This will quickly tell you if the issue lies with the MS or the chromatography.

dot

start No Signal for this compound infuse Infuse Standard Directly into MS start->infuse signal_ok Signal is Present? infuse->signal_ok check_lc Troubleshoot LC System: - Check for leaks/clogs - Verify pump pressures - Ensure correct mobile phase - Check autosampler injection signal_ok->check_lc  Yes check_ms Troubleshoot MS System: - Check for stable ESI spray - Clean and check ESI probe - Verify source parameters - Run instrument diagnostics signal_ok->check_ms  No success Problem Resolved check_lc->success check_ms->success

Caption: Initial workflow for diagnosing a total loss of signal.

Step-by-Step Troubleshooting:

  • Verify MS Functionality: Prepare a 100-200 ng/mL solution of this compound in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the MS using a syringe pump.

  • No Signal on Infusion: If there is still no signal, the problem is with the mass spectrometer[15].

    • Check for a Stable Spray: Visually inspect the ESI probe. An inconsistent or absent spray can be caused by a clog in the capillary[16].

    • Tune and Calibrate: Ensure the instrument has been recently and successfully tuned and calibrated according to the manufacturer's guidelines[7].

    • Verify Source Settings: Double-check that basic parameters like gas flows and voltages are turned on and set to reasonable values.

  • Signal Present on Infusion: If you see a strong, stable signal during infusion, the mass spectrometer is working correctly. The issue is with the LC system or the sample introduction process[14].

    • Check for Leaks and Clogs: Inspect all fittings from the autosampler to the MS.

    • Monitor LC Pressure: An unusually low or high pressure can indicate a leak or a blockage, respectively[16].

    • Confirm Injection: Ensure the autosampler is correctly drawing and injecting your sample.

Scenario 2: Weak Signal Intensity

A weak but detectable signal indicates that the basic setup is functional, but the method is not optimized. This often points to inefficient ionization, in-source fragmentation, or matrix effects.

Question: My signal is weak. How can I optimize my MS source parameters?

Answer: Optimizing the ESI source is critical for maximizing the ionization of this compound. The goal is to efficiently create protonated molecules in the gas phase without causing them to fragment prematurely.

Expert Insight: In-source fragmentation is a common pitfall for compounds with labile functional groups, including nitroaromatics[4][9]. It occurs when ions are accelerated by voltages in the source, causing them to collide with gas molecules and break apart before reaching the mass analyzer[9][10]. This process is highly dependent on the declustering potential (or fragmentor voltage) and the source temperature. Often, a lower-than-expected setting for these parameters yields the best signal for the intact precursor ion.

dot

cluster_source Ion Source (Atmospheric Pressure) cluster_ms Mass Analyzer (Vacuum) cluster_energy precursor [M+H]⁺ fragment Fragment Ion precursor->fragment In-Source Fragmentation (Reduces Signal) analyzer Analyzer Detects Precursor [M+H]⁺ precursor->analyzer Desired Path high_energy High Source Energy (High DP/Temp) low_energy Low Source Energy (Low DP/Temp)

Caption: High source energy can cause in-source fragmentation.

Protocol 1: Systematic Source Parameter Optimization

  • Establish a Baseline: Using either direct infusion or repeated LC injections of a standard, monitor the signal intensity of the precursor ion (m/z ~280.17).

  • Optimize Gas Flows and Temperature:

    • Nebulizing Gas: Adjust to achieve a stable spray. Typical flows are often near the instrument's default settings[17].

    • Drying Gas (Heater Gas): Increase the temperature and flow rate to improve desolvation. Monitor the signal; if it begins to decrease, it may indicate thermal degradation. A good starting point is often 350-450 °C.

  • Optimize Voltages (Most Critical):

    • Capillary Voltage: Vary this in 500V increments. A typical starting point for positive ESI is 3500-4500V.

    • Declustering Potential (DP) / Fragmentor Voltage: This is the key parameter for controlling in-source fragmentation[9]. Start at a low value (e.g., 20 V) and increase in 10-15 V increments. Plot the intensity of the precursor (m/z ~280.17) and the primary fragment (m/z ~86.10). You will likely see the precursor signal rise to a maximum and then fall as the fragment signal begins to dominate. Choose the DP value that gives the maximum intensity for the precursor.

Table 2: Recommended Starting ESI Source Parameters

ParameterTypical Starting RangeRationale
Ionization ModePositive ESITargets the basic tertiary amine for protonation.
Capillary Voltage3.5 - 4.5 kVCreates the potential difference for electrospray.
Nebulizing GasInstrument DefaultAssists in droplet formation.
Drying Gas Flow8 - 12 L/minAids in solvent evaporation from droplets.
Drying Gas Temp.350 - 450 °CProvides energy for desolvation.
Declustering Potential20 - 80 VCrucial for minimizing in-source fragmentation. Tune carefully.
Scenario 3: Inconsistent Signal & Poor Reproducibility in Biological Samples

When your signal is strong for pure standards but is weak or highly variable in matrix-containing samples (e.g., plasma, urine), the problem is almost certainly matrix effects.

Question: My results are not reproducible when I analyze plasma samples. What should I do?

Answer: This is a classic sign of ion suppression, where endogenous components in the plasma co-elute with your analyte and compete for ionization in the ESI source[11][12]. The solution is to improve the separation of your analyte from these interferences through better sample preparation and/or chromatography.

Expert Insight: While simple "dilute-and-shoot" or protein precipitation methods are fast, they often leave behind significant amounts of matrix components like phospholipids, which are notorious for causing ion suppression in ESI-MS[12]. A more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) is highly recommended for achieving robust and reproducible results in complex matrices[18]. SPE can selectively isolate the analyte while washing away interfering compounds[19].

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol uses a mixed-mode polymer-based SPE cartridge, which can retain this compound through both hydrophobic and cation-exchange mechanisms, providing excellent cleanup.

dot

start Pre-treated Plasma Sample step1 Step 1: Condition (Methanol, then Water) start->step1 step2 Step 2: Load (Load pre-treated sample) step1->step2 step3 Step 3: Wash 1 (Aqueous wash to remove salts) step2->step3 step4 Step 4: Wash 2 (Organic wash to remove lipids) step3->step4 step5 Step 5: Elute (Elute this compound with acidified organic solvent) step4->step5 end Clean Extract for LC-MS/MS step5->end

Caption: General workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Sample Pre-treatment: Thaw plasma samples. To 200 µL of plasma, add an internal standard and 600 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and ensures the analyte is in its protonated, positively charged state. Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge.

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of water.

  • Load Sample: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Wash:

    • Wash 1: Add 1 mL of 0.1 M acetic acid to remove salts and polar interferences.

    • Wash 2: Add 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, disrupting its ionic retention on the cartridge and allowing it to be eluted.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of your initial mobile phase for injection into the LC-MS/MS system.

This SPE protocol provides a significantly cleaner extract compared to protein precipitation, directly addressing the root cause of matrix-induced ion suppression and leading to a more robust and sensitive assay.

References

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261. [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 77-85. [Link]

  • Hess, T. F., et al. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 36(15), 3243-3250. [Link]

  • Kshirsagar, P. R., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

  • LinkedIn Post. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc. Blog. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 40(5), 204-211. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-4. [Link]

  • Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 869-873. [Link]

  • Spectroscopy Online. (2024). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Spectroscopy Online. [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS? ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 378-387. [Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE, 4(11), e7913. [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Biotage. [Link]

  • ResearchGate. (2013). Any suggestions for very low intensity in LC/MS/MS? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • CGSpace. (n.d.). MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. CGSpace. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2022). Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form. Int J Pharm Chem Anal. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • ResearchGate. (n.d.). Mass spectra of precursor and product ions of lidocaine, 2,6-xylidine, GX and MEGX. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Lidocaine. NIST WebBook. [Link]

  • Al-Salami, H., et al. (2019). Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Journal of Clinical Pharmacy and Therapeutics, 44(6), 915-922. [Link]

  • ResearchGate. (n.d.). Mass spectra of precursor and product ions scan for lidocaine (A) and bupivacaine (B). ResearchGate. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • University of California, Irvine. (n.d.). Synthesis of Lidocaine. UCI Chemistry. [Link]

  • Kshirsagar, P. R., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

  • CORE. (n.d.). High-throughput analysis of contrived cocaine mixtures by direct analysis in real time/single quadrupole mass spectrometry and p. CORE. [Link]

  • Scribd. (n.d.). Report 6 - Analysis of Lidocaine. Scribd. [Link]

  • Tobin, T., et al. (2000). Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS. Journal of Analytical Toxicology, 24(8), 619-626. [Link]

  • NPL Publications. (2023). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. NPL. [Link]

  • ResearchGate. (2002). High-performance liquid chromatography-tandem electrospray mass spectrometry for the determination of lidocaine and its metabolites in human plasma and urine. ResearchGate. [Link]

  • Scribd. (n.d.). Lidocaine: Reduction of 1,3-Dimethyl-2-Nitrobenzene To 2,6-Dimethylaniline. Scribd. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing of 3-Nitro Lidocaine in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing with 3-Nitro Lidocaine in their HPLC analyses. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you diagnose and resolve this common issue.

Understanding the Problem: Why Does this compound Exhibit Peak Tailing?

Question: I'm observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the likely causes?

Answer:

Peak tailing for this compound, an analyte with a basic tertiary amine functional group, is a frequent challenge in reversed-phase chromatography.[1][2] This issue primarily arises from unwanted secondary interactions between the analyte and the stationary phase, alongside other potential instrumental and method-related factors.

The core reasons for peak tailing can be categorized as follows:

  • Chemical Interactions: The most common cause is the interaction of the basic this compound molecule with residual silanol groups on the silica-based stationary phase.[1][3][4] These silanol groups can exist in an ionized state and interact with the protonated form of this compound, leading to a secondary retention mechanism that causes the peak to tail.[1][3][5]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. If the pH is close to the pKa of this compound, both the ionized and non-ionized forms of the molecule can exist simultaneously, resulting in peak distortion.[3][6][7]

  • Column Health and Suitability: Physical issues with the column, such as the formation of a void at the inlet, contamination of the frit, or degradation of the stationary phase, can all contribute to peak tailing.[1][2][8]

  • System and Method Parameters: Factors like excessive extra-column volume, sample overload, or an inappropriate sample solvent can also lead to asymmetrical peaks.[3][8][9]

This guide will walk you through a systematic approach to identify and rectify the root cause of peak tailing for this compound.

Section 1: Mobile Phase Optimization

FAQ: Optimizing Mobile Phase pH

Question: How does the mobile phase pH affect the peak shape of this compound, and what is the optimal range to work in?

Answer:

The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[7][10][11] The tertiary amine in this compound's structure makes it a basic compound.

The Underlying Mechanism:

At a low pH (typically pH < 4), the tertiary amine group of this compound will be fully protonated, carrying a positive charge. In this state, it is highly polar and will have weaker retention on a non-polar reversed-phase column. Conversely, at a high pH (typically pH > 9), the amine group will be in its neutral, non-ionized form, making it more hydrophobic and leading to stronger retention.

The key to a symmetrical peak is to ensure that the analyte exists predominantly in a single ionic state throughout the separation.[7] Operating at a pH close to the analyte's pKa will result in a mixed population of ionized and non-ionized molecules, leading to peak broadening and tailing.[3][6][7] For basic compounds, it is generally recommended to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[10][12]

Troubleshooting Protocol:

  • Determine the pKa of this compound: While the exact pKa may not be readily available, it can be estimated to be similar to that of Lidocaine, which is around 7.9.

  • Adjust Mobile Phase pH:

    • Low pH Approach (pH 2-4): At this pH, this compound will be consistently protonated. This can help to minimize peak shape issues related to mixed ionization states.[10] However, it may increase interactions with ionized silanol groups.

    • High pH Approach (pH > 9): At a sufficiently high pH, this compound will be in its neutral form, which can improve peak shape and retention on some columns. This approach requires a pH-stable column.

  • Utilize Buffers: It is crucial to use a buffer to maintain a stable pH throughout the analysis.[2] The buffer concentration should be adequate (typically 10-25 mM) to provide sufficient buffering capacity.

Parameter Recommendation for this compound Rationale
Mobile Phase pH pH 2.5-3.5 or pH > 9.0 (with a suitable column)Ensures the analyte is in a single ionic state, avoiding mixed-mode retention.
Buffer Selection Phosphate, Formate, or Acetate for low pHProvides stable pH control.
Buffer Concentration 10-25 mMEnsures adequate buffering capacity without being excessively high.
FAQ: Using Mobile Phase Additives

Question: Can I add something to my mobile phase to reduce peak tailing for this compound?

Answer:

Yes, mobile phase additives can be highly effective in mitigating peak tailing caused by secondary interactions with silanol groups.

The Role of Additives:

  • Competitive Amines (e.g., Triethylamine - TEA): Adding a small amount of a basic compound like TEA (typically 0.1-0.5%) to the mobile phase can "shield" the analyte from interacting with active silanol sites. The TEA molecules will preferentially interact with the silanol groups, effectively blocking them from interacting with this compound.[13]

  • Ion-Pairing Agents: For basic compounds like this compound, an anionic ion-pairing agent (e.g., sodium dodecyl sulfate - SDS, or an alkyl sulfonate) can be added to the mobile phase.[14][15][16] The ion-pairing agent forms a neutral complex with the protonated analyte, which then interacts with the reversed-phase stationary phase in a more controlled manner, improving peak shape and retention.[16][17][18]

Experimental Workflow for Additive Use:

Additive_Workflow start Peak Tailing Observed check_silanol Suspect Silanol Interactions? start->check_silanol add_tea Add Triethylamine (TEA) to Mobile Phase (0.1-0.5%) check_silanol->add_tea Yes use_ip Use Ion-Pairing Agent (e.g., Alkyl Sulfonate) check_silanol->use_ip Alternative evaluate Evaluate Peak Shape and Retention Time add_tea->evaluate use_ip->evaluate optimize Optimize Additive Concentration evaluate->optimize Improvement Seen end Symmetrical Peak Achieved evaluate->end Issue Resolved optimize->end

Caption: Workflow for using mobile phase additives.

Section 2: Column Selection and Care

FAQ: Choosing the Right Column

Question: My peak tailing persists even after mobile phase optimization. Could my column be the problem?

Answer:

Absolutely. The choice of column is paramount for achieving good peak shape with basic compounds.[19] If you are using an older, "Type A" silica column, it likely has a higher concentration of acidic silanol groups that strongly interact with basic analytes.[19][20]

Column Technologies to Mitigate Peak Tailing:

  • End-Capped Columns: Most modern columns are "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[1][21] Ensure you are using a high-quality, fully end-capped column.

  • "Type B" Silica Columns: These columns are made from higher purity silica with fewer metal contaminants and a less acidic surface, resulting in significantly reduced silanol activity and better peak shapes for basic compounds.[20]

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain of the stationary phase. This polar group can help to shield the analyte from residual silanol groups and also allows for better interaction with water, making the column more stable in highly aqueous mobile phases.

  • Hybrid Particle Columns: Columns with hybrid organic/inorganic particles often exhibit better pH stability and reduced silanol activity compared to traditional silica-based columns.

Decision Tree for Column Selection:

Column_Selection start Persistent Peak Tailing check_column_type Current Column Type? start->check_column_type type_a Older 'Type A' Silica check_column_type->type_a Type A type_b Modern 'Type B' End-Capped check_column_type->type_b Type B switch_to_type_b Switch to a 'Type B' or Hybrid Particle Column type_a->switch_to_type_b consider_polar Consider a Polar-Embedded Phase Column type_b->consider_polar check_ph Operating at High pH? type_b->check_ph end Improved Peak Shape switch_to_type_b->end consider_polar->end use_ph_stable Use a pH-Stable Column (Hybrid or Polymer-Based) check_ph->use_ph_stable Yes use_ph_stable->end

Caption: Decision tree for selecting an appropriate column.

Section 3: Instrument and Method Troubleshooting

FAQ: Addressing System and Sample Issues

Question: I've optimized my mobile phase and am using a suitable column, but I still see some tailing. What else should I check?

Answer:

If chemical interactions have been addressed, the source of peak tailing may be related to the instrument setup or sample preparation.[22]

Troubleshooting Checklist:

Potential Issue Diagnostic Step Solution
Extra-Column Volume Inspect all tubing and connections between the injector and detector.Use tubing with a smaller internal diameter (e.g., 0.005") and minimize tubing length. Ensure all fittings are properly seated to avoid dead volume.[3]
Column Contamination/Void Disconnect the column and check the system pressure. If the pressure is normal without the column, the column may be blocked. A sudden drop in pressure and poor peak shape can indicate a void.Replace the column inlet frit or the guard column. If a void is suspected, replacing the analytical column is the best solution.[1][2]
Sample Overload Inject a series of decreasing concentrations of your sample.If peak shape improves with dilution, you are likely overloading the column. Reduce the injection volume or the sample concentration.[2][9]
Sample Solvent Mismatch Compare the composition of your sample solvent to the mobile phase.Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent must be used, inject a smaller volume.[8]

Summary of Troubleshooting Strategies

Category Strategy Key Action
Mobile Phase pH Adjustment Operate at a pH at least 1.5-2 units away from the analyte's pKa (e.g., pH 2.5-3.5).
Use of Buffers Add an appropriate buffer (e.g., 10-25 mM formate) to maintain a stable pH.
Mobile Phase Additives Consider adding a competitive base (e.g., TEA) or an ion-pairing agent.
Column Column Selection Use a modern, high-purity "Type B" silica, end-capped column, or a column with a polar-embedded phase.
Column Care Use a guard column to protect the analytical column from contamination.[22]
System & Method Minimize Dead Volume Use narrow-bore tubing and ensure proper connections.
Sample Concentration Avoid column overload by injecting a lower concentration or volume.
Sample Solvent Dissolve the sample in the mobile phase.

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate and reliable chromatographic results.

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Why Do Peaks Tail?: LC Troubleshooting.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • National Center for Biotechnology Information. This compound. PubChem.
  • ChemicalBook. This compound CAS#: 39942-49-9.
  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • The LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?
  • Ion pair chromatography reagents.
  • Spectrum Chemical. Ion-Pair Reagents for HPLC.

Sources

Technical Support Center: Optimizing Mobile Phase for 3-Nitro Lidocaine Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic analysis of 3-Nitro Lidocaine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only offer solutions but to explain the underlying scientific principles, ensuring you can build robust and reliable analytical methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the method development and routine analysis of this compound.

Q1: I'm seeing significant peak tailing for my this compound peak. What is causing this and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[1][2][3] The primary cause is secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups (Si-O⁻) on the stationary phase surface.[1][2][3][4] These interactions lead to a portion of the analyte being more strongly retained, resulting in a skewed peak shape.

Here is a systematic approach to mitigate peak tailing:

Step 1: Mobile Phase pH Adjustment

The most critical factor is the mobile phase pH. The pKa of Lidocaine's tertiary amine is approximately 7.9, and this compound is expected to have a similar pKa.[5] To ensure the analyte is in a single, protonated state and to suppress the ionization of silanol groups, it is recommended to work at a low pH.

  • Recommendation: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer.[6] At this pH, the tertiary amine will be consistently protonated, and the silanol groups on the silica surface will be largely unionized, minimizing secondary interactions.[4][6]

Step 2: Buffer Selection and Concentration

A buffer is essential for maintaining a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[7][8][9]

  • Recommended Buffers for Low pH:

    • Phosphate buffer (pKa₁ ≈ 2.1) is an excellent choice for this pH range.[6][8]

    • Formate buffer (pKa ≈ 3.8) can also be effective.[8]

  • Concentration: A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or high backpressure.[8][10]

Step 3: Choice of Organic Modifier

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[11]

  • Acetonitrile: Generally provides better peak shapes for basic compounds due to its different solvent properties compared to methanol. It can also lead to lower backpressure.[12]

  • Methanol: Can sometimes offer different selectivity for closely eluting impurities.[12]

Experimental Protocol: Reducing Peak Tailing

  • Prepare the Aqueous Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

  • Initial Mobile Phase Composition: Start with a mobile phase of Acetonitrile:Buffer (e.g., 40:60 v/v).

  • Column: Use a high-purity, end-capped C18 column. These columns have a lower concentration of residual silanol groups.[1]

  • Analysis: Inject your this compound standard and observe the peak shape.

  • Optimization: If tailing persists, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[13] TEA will preferentially interact with the active silanol sites, further improving the peak shape of your analyte. However, be aware that TEA can suppress MS signals if you are using LC-MS.

Q2: My this compound peak is co-eluting with an impurity. How can I improve the resolution?

A2: Achieving adequate resolution between the main analyte and its impurities is a primary goal of method development. Here’s how you can approach this problem:

Step 1: Adjust the Organic Solvent Strength (Isocratic Elution)

In reversed-phase HPLC, decreasing the percentage of the organic modifier in the mobile phase will increase the retention time of your compounds, which can often lead to better separation.[14]

  • Action: If your current method uses 50% acetonitrile, try reducing it to 45% or 40%. This will increase the interaction of the analytes with the stationary phase, potentially resolving the co-eluting peaks.

Step 2: Switch the Organic Modifier

Methanol and acetonitrile offer different selectivities due to their distinct chemical properties.[14] If you are using acetonitrile, switching to methanol (or using a mixture of both) can alter the elution order and improve resolution.

  • Action: Try replacing your acetonitrile with methanol at a concentration that gives a similar retention time for the main peak. You can also experiment with ternary mobile phases (e.g., water, acetonitrile, and methanol).

Step 3: Implement a Gradient Elution

If your sample contains impurities with a wide range of polarities, an isocratic method may not be sufficient to separate them all effectively.[15][16][17] A gradient elution, where the mobile phase composition is changed over time, can improve resolution and shorten the analysis time for strongly retained compounds.[18][19]

  • Action: Start with a shallow gradient. For example, begin with a lower percentage of organic modifier and gradually increase it during the run. This will allow early-eluting compounds to be better resolved while still eluting late-eluting compounds in a reasonable time with good peak shape.[17]

Workflow for Improving Resolution

Resolution_Workflow Start Co-elution Observed Adjust_Strength Adjust Organic Strength (e.g., ↓ % ACN) Start->Adjust_Strength Check_Res1 Resolution Improved? Adjust_Strength->Check_Res1 Switch_Solvent Switch Organic Modifier (ACN to MeOH) Check_Res1->Switch_Solvent No End Method Optimized Check_Res1->End Yes Check_Res2 Resolution Improved? Switch_Solvent->Check_Res2 Implement_Gradient Implement Gradient Elution Check_Res2->Implement_Gradient No Check_Res2->End Yes Check_Res3 Resolution Improved? Implement_Gradient->Check_Res3 Optimize_Gradient Optimize Gradient Slope and Time Check_Res3->Optimize_Gradient Yes Fail Consider Different Stationary Phase Check_Res3->Fail No Optimize_Gradient->End

Caption: Systematic workflow for improving chromatographic resolution.

Q3: I am experiencing retention time drift in my analysis. What are the likely causes?

A3: Unstable retention times can compromise the reliability of your analytical method. The most common causes are related to the mobile phase, column, or HPLC system.

  • Mobile Phase Instability:

    • Inadequate Equilibration: The column requires sufficient time to equilibrate with the mobile phase, especially when changing solvents or after a gradient run. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting your analysis.

    • Changing Composition: If the mobile phase is prepared by mixing solvents manually, ensure accurate measurements. For online mixing, check that the pump is functioning correctly. Evaporation of the more volatile organic solvent can also alter the mobile phase composition over time; keep your solvent reservoirs covered.[20]

  • Column Issues:

    • Temperature Fluctuations: Column temperature affects retention time. Using a column oven is highly recommended to maintain a stable temperature.

    • Column Degradation: Over time, the stationary phase can degrade, especially when using mobile phases with extreme pH. This can lead to changes in retention.

  • System Problems:

    • Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and affect the flow rate.[21]

    • Pump Malfunction: Inconsistent flow from the pump is a direct cause of retention time variability. Check the pump's performance and ensure it is properly maintained.[22]

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best for separating this compound?

A: A reversed-phase C18 (octadecyl) column is the most common and a good starting point for the analysis of this compound.[23] Look for a column with high-purity silica and effective end-capping to minimize silanol interactions and improve peak shape for this basic compound.[1] For separating this compound from its parent drug, Lidocaine, and other related polar and non-polar compounds, a C18 stationary phase provides a good balance of hydrophobic interactions.[24][25]

Q: Should I use an isocratic or gradient elution for my analysis?

A: The choice depends on the complexity of your sample.[18]

  • Isocratic Elution: If you are only separating this compound from a few other compounds with similar polarities, an isocratic method is simpler, more reproducible, and requires less re-equilibration time between runs.[15][16]

  • Gradient Elution: If you are performing an impurity profile or a forced degradation study where you expect to see a wide range of degradation products with varying polarities, a gradient elution is highly recommended.[15][17][19] It will provide better resolution for all components and a more efficient overall analysis.[18]

Q: What are the key physicochemical properties of this compound to consider for method development?

A: Understanding the properties of your analyte is crucial.

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₄H₂₁N₃O₃[26]-
Molecular Weight 279.33 g/mol [26][27][28]-
Structure Contains a tertiary amine and a nitro-aromatic group.The basic amine group is prone to secondary interactions with silanols, requiring pH control. The aromatic ring allows for UV detection.
Solubility Soluble in methanol and chloroform.[27][28]Ensures good solubility in typical reversed-phase mobile phases.
XLogP3 2.1[26]Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

Q: At what wavelength should I detect this compound?

References

  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. PubMed. Available from: [Link]

  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. NIH. Available from: [Link]

  • Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Mastelf. Available from: [Link]

  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Semantic Scholar. Available from: [Link]

  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. ResearchGate. Available from: [Link]

  • This compound. PubChem, NIH. Available from: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available from: [Link]

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Welch Materials. Available from: [Link]

  • Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. R Discovery. Available from: [Link]

  • HPLC Method for Analysis of Lidocaine. SIELC Technologies. Available from: [Link]

  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. Available from: [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Available from: [Link]

  • Picking the Perfect HPLC Column. Biocompare. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available from: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • The Secrets of Good Peak Shape in HPLC. ResearchGate. Available from: [Link]

  • Isocratic v. Gradient. Agilent. Available from: [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC. farmatel. Available from: [Link]

  • A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. PubMed Central. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. Available from: [Link]

  • LC Determination of Lidocaine and Prilocaine Containing Potential Risky Impurities and Application to Pharmaceuticals. Semantic Scholar. Available from: [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available from: [Link]

  • Reversed-phase HPLC Buffers. McMaster University. Available from: [Link]

  • Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available from: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Agilent. Available from: [Link]

  • HPLC Troubleshooting Guide. Agilent. Available from: [Link]

  • HPLC Troubleshooting Guide. Restek. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available from: [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. Available from: [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available from: [Link]

Sources

Preventing degradation of 3-Nitro Lidocaine during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Nitro Lidocaine. This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter stability challenges during the quantification and characterization of this compound. As a nitro-aromatic amide, this compound is susceptible to specific degradation pathways that can compromise analytical accuracy. This document provides in-depth, cause-and-effect troubleshooting advice to help you maintain the integrity of your samples and data.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound that I should be aware of during analysis?

As an analyst, you must be vigilant about three primary degradation routes for this compound: reduction of the nitro group, hydrolysis of the amide bond, and photodegradation. Each pathway is triggered by different environmental or analytical conditions.

  • Nitro Group Reduction: The nitro (-NO₂) group is highly susceptible to chemical and catalytic reduction, converting it to an amino (-NH₂) group to form 3-Amino Lidocaine . This is often the most common degradation pathway seen during chromatographic analysis, caused by reactive surfaces or components in the analytical system.[1][2]

  • Amide Hydrolysis: Like its parent compound, Lidocaine, the amide linkage in this compound can be cleaved by hydrolysis.[3][4] This reaction is catalyzed by strong acidic or basic conditions, particularly when coupled with heat, and results in the formation of 2,6-dimethyl-3-nitroaniline and N,N-diethylaminoacetic acid.[5]

  • Photodegradation: Aromatic nitro compounds are known to be sensitive to light, particularly in the UV spectrum.[6][7] Exposure of this compound solutions to direct sunlight or even ambient laboratory light for extended periods can lead to the formation of various photoproducts and a general loss of the parent analyte.[8]

The following diagram illustrates these key degradation pathways.

cluster_main This compound Degradation Pathways cluster_products main This compound C₁₄H₂₁N₃O₃ p1 3-Amino Lidocaine main->p1 Reduction (e.g., active metal sites, reducing agents) p2 2,6-dimethyl-3-nitroaniline main->p2 Hydrolysis (e.g., strong acid/base, heat) p3 Various Photoproducts main->p3 Photodegradation (e.g., UV light exposure)

Caption: Primary degradation pathways of this compound.

Q2: My chromatogram shows a significant peak that I suspect is 3-Amino Lidocaine. What is causing the nitro group reduction and how can I stop it?

The appearance of 3-Amino Lidocaine is a classic indicator of unwanted reductive activity within your analytical workflow. The cause is often subtle and can originate from several sources.

  • Causality: The nitro group is electron-withdrawing and can be readily reduced. This can occur via:

    • Active Metal Surfaces: Stainless steel components in older HPLC systems, particularly frits, tubing, and even the column hardware itself, can have active sites that catalyze reduction, especially with prolonged exposure. In Gas Chromatography (GC), hot metal surfaces in the injector are highly problematic.

    • Mobile Phase Components: While less common, certain mobile phase additives or impurities could have mild reducing properties. This is rarely an issue with high-purity, HPLC-grade solvents but should not be entirely dismissed.

    • Sample Preparation: Using strong reducing agents (e.g., dithionite, certain thiols) during sample cleanup or derivatization will readily convert the nitro group. The use of metals like iron or zinc in acidic conditions is a classic method for nitro reduction and must be avoided.[2][9]

  • Troubleshooting & Solutions:

    • System Inertness (HPLC): If you suspect the system, try replacing the column with a union and running a blank gradient. If you still see issues with a direct injection of the standard, consider passivating the system. A more practical solution is to use modern, bio-inert hardware (e.g., PEEK tubing, MP35N frits) and high-purity silica columns known for low surface activity.

    • GC Analysis: If using GC, the primary suspect is the inlet. Use a fresh, deactivated glass liner and operate at the lowest possible temperature that still allows for efficient volatilization of the analyte.

    • Mobile Phase Verification: Prepare a fresh mobile phase using new, sealed bottles of HPLC-grade solvents. Avoid keeping aqueous mobile phases for more than 24-48 hours to prevent microbial growth, which can alter solution chemistry.

    • Review Sample Prep: Scrutinize your entire sample preparation workflow. Ensure no reagents with known reducing potential are present.

Q3: I'm observing a gradual loss of my this compound signal and peak tailing during a long analytical run. What's happening?

This behavior typically points to on-column instability (hydrolysis) or analyte adsorption, both of which are time- and condition-dependent.

  • Causality:

    • On-Column Hydrolysis: The stability of the amide bond in Lidocaine (and its derivatives) is highly pH-dependent. The pH of maximum stability is in the mildly acidic range of 3-6.[5][10] If your mobile phase pH is outside this range (e.g., >7 or <2.5), the stationary phase can act as a catalyst, slowly hydrolyzing the analyte with each injection. This leads to a loss of the parent peak and the potential appearance of the 2,6-dimethyl-3-nitroaniline peak.

    • Analyte Adsorption: Peak tailing is a hallmark of strong, undesirable interactions between the analyte and active sites on the stationary phase. For an amine-containing molecule like this compound, these sites are often acidic silanols (-Si-OH) on the silica surface. Adsorption can be irreversible, leading to signal loss over time.

  • Troubleshooting & Solutions:

    • Control Mobile Phase pH: This is the most critical parameter. Buffer your aqueous mobile phase to be squarely within the pH 3-6 range. Phosphate or acetate buffers are excellent choices. Verify the pH of the final, mixed mobile phase.

    • Use End-Capped Columns: Select a modern, high-quality reversed-phase column (e.g., C18) that has been thoroughly end-capped. End-capping neutralizes most of the reactive silanol groups, preventing tailing.

    • Lower Column Temperature: High temperatures accelerate hydrolysis.[11] Unless necessary for peak shape, maintain the column at a controlled room temperature (e.g., 25-30°C).

    • Sample Matrix Effects: If analyzing complex samples, the matrix may be degrading the column. Implement a robust sample cleanup (e.g., Solid Phase Extraction) and use a guard column to protect your analytical column.

The following workflow can help diagnose the source of degradation.

cluster_reduction Nitro Group Reduction cluster_hydrolysis Hydrolysis / Adsorption start Degradation of This compound Observed q1 Is a new peak consistent with 3-Amino Lidocaine present? start->q1 q2 Is signal decreasing over time? Is the peak tailing? q1->q2 No s1 Check for active metal surfaces (old HPLC, GC inlet). q1->s1 Yes s4 Verify mobile phase pH is within the 3-6 stability range. q2->s4 Yes s2 Review sample prep for reducing agents. s1->s2 s3 Use inert system components and deactivated GC liners. s2->s3 s5 Use a high-quality, end-capped C18 column. s4->s5 s6 Lower column temperature to ≤ 30°C. s5->s6

Caption: Troubleshooting workflow for this compound degradation.

Technical Guides & Protocols
Guide 1: Sample & Solution Stability

Proper handling and storage from the very beginning are paramount. Degradation does not only happen on the column.

ParameterSolid CompoundStock Solution (in Organic)Working/Aqueous Samples
Temperature 2-8°C[12][13]-20°C (Long-term) or 2-8°C (Short-term)2-8°C
Light Protect from lightStore in amber vialsProtect from light at all times
Container Tightly sealed vialType 1 amber borosilicate glassAmber glass or UV-blocking plastic
Solvent N/AHPLC-grade Acetonitrile or MethanolBuffered to pH 3-6 if aqueous[5][10]
Max Duration Per manufacturer expiryValidate; typically stable for months at -20°CPrepare fresh daily; max 24h at 2-8°C
Protocol 1: Preparation of Stability-Indicating Stock and Working Solutions

Objective: To prepare this compound solutions in a manner that minimizes initial degradation.

Materials:

  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Phosphate or Acetate buffer components

  • Class A volumetric flasks (amber)

  • Calibrated analytical balance

Procedure:

  • Acclimatization: Allow the solid this compound container to equilibrate to room temperature for at least 30 minutes before opening to prevent water condensation.

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound into an amber volumetric flask.

    • Dissolve and bring to volume with ACN. Do not use aqueous solutions for long-term stock.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Aliquot into smaller amber vials for long-term storage at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution (e.g., 10 µg/mL):

    • Prepare an aqueous buffer (e.g., 20 mM potassium phosphate) and adjust the pH to 4.5.

    • Dilute the stock solution using a mobile-phase-like diluent. For example, for a 50:50 ACN:Water method, use a diluent of 50:50 ACN:pH 4.5 Buffer.

    • Crucially, prepare working solutions fresh for each analytical run. Do not store dilute aqueous solutions for more than 24 hours, even when refrigerated.[14]

Protocol 2: Forced Degradation Study Outline

Objective: To intentionally degrade this compound to confirm that your analytical method can separate the degradants from the parent peak (i.e., the method is "stability-indicating"), as per ICH Q1A(R2) guidelines.[15]

  • Acid Hydrolysis:

    • Treat sample with 0.1 M HCl at 60°C for 2-4 hours.[3]

    • Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

    • Expected Degradant: 2,6-dimethyl-3-nitroaniline.

  • Base Hydrolysis:

    • Treat sample with 0.1 M NaOH at 60°C for 2-4 hours.[3]

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

    • Expected Degradant: 2,6-dimethyl-3-nitroaniline.

  • Oxidative Degradation:

    • Treat sample with 3% H₂O₂ at room temperature for 24 hours.[15]

    • Dilute for analysis.

    • Expected Degradant: Potential N-oxide formation.

  • Photolytic Degradation:

    • Expose a solution to UV light (e.g., in a photostability chamber) for a period sufficient to produce ~10-20% degradation, as compared to a control sample stored in the dark.[3]

    • Expected Degradant: Various unspecified photoproducts.

  • Thermal Degradation:

    • Expose solid compound to dry heat (e.g., 70°C) for 48 hours.[16]

    • Dissolve and analyze.

By running these stressed samples, you can confirm the retention times of the key degradants and prove your method's specificity.

References
  • Stability of lidocaine hydrochloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed. Int J Pharm Compd.
  • Smith, F. M., & Nuessle, N. O. Stability of lidocaine hydrochloride in 5% dextrose injection in plastic bags. American Journal of Health-System Pharmacy.
  • Stability of Lidocaine Hydrochloride Injection at Ambient Temperature and 4°C in Polypropylene Syringes. International Journal of Pharmaceutical Compounding.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed. J Environ Sci (China).
  • Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes. Can J Hosp Pharm.
  • Stability and compatibility of lidocaine hydrochloride with selected large-volume parenterals and drug additives - PubMed. Am J Hosp Pharm.
  • The Degradation of Lidocaine: A Comprehensive Technical Guide. Benchchem.
  • Phase I Reactions: Hydrolytic Reactions. JoVE.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.
  • This compound | 39942-49-9. Biosynth.
  • Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Iran J Pharm Res.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters. ACS Publications.
  • Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharm Res.
  • Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis. Semantic Scholar.
  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PubMed. Iran J Pharm Res.
  • Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation - PubMed. Environ Sci Technol.
  • Thermal degradation study of some local anesthetic drugs. ResearchGate.
  • Development and application of an analytical method for determination of nitro-polycyclic aromatic hydrocarbons in ambient aerosols. ResearchGate.
  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. ResearchGate.
  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Semantic Scholar.
  • ANALYTICAL METHODS. atsdr.cdc.gov.
  • Hydrolysis of Amides. chem.libretexts.org.
  • Thermal degradation of injectable epinephrine. Semantic Scholar.
  • Biodegradation of Nitroaromatic Compounds and Explosives. cswab.org.
  • LOCAL ANESTHESIA IN DENTISTRY. VivaRep.
  • Hydrolysis of Lidocaine and It's Metabolites. ResearchGate.
  • BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare.
  • This compound | C14H21N3O3 | CID 58781577. PubChem.
  • This compound | CAS No- 39942-49-9. Simson Pharma Limited.
  • This compound CAS#: 39942-49-9. ChemicalBook.
  • Pharmacology of local anaesthetics. Deranged Physiology.
  • Quantitative Estimation of Aromatic Nitro Compounds. ACS Publications.
  • This compound | CAS No : 39942-49-9. Pharmaffiliates.
  • Color Reaction for Determination of Some Aromatic Nitro Compounds. Analytical Chemistry.
  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Nitro Reduction - Common Conditions. organic-chemistry.org.
  • Protecting a nitro group. Reddit.
  • This compound | 39942-49-9. Sigma-Aldrich.
  • This compound - Data Sheet. United States Biological.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Reduction of nitro compound using protection group. Chemistry Stack Exchange.
  • The Role of Temperature in the Action of Mepivacaine. Anesth Prog.
  • Preparation method of lidocaine degradation impurities. Google Patents.

Sources

Technical Support Center: Synthesis and Scale-Up of 3-Nitro Lidocaine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Nitro Lidocaine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the laboratory synthesis and subsequent scale-up of this compound. The information provided herein is synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions in a direct Q&A format, covering reaction mechanisms, troubleshooting, and safety.

Part A: General Synthesis & Mechanism

Q1: What is the standard laboratory method for synthesizing this compound?

A1: The most direct method is the electrophilic aromatic substitution (nitration) of lidocaine. This is typically achieved using a mixed acid nitrating agent, which consists of concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2] The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts.

Q2: The 2,6-dimethyl and acetamido groups on the lidocaine ring are both ortho, para-directing. Why does the nitro group add at the 3-position, which is meta to the strongly activating acetamido group?

A2: This is an excellent mechanistic question. While the acetamido group is a powerful activating ortho, para-director under neutral or basic conditions, the situation changes dramatically in the strongly acidic environment of a mixed-acid nitration. The tertiary amine in the lidocaine side chain becomes fully protonated, creating a positively charged ammonium group. Furthermore, the amide oxygen can also be protonated. These protonation events introduce a strong deactivating, electron-withdrawing effect on the aromatic ring. This significantly reduces the ring's reactivity and alters the directing influence of the substituents. The nitration proceeds on the less deactivated ring, and the regiochemical outcome is a complex interplay between the remaining activating effect of the methyl groups and the deactivating effects of the protonated side chain, leading to substitution at the 3-position.

Q3: What are the critical reaction parameters that must be controlled during the synthesis?

A3: Several parameters are critical for success:

  • Temperature: Nitration is highly exothermic.[3] The temperature must be kept low (typically 0-5 °C) to prevent thermal runaway and minimize side reactions like over-nitration and oxidation.

  • Rate of Addition: The nitrating agent must be added slowly and controllably to the lidocaine solution to allow the reaction vessel's cooling system to dissipate the generated heat effectively.[3] Accumulation of unreacted nitrating agent is a significant safety hazard.[3]

  • Stoichiometry: The molar ratio of nitric acid to lidocaine should be carefully controlled. Using a large excess of nitric acid significantly increases the risk of di-nitration and other side reactions.[4]

  • Water Content: The presence of water in the reaction mixture can deactivate the nitronium ion, slowing or halting the reaction.[4][5] It is crucial to use concentrated or fuming acids to maintain an anhydrous environment.

Part B: Scale-Up Challenges & Troubleshooting

Q1: My reaction worked perfectly at a 1-gram scale, but when I scaled it up to 100 grams, the yield dropped and I got a dark, oily product. What went wrong?

A1: This is a classic scale-up challenge rooted in heat and mass transfer limitations.[6]

  • Heat Transfer: As you increase the reaction volume, the surface-area-to-volume ratio decreases dramatically. This means the reaction generates heat much faster than it can be removed through the flask walls. Localized hot spots can form, leading to decomposition and the formation of oxidized, tar-like impurities.[3]

  • Mixing: In a larger vessel, achieving homogenous mixing is more difficult. Magnetic stir bars become ineffective, and regions of high reactant concentration can form, especially at the point of addition. This leads to uncontrolled side reactions.[6]

Solution: For scale-up, you must switch to a jacketed reactor with overhead mechanical stirring. This provides superior temperature control and mixing efficiency, which are crucial for consistency and safety.[6] A preliminary thermal hazard analysis using Reaction Calorimetry (RC1) is highly recommended to understand the heat flow of the reaction before attempting a large scale.[2][7]

Q2: I'm consistently isolating a byproduct with a higher molecular weight, which I suspect is a di-nitro derivative. How can I minimize its formation?

A2: The formation of di-nitro lidocaine is a common consequence of over-nitration. This occurs when the reaction conditions are too harsh. To mitigate this, consider the following adjustments:

  • Lower the Temperature: Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

  • Reduce Nitric Acid Stoichiometry: Carefully titrate your nitric acid and use a molar equivalent closer to 1.0, perhaps with a very slight excess (e.g., 1.05 eq).

  • Decrease Reaction Time: Monitor the reaction progress closely using an in-process control like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the product from being subjected to the nitrating conditions for an extended period.

Q3: How do I safely quench a large-scale nitration reaction?

A3: Quenching is one of the most hazardous steps in the process. Never add water directly to the concentrated acid mixture. The heat of dilution is immense and can cause violent boiling and splashing of corrosive material. The proper procedure is a "reverse quench":

  • Prepare a separate, well-stirred vessel containing a large amount of crushed ice and water.

  • Slowly transfer the cold reaction mixture into the ice/water slurry. This ensures that the bulk liquid is always water, which has a high heat capacity, allowing it to absorb the heat of dilution safely.

  • Maintain vigorous stirring and external cooling on the quench vessel throughout the addition.

Part C: Safety & Hazard Management

Q1: What are the primary thermal hazards I should be aware of when scaling up this nitration?

A1: The primary hazard is a thermal runaway .[2][3] This can be initiated by:

  • Heat of Reaction: The desired nitration reaction is highly exothermic.

  • Heat of Dilution: As discussed in the quenching procedure, mixing strong acids with water generates significant heat.

  • Heat of Decomposition: Nitroaromatic compounds are energetic materials and can decompose exothermically at elevated temperatures.[2] Impurities can often lower the decomposition onset temperature.[2]

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, causing the temperature to rise, which in turn accelerates the reaction rate, creating a dangerous feedback loop that can lead to vessel over-pressurization and explosion.[3]

Q2: What is Differential Scanning Calorimetry (DSC), and how can it help me scale up safely?

A2: Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. For process safety, a DSC analysis of your starting material, reaction mixture, and final product is critical.[7] It will help you determine the onset temperature of decomposition . This data is used to establish a maximum safe operating temperature for your reaction, ensuring a sufficient safety margin (typically >100 °C) between your process temperature and the decomposition onset.[3]

Section 2: Experimental Protocols & Workflows

Protocol 1: Laboratory-Scale (1-5 g) Synthesis of this compound

Disclaimer: This procedure involves highly corrosive and hazardous materials. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including an acid-resistant lab coat, face shield, and heavy-duty acid gloves.

Reagents & Equipment:

  • Lidocaine (free base)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with overhead stirrer, thermometer, and addition funnel

  • Ice-water bath

Procedure:

  • Setup: In a 250 mL three-neck flask equipped with an overhead stirrer and a thermometer, dissolve Lidocaine (e.g., 5.0 g) in concentrated sulfuric acid (25 mL). Cool the solution to 0 °C using an ice-water bath.

  • Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05 molar equivalents) to a small amount of concentrated sulfuric acid (5 mL), keeping the mixture cool. Transfer this nitrating mixture to an addition funnel.

  • Nitration: Add the nitrating mixture dropwise to the stirred lidocaine solution over 30-45 minutes. CRITICAL: Maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice, basifying with NaOH, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Basification & Extraction: Once the ice has melted, cool the aqueous solution in an ice bath and slowly add a 50% NaOH solution until the pH is >10. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[8]

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a yellow solid.[9]

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol).

Workflow Visualizations

The following diagrams illustrate key workflows for the synthesis and scale-up process.

SynthesisWorkflow Lidocaine Lidocaine in H₂SO₄ Nitration Nitration (HNO₃/H₂SO₄, 0-5 °C) Lidocaine->Nitration Add slowly Quench Quench on Ice Nitration->Quench Workup Basify & Extract Quench->Workup Purify Purify (Recrystallization) Workup->Purify Product This compound Purify->Product

Caption: General experimental workflow for this compound synthesis.

TroubleshootingTree Start Poor Result: Low Yield / Impure Product Check_SM TLC/HPLC shows unreacted starting material? Start->Check_SM Check_Byproducts TLC/HPLC shows new, non-polar spots? Start->Check_Byproducts Check_Color Product is a dark oil? Start->Check_Color SM_Yes Yes Check_SM->SM_Yes BP_Yes Yes Check_Byproducts->BP_Yes Color_Yes Yes Check_Color->Color_Yes SM_Cause1 Cause: Inactive Nitrating Agent Solution: Use fresh acids. SM_Yes->SM_Cause1 SM_Cause2 Cause: Reaction too cold/short Solution: Increase time or temp slightly. SM_Yes->SM_Cause2 BP_Cause1 Cause: Over-nitration Solution: Lower temp, use less HNO₃. BP_Yes->BP_Cause1 Color_Cause1 Cause: Oxidation/Decomposition Solution: Improve temp control, add slower. Color_Yes->Color_Cause1 Color_Cause2 Cause: Acidic impurities Solution: Add alkaline wash step. Color_Yes->Color_Cause2

Caption: Troubleshooting decision tree for common synthesis issues.

SafetyWorkflow Start Proposed Scale-Up DSC Step 1: DSC Analysis (Determine T_onset for decomposition) Start->DSC RC Step 2: Reaction Calorimetry (Measure heat of reaction, ΔT_ad) DSC->RC MOP Step 3: Define MOP (Max Operating Parameters: Temp, Addition Rate) RC->MOP Review Step 4: Process Safety Review MOP->Review Proceed Proceed with Pilot Scale Review->Proceed Approved Revise Revise Process Review->Revise Not Approved

Caption: Thermal hazard assessment workflow prior to process scale-up.

Section 3: Data Summary Tables

Table 1: Typical Reagent Quantities for Different Scales
ReagentLab Scale (5 g)Pilot Scale (500 g)
Lidocaine (free base)5.0 g500 g
H₂SO₄ (98%)25 mL2.5 L
HNO₃ (70%, 1.05 eq)~1.5 mL~150 mL
Parameter Value Value
Recommended Temp. (°C)0 - 5-5 to 0
Addition Time (min)30 - 45180 - 240
Stirring MethodMagnetic Stir BarOverhead Mechanical
Reaction VesselRound Bottom FlaskJacketed Glass Reactor

Note: Values for pilot scale are illustrative and must be determined through proper process development and safety studies.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development. [Link]

  • Nitration: An Overview of Recent Developments and Processes. American Chemical Society. [Link]

  • Yan, G., & Yang, M. (2013). Recent Advances in the Synthesis of Aromatic Nitro Compounds. Organic & Biomolecular Chemistry. [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Nitro compound. Wikipedia. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Symposium Series. [Link]

  • Nitrosamine formation in lidocaine active pharmaceutical ingredients and drug products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Olah, G. A., & Lin, H. C. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies. Proceedings of the National Academy of Sciences. [Link]

  • Fanfair, D. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE Proceedings. [Link]

  • Kulkarni, A. A., & Ranade, V. V. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry. [Link]

  • Scale Up Safety. (2023). Stanford Environmental Health & Safety. [Link]

  • Synthesis of Lidocaine. Course Hero. [Link]

  • The Synthesis of Lidocaine. University of California, San Diego. [Link]

  • Yan, G., & Yang, M. (2013). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry. [Link]

  • The 2-Step Synthesis of Lidocaine. University of Massachusetts Lowell. [Link]

  • Yan, G., & Yang, M. (2013). Recent advances in the synthesis of aromatic nitro compounds. ResearchGate. [Link]

  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]

  • Lab 4: Multi-Step Synthesis of Lidocaine. Studocu. [Link]

  • Weinberg, L., et al. (2021). Molecular mechanisms of lidocaine. Journal of Translational Medicine. [Link]

  • This compound. PubChem. [Link]

  • Development of a greener synthesis of lidocaine. Sacramento State ScholarWorks. [Link]

  • Preparation method of lidocaine degradation impurities.
  • Lidocaine: A Local Anesthetic, Its Adverse Effects and Management. Cureus. [Link]

  • The short characteristic of lidocaine determination methods reported in literature. ResearchGate. [Link]

  • Allergic Reactions to Local Anesthetics. Cleveland Clinic. [Link]

  • Method for preparing lidocaine.
  • Lidocaine. StatPearls - NCBI Bookshelf. [Link]

  • Dental anesthesia for patients with allergic reactions to lidocaine: two case reports. Journal of Dental Anesthesia and Pain Medicine. [Link]

  • Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • The effects of lidocaine on nitric oxide production from an activated murine macrophage cell line. Anesthesia & Analgesia. [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in 3-Nitro Lidocaine Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 3-Nitro Lidocaine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing matrix effects in quantitative LC-MS/MS assays. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy, precision, and reliability of your bioanalytical data.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the bioanalysis of this compound, offering explanations and actionable solutions.

Issue 1: Inconsistent Signal Intensity and Poor Reproducibility for this compound

Question: We are observing significant variability in the peak area of this compound across different plasma samples, even with a stable isotope-labeled internal standard. What could be the primary cause, and how can we mitigate this?

Answer:

Inconsistent signal intensity, despite the use of a stable isotope-labeled internal standard (SIL-IS), strongly suggests a significant and variable matrix effect.[1][2] Matrix effects, primarily ion suppression or enhancement, occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[3][4][5] While a SIL-IS is the gold standard for compensating for matrix effects, extreme variability can still compromise data integrity.[6][7][8]

Causality and Recommended Actions:

  • Dominance of Phospholipids: In plasma and serum samples, phospholipids are a major cause of ion suppression, particularly in electrospray ionization (ESI).[9] If your sample preparation is a simple protein precipitation (PPT), it is highly likely that phospholipids are co-eluting with your analyte and causing this issue.[10]

    • Solution: Implement a sample preparation technique specifically designed to remove phospholipids. Solid-Phase Extraction (SPE) is a highly effective method.[11] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for basic compounds like this compound. Alternatively, specialized phospholipid removal plates or cartridges, such as HybridSPE®, can be integrated into your workflow.[12]

  • Inadequate Chromatographic Separation: If matrix components co-elute with this compound, they will compete for ionization.[3][13] Short analytical run times can exacerbate this problem.[3]

    • Solution: Optimize your chromatographic method to enhance the separation of this compound from the matrix interferences. This can be achieved by adjusting the gradient profile, modifying the mobile phase composition, or using a column with a different selectivity.[3][13] A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression is most severe.[4][14]

  • Suboptimal Internal Standard Concentration: While a SIL-IS is ideal, its concentration should be appropriate for the calibration range of the analyte.

    • Solution: Ensure that the concentration of your SIL-IS is sufficient to provide a stable signal across the calibration curve.[6]

Issue 2: Poor Peak Shape and Tailing for this compound

Question: Our chromatograms for this compound are showing significant peak tailing, which is affecting integration and accuracy. What are the likely causes and solutions?

Answer:

Peak tailing is often a result of secondary interactions between the analyte and the stationary phase or residual matrix components that have adsorbed to the analytical column.

Causality and Recommended Actions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic compounds like this compound, leading to peak tailing.

    • Solution:

      • Mobile Phase Modification: Add a small amount of a basic modifier, such as ammonium hydroxide or triethylamine, to the mobile phase to compete with the analyte for active sites on the stationary phase.

      • Column Selection: Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions.

  • Column Contamination: Accumulation of matrix components, especially phospholipids, on the analytical column can lead to a deterioration in peak shape.

    • Solution:

      • Enhanced Sample Cleanup: As mentioned in Issue 1, improving your sample preparation to remove more matrix components is crucial.[11][13][15]

      • Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components.

      • Column Washing: Implement a robust column washing procedure between runs to remove any adsorbed material.

Issue 3: Low Recovery of this compound During Sample Extraction

Question: We are experiencing low and inconsistent recovery of this compound with our current Liquid-Liquid Extraction (LLE) protocol. How can we improve this?

Answer:

Low and variable recovery in LLE is typically due to suboptimal partitioning of the analyte into the organic phase or issues with the extraction conditions.

Causality and Recommended Actions:

  • Incorrect pH: The extraction efficiency of ionizable compounds like this compound is highly dependent on the pH of the aqueous phase. For a basic compound, the pH should be adjusted to suppress its ionization, making it more soluble in the organic solvent.

    • Solution: Adjust the pH of the sample to be at least 2 pH units above the pKa of this compound. This will ensure it is in its neutral, more hydrophobic form, promoting its partitioning into the organic phase.[11]

  • Inappropriate Extraction Solvent: The polarity of the extraction solvent must be well-matched to the analyte.

    • Solution: Experiment with different organic solvents of varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane) to find the one that provides the best recovery for this compound. A mixture of solvents can also be beneficial.

  • Insufficient Mixing or Phase Separation: Inadequate vortexing can lead to incomplete extraction, while the formation of emulsions can result in poor phase separation and loss of analyte.

    • Solution: Ensure vigorous and consistent mixing during the extraction step. If emulsions form, try centrifugation at a higher speed or for a longer duration. Adding salt to the aqueous phase can also help break emulsions.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in plasma samples for this compound analysis?

A1: The primary sources of matrix effects in plasma are endogenous components that are present in high concentrations.[16] For LC-MS/MS analysis using electrospray ionization, the most significant contributors are:

  • Phospholipids: These are abundant in cell membranes and can cause significant ion suppression.

  • Proteins: Although most are removed during initial sample preparation, residual proteins or peptides can still interfere.

  • Salts and other small molecules: These can alter the droplet formation and evaporation process in the ESI source.[5]

Q2: When should I choose Solid-Phase Extraction (SPE) over Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?

A2: The choice of sample preparation technique depends on the specific requirements of your assay.[11][17]

  • Protein Precipitation (PPT): This is a fast and simple method, making it suitable for high-throughput screening in early drug discovery.[10][17] However, it is the least effective at removing phospholipids and other interferences, often leading to significant matrix effects.[10][17][18]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by removing proteins and some phospholipids.[10][17] It is more selective but also more labor-intensive and can be difficult to automate.[10][17]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by effectively removing proteins, salts, and phospholipids. It is highly versatile and can be tailored for specific analytes. Although it may require more method development initially, it often leads to the most robust and reliable results, making it the preferred choice for regulated bioanalysis.[11]

Technique Pros Cons Best For
Protein Precipitation (PPT) Fast, simple, low cost[17][19]High matrix effects, less clean extract[10][17]High-throughput screening, early discovery
Liquid-Liquid Extraction (LLE) Cleaner than PPT, removes some phospholipids[10][17]Labor-intensive, difficult to automate[10][17]Assays requiring moderate cleanliness
Solid-Phase Extraction (SPE) Cleanest extracts, removes most interferencesMore method development, higher cost[11]Regulated bioanalysis, high sensitivity assays

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) so important for minimizing matrix effects?

A3: A SIL-IS is considered the "gold standard" for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[6][7][8] This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[1][8] By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[1][6]

Q4: How can I visually assess the extent of ion suppression in my method?

A4: A post-column infusion experiment is a powerful tool to visualize and identify regions of ion suppression in your chromatogram.[4] In this experiment, a constant flow of the analyte is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dips in the constant baseline signal of the analyte indicate regions where co-eluting matrix components are causing ion suppression.[4] This information can then be used to adjust the chromatography to move the analyte's retention time away from these suppression zones.[4]

III. Experimental Protocols & Visualizations

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Pre-treat 200 µL of human plasma by adding the SIL-IS and 600 µL of 4% phosphoric acid in water.

    • Vortex to mix.

    • Load the entire pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetate buffer.

    • Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute this compound and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow for Minimizing Matrix Effects

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_validation Validation Problem Inconsistent Signal / Poor Reproducibility PostColumn Post-Column Infusion to Identify Suppression Zones Problem->PostColumn Qualitative Assessment SamplePrep Evaluate Sample Preparation Method Problem->SamplePrep Quantitative Assessment OptimizeChroma Optimize Chromatography (Gradient, Column) PostColumn->OptimizeChroma Separate Analyte from Interference ImplementSPE Implement Advanced Sample Prep (e.g., SPE) SamplePrep->ImplementSPE Improve Sample Cleanliness UseSILIS Use Stable Isotope-Labeled Internal Standard OptimizeChroma->UseSILIS ImplementSPE->UseSILIS Ensure Proper Compensation Validation Method Validation (FDA/ICH Guidelines) UseSILIS->Validation Confirm Robustness

Caption: A workflow diagram illustrating the systematic approach to troubleshooting and minimizing matrix effects in bioanalysis.

Decision Tree for Sample Preparation Method Selection

SamplePrepDecisionTree Start Start: Define Assay Requirements Throughput High Throughput Needed? Start->Throughput MatrixEffects High Tolerance for Matrix Effects? Throughput->MatrixEffects Yes Regulated Regulated Bioanalysis? Throughput->Regulated No PPT Use Protein Precipitation (PPT) MatrixEffects->PPT Yes LLE Consider Liquid-Liquid Extraction (LLE) MatrixEffects->LLE No Regulated->LLE No SPE Use Solid-Phase Extraction (SPE) Regulated->SPE Yes

Caption: A decision tree to guide the selection of an appropriate sample preparation technique based on assay requirements.

IV. References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.[Link]

  • Asante, C., & Gata, M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Jemal, M., & Ouyang, Z. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry.

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (2016). Waters. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Biochemistry.

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Xu, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis.

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2017). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.

  • Patel, D., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Biomedical and Pharmaceutical Research.

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Zhang, Y., et al. (2018). Matrix Effects and Application of Matrix Effect Factor. Journal of Chromatography B.

  • How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]

  • Fiori, M., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. [Link]

  • Pike, E. (2015). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. [Link]

  • Al-Dirbashi, O. Y., et al. (2019). A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. Journal of Clinical Laboratory Analysis.

  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025). Labsci @ Pittcon. [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. (2022). ACTA Pharmaceutica Sciencia.

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (2014). Journal of Taibah University Medical Sciences.

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis.

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

Validation & Comparative

A Comparative Analysis of 3-Nitro and 4-Nitro Lidocaine: Synthesis, Physicochemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two constitutional isomers of nitro-lidocaine: 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide (3-Nitro Lidocaine) and 2-(diethylamino)-N-(2,6-dimethyl-4-nitrophenyl)acetamide (4-Nitro Lidocaine). As derivatives of the widely used local anesthetic, lidocaine, these analogs serve as critical tools for researchers in pharmacology and medicinal chemistry to explore structure-activity relationships (SAR). The position of the nitro group on the phenyl ring significantly influences the molecule's electronic distribution, physicochemical characteristics, and, consequently, its interaction with biological targets. This document synthesizes available data and established scientific principles to guide researchers in drug development and neuropharmacology.

Synthetic Pathways and Structural Rationale

The synthesis of both 3-nitro and 4-nitro lidocaine hinges on a common backbone: the lidocaine molecule. The key strategic decision lies in the timing and method of nitration relative to the formation of the amide bond. The most common route involves the synthesis of a key intermediate, α-chloroacetyl-2,6-dimethylaniline, followed by amination. The nitro-substituted precursors, 3-nitro-2,6-dimethylaniline and 4-nitro-2,6-dimethylaniline, are therefore the critical starting materials.

Achieving regioselective nitration of 2,6-dimethylaniline presents a significant challenge due to the activating nature of the amino group. Direct nitration often leads to a mixture of products and potential oxidation.[1] A more controlled approach involves protecting the amino group, performing the nitration, and then deprotecting it. For 4-nitro substitution, protecting the aniline as a p-toluenesulfonamide (tosyl) group effectively directs the nitration to the para position.[1] Synthesizing the 3-nitro isomer is more complex and may require starting from a differently substituted precursor.

The final step for both isomers is the reaction of the respective nitro-2,6-dimethylaniline with chloroacetyl chloride to form the α-chloro-nitro-acetanilide intermediate, followed by a nucleophilic substitution with diethylamine to yield the final product.[2][3]

Synthetic_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_nitration Regioselective Nitration & Lidocaine Synthesis cluster_4nitro 4-Nitro Pathway cluster_3nitro 3-Nitro Pathway DMA 2,6-Dimethylaniline Intermediate α-Chloroacetyl-2,6-dimethylaniline DMA->Intermediate Acylation Protect Protection (e.g., TsCl) DMA->Protect Nitrate3 Nitration (Alternative Route) DMA->Nitrate3 CAC Chloroacetyl Chloride CAC->Intermediate Solvent Solvent (e.g., Acetic Acid) Solvent->Intermediate Lido4 4-Nitro Lidocaine Lido3 This compound Nitrate4 Nitration (HNO3/H2SO4) Protect->Nitrate4 Deprotect Deprotection Nitrate4->Deprotect Aniline4 4-Nitro-2,6-dimethylaniline Deprotect->Aniline4 Aniline4->Lido4 Acylation & Amination DEA Diethylamine DEA->Lido4 Aniline3 3-Nitro-2,6-dimethylaniline Nitrate3->Aniline3 Aniline3->Lido3 Acylation & Amination DEA2 Diethylamine DEA2->Lido3

Caption: Generalized synthetic workflow for 3-Nitro and 4-Nitro Lidocaine.

Comparative Physicochemical Properties

The placement of the electron-withdrawing nitro group has a pronounced effect on the molecule's physicochemical properties, which are predictive of its pharmacokinetic and pharmacodynamic behavior. Lipophilicity (logP) is critical for membrane permeation, while the pKa of the tertiary amine dictates the ionization state at physiological pH, which is essential for binding to the sodium channel.

PropertyThis compound4-Nitro LidocaineSignificance in Anesthetic Profile
Molecular Formula C₁₄H₂₁N₃O₃[4]C₁₄H₂₁N₃O₃Identical mass and elemental composition.
Molecular Weight 279.33 g/mol [4]279.33 g/mol Identical.
Melting Point 49-55 °C[5][6]Not reportedIndicates purity and solid-state packing forces.
XLogP3 2.1[4]Not reported (Predicted ~2.0-2.2)Measures lipophilicity; affects membrane permeability and onset of action.
pKa (tertiary amine) Not reported (Predicted ~7.5-7.9)Not reported (Predicted ~7.4-7.8)Determines the ratio of charged (active) to uncharged (permeable) forms at physiological pH.
Solubility Soluble in Chloroform, Methanol[5][6]Not reportedAffects formulation and bioavailability.

Predicted values are based on computational models and established effects of nitro-group substitution on aromatic systems. The 4-nitro isomer is expected to have a slightly lower pKa due to the more direct electronic withdrawing effect on the aniline nitrogen, which can influence the overall molecular basicity.

Anticipated Pharmacological Differences

Local anesthetics function by blocking voltage-gated sodium channels within nerve membranes, preventing the propagation of action potentials and thus blocking the sensation of pain.[7][8] The canonical model suggests that the uncharged form of the anesthetic crosses the cell membrane, and the protonated, charged form then binds to the channel from the intracellular side.

  • Potency: The potency of local anesthetics is correlated with their lipophilicity and their affinity for the sodium channel binding site. The subtle differences in electronic structure and lipophilicity between the 3-nitro and 4-nitro isomers could lead to differential binding affinities. The altered electron density on the aromatic ring can affect the crucial π-π stacking or hydrophobic interactions within the receptor pocket.

  • Onset of Action: The onset is largely governed by the pKa. A lower pKa means a greater proportion of the uncharged, membrane-permeable base is present at physiological pH, potentially leading to a faster onset. Based on predicted values, the 4-nitro isomer might exhibit a slightly faster onset.

  • Duration of Action: Duration is influenced by several factors, including protein binding and clearance. The specific isomer may exhibit different affinities for plasma proteins and varying rates of metabolism, which would impact how long the anesthetic remains at the site of action.

  • Toxicity: Aromatic nitro compounds can be associated with cytotoxicity, often through metabolic reduction to reactive nitroso and hydroxylamine intermediates. The position of the nitro group can influence the rate and pathway of this metabolic activation, potentially leading to differences in the toxicological profiles of the two isomers.

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the properties of 3-nitro and 4-nitro lidocaine, a series of standardized in vitro and in vivo experiments are required.

Protocol 1: Synthesis of α-Chloroacetyl-2,6-dimethylaniline (Intermediate)

This protocol describes the acylation of 2,6-dimethylaniline, a key step in the synthesis of lidocaine and its analogs.[9][10]

Materials:

  • 2,6-dimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid or an inert solvent like dichloromethane[9]

  • Sodium acetate (if using acetic acid) or a non-nucleophilic base like potassium carbonate[9]

  • Reaction flask, dropping funnel, magnetic stirrer

Procedure:

  • Dissolve 2,6-dimethylaniline (1 equivalent) in the chosen solvent (e.g., glacial acetic acid) in a reaction flask and cool in an ice bath.[2]

  • Slowly add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 30°C.[9][11]

  • If using acetic acid, add sodium acetate to neutralize the HCl byproduct.[12] If using a solvent like dichloromethane, a base such as potassium carbonate can be used.[9]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat gently for an additional period if required to drive the reaction to completion (monitor by TLC).[11]

  • Isolate the product by pouring the reaction mixture into cold water to precipitate the solid α-chloroacetyl-2,6-dimethylaniline.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized for purification.[2]

Protocol 2: In Vitro Sodium Channel Blocking Assay

This fluorescence-based assay provides a high-throughput method to assess the ability of compounds to block voltage-gated sodium channels in a cell-based system.[13][14]

Materials:

  • HEK-293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., hNaV1.5 or hNaV1.7)[13]

  • Membrane potential-sensitive FRET dye pair (e.g., coumarin and oxanol)[14]

  • Assay buffer (e.g., HBSS)

  • Sodium channel activator (e.g., veratridine)[13]

  • This compound, 4-Nitro Lidocaine, and Lidocaine (as control) dissolved in DMSO

  • 96- or 384-well microplates

Procedure:

  • Cell Plating: Seed the HEK-293 cells into black-walled, clear-bottom microplates and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye solution to the cells. Incubate according to the dye manufacturer's instructions to allow for cellular uptake.

  • Compound Addition: Add varying concentrations of this compound, 4-nitro lidocaine, and lidocaine to the wells. Include a vehicle control (DMSO) and a positive control (a known potent sodium channel blocker). Incubate for a sufficient period (e.g., 15-30 minutes) at room temperature to allow compound binding.[13]

  • Signal Initiation: Using a fluorescence plate reader equipped with injectors, add a solution of the sodium channel activator (e.g., veratridine) to all wells to induce channel opening and sodium influx, causing membrane depolarization.

  • Data Acquisition: Immediately measure the change in fluorescence (FRET ratio) over time. The influx of sodium ions will cause a change in membrane potential, which is reported by the dye.

  • Data Analysis: Calculate the percentage of channel inhibition for each compound concentration relative to the controls. Plot the concentration-response curves and determine the IC₅₀ value for each compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Plate Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 treat Add Serial Dilutions of 3-Nitro & 4-Nitro Lidocaine incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize measure Read Absorbance (570 nm) solubilize->measure analyze Calculate % Viability vs. Control measure->analyze ic50 Determine IC50 Values analyze->ic50

Caption: Experimental workflow for comparative cytotoxicity assessment using the MTT assay.
Protocol 3: In Vivo Assessment of Local Anesthetic Activity (Tail-Flick Test)

The tail-flick test is a standard method to measure the analgesic and anesthetic effects of compounds in rodents by assessing their response to a thermal stimulus.[15][16][17]

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Tail-flick apparatus with a radiant heat source

  • Injectable solutions of this compound, 4-nitro lidocaine, and lidocaine at equimolar concentrations in sterile saline.

  • Syringes for subcutaneous injection

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment and the restraint device to minimize stress.

  • Baseline Latency: Determine the baseline tail-flick latency for each animal by applying the heat source to the tail and recording the time it takes for the animal to flick its tail away.[17] An average of 2-3 readings should be taken. A cut-off time (e.g., 10-12 seconds) must be established to prevent tissue damage.

  • Compound Administration: Administer a standardized volume (e.g., 20-50 µL) of the test compound solution via subcutaneous injection at the base of the tail.[15] A control group should receive a saline injection.

  • Post-Injection Measurement: At set time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes) after injection, measure the tail-flick latency again.[15]

  • Data Analysis: Anesthesia is typically defined as reaching the pre-determined cut-off time. Calculate the duration of action (time until latency returns to baseline) and the peak effect for each compound. Compare the efficacy and duration of the two nitro-isomers against lidocaine.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[18][19][20]

Materials:

  • A relevant cell line (e.g., human fibroblasts or a neuronal cell line)

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and 4-nitro lidocaine in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[21]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[19][21]

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for each isomer.

Conclusion

The comparative analysis of 3-nitro and 4-nitro lidocaine provides a valuable framework for understanding the nuanced effects of isomeric substitution on drug activity. While possessing identical molecular formulas, the differential placement of the nitro group is predicted to alter key physicochemical properties like pKa and electronic distribution. These alterations are hypothesized to translate into tangible differences in anesthetic potency, onset, duration of action, and toxicity. The experimental protocols detailed herein provide a robust and validated pathway for researchers to empirically test these hypotheses, generating the critical data needed to build comprehensive structure-activity relationship models and guide the development of future local anesthetic agents.

References

  • Benchchem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58781577, this compound. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Matera, C., et al. (2008). Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action. Bioorganic & Medicinal Chemistry Letters, 18(3), 1162-6. [Link]

  • Benchchem. Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • Sukenik, G., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823. [Link]

  • Taddese, A., et al. (1998). Assessing local anesthetic effect using the mouse tail flick test. Anesthesia and Analgesia, 87(4), 974. [Link]

  • Strother, A., et al. (1977). Structure activity relationship of lidocaine type local anesthetics. Life Sciences, 21(1), 125-131. [Link]

  • PubChem. Patent WO-2021159754-A1: Method for preparing lidocaine intermediate α-chloroacetyl-2,6-dimethylaniline and lidocaine without adding additional alkali. [Link]

  • Bavin, P. M. G., & Scott, G. I. (1958). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Journal of Chemistry, 36(9), 1284-1290. [Link]

  • ResearchGate. Preparation of 4-nitro-2,6-xylidine. [Link]

  • International Agency for Research on Cancer. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. [Link]

  • Zhang, C., et al. (2019). Synthesis and biological activities of local anesthetics. Archives of Pharmacal Research, 42(12), 1033-1045. [Link]

  • ChemBK. N-Chloroacetyl-2,6-dimethylaniline. [Link]

  • Google Patents.
  • Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]

  • University of California, San Diego. The 2-Step Synthesis of Lidocaine.
  • University of California, San Diego. Synthesis of Lidocaine.
  • Weaver, C. D., et al. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Journal of Biomolecular Screening, 9(7), 599-606. [Link]

  • Ouchi, T., et al. (2013). Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats. Journal of Veterinary Medical Science, 75(11), 1515-1518. [Link]

  • ResearchGate. Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats. [Link]

  • Wikipedia. Tail flick test. [Link]

  • Miller, R. A., et al. (2012). Evaluation of Common Anesthetic and Analgesic Techniques for Tail Biopsy in Mice. Journal of the American Association for Laboratory Animal Science, 51(2), 189-195. [Link]

  • Sciencemadness Discussion Board. 2,6-dimethylaniline.
  • ResearchGate. The half-inactivated protocol for sodium channel, state dependent blocker identification in pharmaceutical. [Link]

  • Covino, B. G. (1986). Pharmacology of Local Anesthetic Agents. British Journal of Anaesthesia, 58(7), 701-716. [Link]

  • Al-Subaie, A., & Al-Dosary, M. (2022). Lidocaine: A Local Anesthetic, Its Adverse Effects and Management. Medicina, 58(5), 654. [Link]

  • Sac State Scholars. Development of a greener synthesis of lidocaine. [Link]

  • Gintant, G., et al. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. Pharmacology Research & Perspectives, 10(3), e00949. [Link]

  • ION Biosciences. Sodium Channel Assays | Sodium Indicators. [Link]

  • Chemistry Steps. Synthesis of Lidocaine. [Link]

  • National Center for Biotechnology Information. Ion Channel Screening - Assay Guidance Manual. [Link]

  • University of San Diego. The Synthesis of Lidocaine.
  • Google Patents. CN112521298A - Synthesis method of lidocaine.
  • Google Patents. CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline.
  • TREA. Process for the preparation of 2,6-xylidine. [Link]

  • Google Patents.

Sources

A Comparative Guide to the Validation of an HPLC Method for 3-Nitro Lidocaine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Nitro Lidocaine, a potential impurity or metabolite of Lidocaine. The principles and experimental designs detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are supplemented with practical insights to ensure scientific rigor and regulatory compliance.[1][2][3] This document will compare and contrast potential chromatographic approaches, offering supporting data and methodologies for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

Lidocaine, a widely used local anesthetic, can contain various impurities stemming from its synthesis or degradation.[4][5] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[4] this compound, a nitroaromatic derivative, represents a potential impurity that necessitates a robust and validated analytical method for its precise quantification. A validated HPLC method is crucial for ensuring that the levels of such impurities are maintained below established safety thresholds.[6]

This guide will not only outline the "what" but also the "why" behind the validation parameters, providing a logical and scientifically sound approach to method development and validation.

Method Development Strategy: A Comparative Approach

The selection of an appropriate HPLC method is the foundation of a successful validation. For the separation and quantification of this compound from Lidocaine and other potential impurities, a reverse-phase HPLC (RP-HPLC) method is the most logical starting point due to the non-polar nature of these compounds.

Proposed Starting Chromatographic Conditions:

ParameterRecommended ConditionRationale & Comparison
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are a versatile and common choice for the separation of a wide range of pharmaceutical compounds.[7] Alternative stationary phases like Phenyl-Hexyl could offer different selectivity for aromatic compounds, which might be beneficial if co-elution with other impurities is observed.
Mobile Phase Acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate or formate buffer) in a gradient or isocratic elution.Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The pH of the aqueous phase is a critical parameter. Since Lidocaine is a basic compound, a slightly alkaline mobile phase (pH ~8) can improve peak shape and retention.[4] However, a more acidic pH (e.g., pH 2.5-3.5) might be necessary to ensure the protonation of any acidic impurities and achieve optimal separation.[8] A gradient elution is generally recommended to ensure the separation of compounds with a wider range of polarities.[7]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column and provides a good balance between analysis time and chromatographic efficiency.
Detection UV at 230-254 nmLidocaine and its related compounds typically exhibit UV absorbance in this range.[7][8] A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal wavelength for quantification of all relevant compounds.
Column Temperature 30-40 °CMaintaining a consistent column temperature is crucial for reproducible retention times. Elevated temperatures can also improve peak shape and reduce analysis time.

A graphical representation of the initial method development workflow is provided below:

G cluster_0 Method Development Workflow Analyte Define Analytes: This compound & Lidocaine Column_Selection Column Selection (e.g., C18, Phenyl-Hexyl) Analyte->Column_Selection Mobile_Phase Mobile Phase Optimization (Organic Solvent, pH, Gradient) Column_Selection->Mobile_Phase Detection Detector & Wavelength Selection (UV/PDA) Mobile_Phase->Detection Final_Method Optimized HPLC Method Detection->Final_Method

Caption: A streamlined workflow for HPLC method development.

Validation Parameters: A Deep Dive into ICH Q2(R1)

Once a suitable HPLC method is developed, it must be validated to demonstrate its suitability for its intended purpose.[3] The following sections detail the essential validation parameters as prescribed by ICH Q2(R1) and provide a comparative context for their execution.[1][2][3]

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Experimental Protocol:

  • Forced Degradation Studies: Subject Lidocaine drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[8][9][10]

    • Acid/Base Hydrolysis: Treat with 0.1 N HCl and 0.1 N NaOH at elevated temperatures (e.g., 80°C) for several hours.[10]

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature.[9][10]

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).[9]

    • Photolytic Degradation: Expose a solution of the drug to UV light.[8][10]

  • Analysis: Analyze the stressed samples alongside a non-degraded standard and a blank.

  • Peak Purity Analysis: Utilize a PDA detector to assess the peak purity of this compound and Lidocaine in the presence of any degradation products.

Acceptance Criteria: The method is considered specific if the this compound peak is well-resolved from Lidocaine and any other peaks generated during the forced degradation studies, and the peak purity analysis confirms no co-eluting peaks.

A diagram illustrating the logic of specificity testing is shown below:

G cluster_1 Specificity Validation Analyte This compound HPLC_Method Proposed HPLC Method Analyte->HPLC_Method Interferents Lidocaine Degradation Products Excipients Interferents->HPLC_Method Resolution Peak Resolution & Purity HPLC_Method->Resolution

Caption: Demonstrating specificity by resolving the analyte from potential interferents.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations. A typical range for an impurity might be from the reporting threshold to 120% of the specification limit.

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the corresponding concentration.

Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is ≥ 0.998.[6]

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11] The range will be derived from the linearity studies.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[11]

Experimental Protocol:

  • Spiked Placebo Method: Spike a placebo (a mixture of all excipients in a formulation without the active pharmaceutical ingredient) with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0% for repeatability and intermediate precision.[11]

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol (Based on the Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at a signal-to-noise ratio of 3:1.

  • LOQ is typically established at a signal-to-noise ratio of 10:1.

Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic solvent).

    • Mobile phase pH (e.g., ±0.2 units).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations, and the results should not be significantly affected.

Summary of Validation Parameters and Typical Acceptance Criteria:

Validation ParameterTypical Acceptance Criteria
Specificity Analyte peak is resolved from all other peaks; peak purity is confirmed.
Linearity Correlation coefficient (r²) ≥ 0.998.
Range Defined by linearity, precision, and accuracy.
Accuracy Mean recovery of 98.0% - 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
LOD Signal-to-Noise Ratio of 3:1.
LOQ Signal-to-Noise Ratio of 10:1; must be ≤ reporting threshold.
Robustness System suitability parameters met under varied conditions.

Alternative and Complementary Analytical Techniques

While RP-HPLC with UV detection is the workhorse for this type of analysis, other techniques can be considered for confirmation or for specific applications.

  • HPLC with Mass Spectrometric (MS) Detection: Provides much higher selectivity and sensitivity, which can be invaluable for identifying unknown impurities and for trace-level quantification. An HPLC-MS/MS method can be particularly useful for the analysis of nitroaromatic compounds in complex matrices.[12]

  • Gas Chromatography (GC): Can be a viable alternative if this compound is sufficiently volatile and thermally stable.[13] GC coupled with a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD) can offer high sensitivity for nitro-containing compounds.

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

Comparative Overview of Analytical Techniques:

TechniqueAdvantagesDisadvantages
HPLC-UV Robust, widely available, cost-effective.Lower sensitivity and selectivity compared to MS.
HPLC-MS High sensitivity and selectivity, provides structural information.Higher cost and complexity.
GC High efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
UPLC Faster analysis, higher resolution, less solvent consumption.Higher initial instrument cost.

Conclusion

The validation of an HPLC method for the quantification of this compound is a systematic process that requires careful planning and execution. By following the principles outlined in the ICH Q2(R1) guidelines and employing a scientifically sound approach to method development, researchers can establish a robust, reliable, and accurate analytical method. The choice of the analytical technique and the specific validation parameters will ultimately depend on the intended application of the method, but the principles of specificity, linearity, accuracy, precision, and robustness remain universal. This guide provides a comprehensive framework to ensure the quality and safety of pharmaceutical products through rigorous analytical control.

References

  • Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. National Institutes of Health. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. Der Pharma Chemica. Available at: [Link]

  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES. halocolumns.com. Available at: [Link]

  • Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. National Institutes of Health. Available at: [Link]

  • Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method for Lidocaine hydrochloride. ResearchGate. Available at: [Link]

  • USP standards. Pharmaffiliates. Available at: [Link]

  • Forced degradation studies of LID HCL and PNZ. ResearchGate. Available at: [Link]

  • Method Development for Analysis of Lidocaine Hydrochloride in Pharmaceutical Dosage Form by HPLC. ResearchGate. Available at: [Link]

  • Lidocaine Hydrochloride, USP Grade, Technical Data Sheet (TDS). Lab Alley. Available at: [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available at: [Link]

  • Lidocaine Impurities. SynZeal. Available at: [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms. International Journal of Research and Review. Available at: [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. Available at: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. Available at: [Link]

Sources

A Toxicological Framework for 3-Nitro Lidocaine: A Comparative Guide to Impurity Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Partner in Pharmaceutical Safety

In the lifecycle of any pharmaceutical product, the active pharmaceutical ingredient (API) takes center stage. However, lurking in the background are impurities, silent partners that can significantly impact the safety and efficacy of the final drug product. 3-Nitro Lidocaine, an impurity associated with the synthesis of Lidocaine, presents a unique challenge due to its chemical structure. The presence of a nitroaromatic group raises a "structural alert" for potential genotoxicity, necessitating a more rigorous toxicological assessment compared to other, less reactive impurities.

This guide provides a comprehensive framework for the toxicological assessment of this compound. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity qualification. In the absence of direct comparative toxicological data for this compound versus other Lidocaine impurities, this guide will focus on a comparison of the assessment pathways mandated by regulatory bodies. We will explore why an impurity like this compound triggers a more stringent evaluation and detail the experimental methodologies required to establish its safety profile.

Regulatory Landscape: A Risk-Based Approach to Impurity Qualification

International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established a risk-based approach for the control of impurities.[1][2] The fundamental principle is that the level of any impurity present in a drug substance must be justified and demonstrated to be safe.

The ICH guidelines are the cornerstone of impurity assessment:

  • ICH Q3A(R2): Addresses impurities in new drug substances.[3]

  • ICH Q3B(R2): Focuses on impurities in new drug products.[4]

  • ICH M7(R1): Provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[5]

For most impurities, qualification thresholds are based on the maximum daily dose of the drug.[2][6] However, for impurities with structural alerts for mutagenicity, a different approach is required.

The Threshold of Toxicological Concern (TTC): A Safety Net for Genotoxic Impurities

The Threshold of Toxicological Concern (TTC) is a pragmatic, science-based concept that establishes a level of exposure for chemicals below which there is a very low probability of an appreciable risk to human health.[7][8] For potentially mutagenic impurities, the ICH M7 guideline recommends a TTC of 1.5 µ g/day .[9] This value corresponds to a lifetime cancer risk of less than 1 in 100,000.[9]

The presence of the nitroaromatic moiety in this compound places it in a class of compounds that requires careful assessment for mutagenic potential. Therefore, the TTC concept becomes a critical tool in its risk assessment.

Comparative Assessment Strategy: this compound vs. Non-Alerting Impurities

The key difference in the toxicological assessment of this compound compared to a Lidocaine impurity without a structural alert for genotoxicity lies in the initial steps of the evaluation.

FeatureThis compound (with structural alert)Non-Alerting Impurity (e.g., a simple degradation product)
Initial Assessment Assumed to be mutagenic until proven otherwise.Assessed based on general toxicity principles.
Primary Guidance ICH M7(R1)ICH Q3A/B
Acceptable Intake Initially guided by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[9]Based on qualification thresholds related to the drug's daily dose (typically much higher than the TTC).[2]
Required Testing In silico analysis followed by a bacterial reverse mutation (Ames) test is mandatory.[10] If the Ames test is positive, further in vivo studies may be required.Qualification can often be achieved through existing nonclinical and clinical data for the API, or through literature justification. Specific genotoxicity testing is not the default starting point.[3]

This comparative approach is visualized in the decision-making workflow below.

Toxicological Assessment Workflow cluster_0 Impurity Identification cluster_1 Initial Hazard Assessment cluster_2 Assessment Pathway cluster_3 Tiered Testing Strategy (ICH M7) cluster_4 Qualification (ICH Q3A/B) Impurity Impurity Detected Structural_Alert Structural Alert for Mutagenicity? Impurity->Structural_Alert ICH_M7 ICH M7 Pathway (e.g., this compound) Structural_Alert->ICH_M7 Yes ICH_Q3AB ICH Q3A/B Pathway (Non-Alerting Impurity) Structural_Alert->ICH_Q3AB No In_Silico In Silico Assessment (QSAR) ICH_M7->In_Silico Qualification Qualification based on: - API toxicology studies - Literature data - Metabolite information ICH_Q3AB->Qualification Ames_Test Bacterial Reverse Mutation Assay (Ames Test) In_Silico->Ames_Test In_Vitro_Micronucleus In Vitro Micronucleus Assay Ames_Test->In_Vitro_Micronucleus If Ames is positive or inconclusive In_Vivo_Studies In Vivo Follow-up In_Vitro_Micronucleus->In_Vivo_Studies If in vitro positive

Caption: Comparative workflow for impurity toxicological assessment.

Tiered Approach for Genotoxicity Assessment of this compound

A tiered approach is recommended for assessing the genotoxicity of this compound, starting with computational methods and progressing to in vitro and potentially in vivo assays.

Tier 1: In Silico Assessment (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the toxicological properties of a chemical based on its structure.[11][12][13][14] For this compound, QSAR analysis would focus on the nitroaromatic group, which is a well-known structural alert for mutagenicity.

  • Objective: To predict the outcome of a bacterial reverse mutation (Ames) test.

  • Methodology: Utilize two complementary QSAR methodologies (e.g., expert rule-based and statistical-based) to predict mutagenicity.

  • Interpretation:

    • Positive Prediction: The impurity is treated as mutagenic, and control strategies should aim to keep it below the TTC. An Ames test is required for confirmation.

    • Negative Prediction: An Ames test is still required to confirm the absence of mutagenicity.

Tier 2: In Vitro Testing

If the in silico analysis is positive or inconclusive, or as a confirmatory step for a negative prediction, in vitro testing is necessary.

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[15][16]

  • Principle: The assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[15] The test measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • Significance: A positive Ames test is a strong indicator of mutagenic potential.[15]

Experimental Protocol: Ames Test

  • Strain Selection: Use a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Dose Selection: Use a range of concentrations of this compound, typically up to a maximum of 5000 µ g/plate , unless limited by solubility or cytotoxicity.[17]

  • Procedure (Plate Incorporation Method):

    • Mix the test compound, bacterial culture, and (if applicable) S9 mix in molten top agar.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates for 48-72 hours at 37°C.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant positive response in at least one strain.

If the Ames test is positive, an in vitro micronucleus assay is recommended to assess the potential for chromosomal damage.[18][19]

  • Principle: This assay detects micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[20] Their presence indicates that the test substance may be a clastogen (breaks chromosomes) or an aneugen (affects chromosome number).

  • Methodology: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line like TK6) are exposed to this compound with and without metabolic activation.[18][21][22] The cells are then examined for the presence of micronuclei.

Cytotoxicity Assessment

Regardless of the genotoxicity findings, it is essential to assess the general cytotoxicity of this compound. This data is also crucial for determining the appropriate concentration range for genotoxicity assays.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[23][24][25]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[23][26] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, CHO) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.[25]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.[25][26]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

LDH Assay

The lactate dehydrogenase (LDH) assay is another common method for assessing cytotoxicity by measuring membrane integrity.[27][28]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[27][28] The amount of LDH in the medium is proportional to the number of dead cells.

Cytotoxicity Assay Principles cluster_0 MTT Assay (Viable Cells) cluster_1 LDH Assay (Dead Cells) MTT MTT LDH Damaged Cell Compromised Membrane LDH Release into Medium

Caption: Principles of MTT and LDH cytotoxicity assays.

Data Interpretation and Risk Assessment

The data generated from these assays will form the basis of the toxicological risk assessment for this compound.

AssayPossible OutcomeInterpretation and Next Steps
QSAR Positive for mutagenicityTreat as potentially mutagenic. Proceed to Ames test for confirmation. Control at or below TTC (1.5 µ g/day ).
Negative for mutagenicityProceed to Ames test for confirmation.
Ames Test NegativeThe impurity is not considered mutagenic. It can be controlled according to ICH Q3A/B guidelines.
PositiveThe impurity is considered mutagenic. Control at or below TTC. Further assessment (e.g., in vitro micronucleus, in vivo studies) may be needed to determine carcinogenic potential and establish a compound-specific acceptable intake.
Cytotoxicity Assays Low cytotoxicity (High IC50)The impurity has a low potential for causing acute cell death.
High cytotoxicity (Low IC50)The impurity is cytotoxic at low concentrations. This information is used to set dose levels for genotoxicity assays and informs the overall safety assessment.

Conclusion: A Proactive Approach to Impurity Safety

The toxicological assessment of this compound as an impurity in Lidocaine drug substance requires a proactive and scientifically rigorous approach. Due to the presence of a nitroaromatic structural alert, a simple comparison to the parent compound or other non-alerting impurities is insufficient. The assessment must follow the principles outlined in ICH M7, beginning with the assumption of mutagenic potential and employing a tiered testing strategy to confirm or refute this concern.

By combining in silico predictions with robust in vitro genotoxicity and cytotoxicity assays, a comprehensive safety profile can be established. This data-driven approach ensures that the potential risks associated with this compound are thoroughly understood and controlled, ultimately safeguarding patient health and ensuring the quality and safety of the final pharmaceutical product.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • European Medicines Agency. (2020). EMA issues recommendations on impurities in medicines. Retrieved from [Link]

  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746.
  • RAPS. (2013). EMA Releases ICH Guideline on Manufacturing Impurities for Industry Consultation. Retrieved from [Link]

  • XCellR8. (n.d.). In Vitro Micronucleus Test. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(3), 187-200.
  • Manufacturing Chemist. (2015). EMA releases guidance on elemental impurities in medicines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Retrieved from [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). Threshold of Toxicological Concern (TTC). Retrieved from [Link]

  • Elder, D. P., et al. (2015). Mutagenic impurities in pharmaceuticals: a critique of the derivation of the cancer TTC (Threshold of Toxicological Concern) and recommendations for structural-class-based limits. PubMed. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • OSTI.GOV. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Retrieved from [Link]

  • OECD. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]

  • Patlewicz, G., et al. (2016). Utilizing Threshold of Toxicological Concern (TTC) with High Throughput Exposure Predictions (HTE) as a Risk-Based Prioritization Approach for thousands of chemicals. PubMed Central. Retrieved from [Link]

  • Dsouza, R., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Scribd. (n.d.). ICH Guidelines for Drug Impurities. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • Inotiv. (n.d.). Impurities Assessment. Retrieved from [Link]

  • Efor Group. (2025). Thresholds of Toxicological Concern (TTC) ISO 10993. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Kenyon, M. O., et al. (2007). An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities. Regulatory Toxicology and Pharmacology, 48(2), 144-151.
  • U.S. Food and Drug Administration. (2021). Safety Evaluation of Drug Substance Impurities in Generics. Retrieved from [Link]

  • Kirkland, D., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). ANDAs: Impurities in Drug Products. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - ANDAs: Impurities in Drug. Retrieved from [Link]

Sources

A Comparative Guide to the ESI-MS/MS Fragmentation Patterns of Lidocaine and 3-Nitro Lidocaine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Structural Elucidation

Lidocaine, a cornerstone local anesthetic and antiarrhythmic agent, is a molecule of immense clinical importance.[1] Its metabolism and potential degradation pathways are of significant interest to pharmaceutical scientists, toxicologists, and clinicians. The introduction of substituents, either through metabolic processes or synthetic derivatization, can dramatically alter a molecule's pharmacological profile and requires precise structural confirmation. 3-Nitro Lidocaine, a nitrated analogue, serves as a pertinent example for exploring how chemical modification influences mass spectrometric behavior.[2]

This technical guide provides an in-depth comparison of the fragmentation patterns of Lidocaine and this compound under positive-mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As we will demonstrate, the addition of a single nitro group to the aromatic ring introduces new, predictable fragmentation channels that are highly diagnostic. This guide is intended for researchers and drug development professionals who utilize mass spectrometry for structural elucidation, impurity profiling, and metabolite identification. We will dissect the fragmentation mechanisms, explain the causal chemical principles, and provide a framework for predicting the fragmentation of related substituted molecules.

Experimental Protocol: Acquiring High-Fidelity Tandem Mass Spectra

To ensure the generation of reproducible and informative fragmentation data, a standardized analytical approach is paramount. The following protocol describes a typical direct infusion ESI-MS/MS methodology suitable for the analysis of Lidocaine and its analogues on a triple quadrupole or hybrid ion trap/Orbitrap mass spectrometer.

2.1 Sample Preparation

  • Stock Solution Preparation: Accurately weigh 1 mg of Lidocaine and this compound reference standards into separate 1.5 mL microcentrifuge tubes.

  • Dissolution: Dissolve each standard in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Create a 1 µg/mL working solution by diluting 10 µL of the stock solution into 10 mL of a 50:50 (v/v) solution of acetonitrile and deionized water containing 0.1% formic acid. The formic acid is crucial for promoting efficient protonation ([M+H]⁺) in the ESI source.

2.2 Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Infusion Flow Rate: 5-10 µL/min

  • Ion Source Voltage: +4.5 kV

  • Capillary Temperature: 275-300 °C

  • Sheath Gas (N₂): 40 arbitrary units

  • Auxiliary Gas (N₂): 10 arbitrary units

  • Full Scan (MS1): Scan range of m/z 50-500 to identify the protonated precursor ions.

  • Product Ion Scan (MS/MS):

    • Isolate the respective [M+H]⁺ ions (m/z 235.2 for Lidocaine; m/z 280.2 for this compound) with an isolation window of 1-2 m/z.

    • Apply Collision-Induced Dissociation (CID) using argon as the collision gas.

    • Optimize collision energy (CE) by ramping from 10-40 eV to find the value that yields the most informative spectrum of fragment ions. A typical starting point for this class of molecules is 20-25 eV.

2.3 Experimental Workflow Diagram

The logical flow from sample preparation to data analysis is a critical, self-validating process.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation A 1 mg/mL Stock Solution (in Methanol) B 1 µg/mL Working Solution (in 50:50 ACN:H₂O + 0.1% FA) A->B Dilution C Direct Infusion via Syringe Pump B->C D ESI Source (Positive Mode Protonation) C->D E MS1: Precursor Ion Scan (Identify [M+H]⁺) D->E F MS2: Product Ion Scan (Isolate & Fragment [M+H]⁺) E->F G Analyze Fragmentation Pattern F->G H Propose Fragmentation Mechanism G->H

Caption: Experimental workflow for MS/MS analysis.

Fragmentation Analysis of Lidocaine

Lidocaine (C₁₄H₂₂N₂O, MW = 234.34) readily protonates in the ESI source to form the precursor ion [M+H]⁺ at m/z 235.2 .[3] Upon collision-induced dissociation, the molecule undergoes a highly characteristic and dominant fragmentation, cleaving at the amide bond.

3.1 Key Fragmentation Pathway The most energetically favorable cleavage occurs at the C-N bond of the amide group. This is a classic charge-remote fragmentation, where the initial protonation site (likely the highly basic tertiary amine) does not directly participate in the bond cleavage. The fragmentation results in the formation of a stable, even-electron cation.

  • Precursor Ion: [C₁₄H₂₃N₂O]⁺, m/z 235.2

  • Key Fragment Ion: [C₅H₁₂N]⁺, m/z 86.1

  • Neutral Loss: C₉H₁₁NO (2,6-dimethylphenylacetamide), 149.1 Da

The resulting fragment at m/z 86.1 corresponds to the protonated diethylaminoethyl moiety, [CH₂N(CH₂CH₃)₂]⁺. This fragment is often the base peak in the MS/MS spectrum and is highly diagnostic for Lidocaine and its metabolites that retain this side chain.[3][4][5]

3.2 Fragmentation Diagram

Caption: Dominant fragmentation pathway of protonated Lidocaine.

Predicted Fragmentation Analysis of this compound

This compound (C₁₄H₂₁N₃O₃, MW = 279.33) will form a precursor ion [M+H]⁺ at m/z 280.2 .[6][7] The introduction of a strongly electron-withdrawing nitro (-NO₂) group onto the aromatic ring creates new possibilities for fragmentation that compete with the canonical amide cleavage observed in Lidocaine. The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses of the nitro group itself or related radicals.[8][9]

4.1 Competing Fragmentation Pathways

  • Lidocaine-like Amide Cleavage (Pathway A): The amide bond cleavage is expected to persist, producing the same diagnostic ion at m/z 86.1 . The relative abundance of this fragment may be altered due to the electronic influence of the nitro group on the aromatic portion of the molecule.

  • Nitro-Group-Driven Fragmentation (Pathway B): The presence of the nitro group enables characteristic neutral losses directly from the precursor ion.

    • Loss of Hydroxyl Radical (•OH): The nitro group is ortho to a methyl group (at position 2). This spatial arrangement facilitates a classic "ortho effect," where an intramolecular hydrogen abstraction from the methyl group by the nitro group leads to the elimination of a hydroxyl radical (•OH, 17 Da).[10] This is a highly specific fragmentation for ortho-substituted nitroaromatics. The resulting ion would be observed at m/z 263.2 ([M+H - OH]⁺).

    • Loss of Nitric Oxide (•NO): A common fragmentation for nitroaromatics is the loss of a nitric oxide radical (•NO, 30 Da), which would yield a fragment at m/z 250.2 ([M+H - NO]⁺).[11]

    • Loss of Nitro Group (•NO₂): Direct cleavage of the C-N bond can result in the loss of the nitro radical (•NO₂, 46 Da), producing an ion at m/z 234.2 ([M+H - NO₂]⁺).[9]

4.2 Predicted Fragmentation Diagram

Caption: Predicted competing fragmentation pathways for this compound.

Comparative Analysis and Summary

The key difference in the fragmentation behavior stems from the electronic and structural influence of the nitro group. While Lidocaine's fragmentation is singularly dominated by the robust amide bond cleavage, this compound presents a more complex spectrum where this pathway competes with fragmentation channels unique to the nitroaromatic moiety.

FeatureLidocaineThis compoundRationale for Difference
Formula C₁₄H₂₂N₂OC₁₄H₂₁N₃O₃Addition of a nitro (-NO₂) group.
MW (monoisotopic) 234.1732279.1583Mass increase from the added NO₂ group.
Precursor [M+H]⁺ m/z 235.2 m/z 280.2 Based on respective molecular weights.
Dominant Fragment m/z 86.1 m/z 86.1 (Predicted to be present)This fragment is indicative of the conserved diethylaminoethyl side chain.
Diagnostic Fragments m/z 86.1m/z 263.2 ([M+H - OH]⁺)m/z 250.2 ([M+H - NO]⁺)m/z 234.2 ([M+H - NO₂]⁺)These fragments are unique signatures of the nitro group and its position on the aromatic ring. The loss of OH is particularly indicative of the ortho-methyl substitution.[10]

Conclusion and Implications

The tandem mass spectrometry analysis of Lidocaine and this compound provides a clear illustration of structure-driven fragmentation. The fragmentation of Lidocaine is straightforward, yielding a stable and highly abundant fragment at m/z 86.1 that serves as its analytical hallmark. Conversely, this compound is predicted to generate a richer, more complex product ion spectrum. The presence of the m/z 86.1 ion would confirm the core lidocaine structure, while the appearance of fragments resulting from losses of •OH, •NO, and •NO₂ would unambiguously confirm the presence and influence of the nitro substituent.

For scientists in drug development and quality control, these distinct fragmentation "fingerprints" are invaluable. They allow for:

  • Unambiguous Isomer Differentiation: Distinguishing between positional isomers of nitrolidocaine based on the presence or absence of ortho effects.

  • Metabolite Identification: Identifying metabolic pathways involving nitration or modification of the aromatic ring.

  • Impurity Profiling: Detecting and identifying process-related impurities or degradation products with high confidence.[1]

By understanding the fundamental principles that govern molecular fragmentation, researchers can leverage tandem mass spectrometry not merely as a detection technique, but as a powerful tool for definitive structural elucidation.

References

  • Zimmermann, D., & Gohlke, H. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1935-1944. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of precursor and product ions scan for lidocaine (A) and bupivacaine (B). [Image]. Available at: [Link]

  • Al-Alami, L., & Hopke, P. K. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PLoS ONE, 12(7), e0181163. Available at: [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. Available at: [Link]

  • Dirikolu, L., et al. (2000). Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS. Journal of Veterinary Pharmacology and Therapeutics, 23(4), 215-223. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Química Nova, 39(2), 204-214. Available at: [Link]

  • Seo, M. K., et al. (2025). Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography-Time-of-Flight Mass Spectrometry and Gas Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Mass Spectrometry, 60(12). Available at: [Link]

  • Benoit, F., & Holmes, J. L. (1970). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 3(8), 993-1008. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Lecture Notes]. Available at: [Link]

  • Tobin, T., et al. (2000). Identification of lidocaine and its metabolites in post-adminstration equine urine by ELISA and MS/MS. Journal of Veterinary Pharmacology and Therapeutics, 23, 215-223. Available at: [Link]

  • Sacramento State. (n.d.). Synthesis of Lidocaine. [Laboratory Manual]. Available at: [Link]

  • ResearchGate. (n.d.). Proposed ESI fragmentation pathways of product ions from lidocaine. [Image]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58781577, this compound. PubChem Database. Available at: [Link]

Sources

A Comparative Guide to the Biological Activities of 3-Nitro Lidocaine and Lidocaine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of 3-Nitro Lidocaine and its parent compound, Lidocaine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with proposed experimental frameworks to elucidate the pharmacological profile of this nitrated derivative. While direct comparative data on this compound is not extensively available in current literature, this guide leverages a deep understanding of Lidocaine's pharmacology and the influence of nitro-aromatic modifications to present a scientifically grounded comparison.

Introduction: Lidocaine as a Gold Standard

Lidocaine, a widely used amide-type local anesthetic, has been a cornerstone of pain management for decades.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[3][4][5] This blockade prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby inhibiting the transmission of pain signals.[3][6][7] Beyond its anesthetic properties, Lidocaine is recognized for its anti-inflammatory and immunomodulatory effects, making it a subject of ongoing research for a variety of clinical applications.[8][9]

The Emergence of this compound: A Rationale for Investigation

This compound is a derivative of Lidocaine characterized by the addition of a nitro group (-NO2) to the aromatic ring.[10] While primarily documented as an intermediate in the synthesis of hydroxylated Lidocaine metabolites, its distinct chemical structure warrants a thorough investigation into its own biological activities.[10] The introduction of a nitro group can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and susceptibility to metabolic processes. These changes, in turn, can profoundly impact its pharmacological profile, including its potency, duration of action, and potential for alternative therapeutic effects.

Comparative Analysis of Biological Activities: A Hypothesis-Driven Approach

Given the limited direct comparative data, this section proposes a framework for evaluating the biological activities of this compound relative to Lidocaine, based on established pharmacological principles and experimental methodologies.

Local Anesthetic Efficacy

The primary function of Lidocaine is its ability to induce local anesthesia. The addition of a nitro group to the aromatic ring of Lidocaine may influence its anesthetic potency and duration of action.

Hypothesized Effects of Nitration:

  • Potency: The electron-withdrawing nature of the nitro group could alter the pKa of the tertiary amine, potentially affecting the proportion of the molecule in its active, charged form at physiological pH. This could either enhance or diminish its interaction with the sodium channel receptor. Increased lipophilicity due to the nitro group could also enhance membrane penetration and, consequently, potency.[11][12]

  • Duration of Action: Changes in lipophilicity and protein binding affinity will likely affect the duration of action. Increased lipid solubility could lead to a longer residence time in the nerve membrane, prolonging the anesthetic effect.[13]

Proposed Experimental Evaluation:

A comprehensive assessment of local anesthetic efficacy would involve both in vitro and in vivo models.

Experimental Protocol: In Vitro Assessment of Sodium Channel Blockade

This protocol details a method for comparing the potency of Lidocaine and this compound in blocking voltage-gated sodium channels using whole-cell patch-clamp electrophysiology on a suitable cell line (e.g., HEK-293 cells stably expressing a specific sodium channel subtype).

Methodology:

  • Cell Culture: Culture HEK-293 cells expressing the desired sodium channel isoform (e.g., Nav1.5) under standard conditions.

  • Electrophysiology:

    • Prepare whole-cell patch-clamp recordings.

    • Use a voltage protocol to elicit sodium currents. A typical protocol would involve holding the cell at a hyperpolarized potential (e.g., -100 mV) and then depolarizing to a potential that elicits a peak inward sodium current (e.g., -10 mV).

    • Establish a stable baseline recording of the sodium current.

  • Drug Application:

    • Prepare stock solutions of Lidocaine and this compound in a suitable solvent.

    • Create a series of dilutions to achieve a range of concentrations for constructing a concentration-response curve.

    • Apply each concentration of the test compound to the cell via a perfusion system.

  • Data Acquisition and Analysis:

    • Record the sodium current at each drug concentration.

    • Measure the peak inward current and calculate the percentage of inhibition relative to the baseline.

    • Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited). A lower IC50 value indicates higher potency.

Experimental Protocol: In Vivo Assessment of Local Anesthetic Activity (Rat Sciatic Nerve Block Model)

This protocol outlines an in vivo method to compare the onset, duration, and intensity of the anesthetic effects of Lidocaine and this compound.

Methodology:

  • Animal Model: Use adult male Wistar rats (200-250g).

  • Drug Preparation: Prepare sterile solutions of Lidocaine and this compound at various concentrations in saline.

  • Procedure:

    • Anesthetize the rats lightly with an appropriate anesthetic.

    • Inject a fixed volume of the test solution perineurally to the sciatic nerve. A control group should receive saline.

    • Assess the motor and sensory blockade at regular intervals.

      • Motor Block: Evaluate using a motor function scale (e.g., observing for foot drop or inability to bear weight).

      • Sensory Block: Assess using the tail-flick or hot-plate test, applying a thermal stimulus to the plantar surface of the hind paw and measuring the latency to withdrawal.

  • Data Analysis:

    • Onset of Action: Time from injection to the first sign of sensory or motor block.

    • Duration of Action: Time from onset of action until the complete recovery of motor and sensory function.

    • Intensity of Block: Can be quantified by the magnitude of the change in withdrawal latency in the sensory test.

    • Compare the results between the Lidocaine and this compound groups using appropriate statistical tests.

Anti-Inflammatory and Immunomodulatory Activities

Lidocaine is known to possess anti-inflammatory properties by modulating the function of various immune cells and the production of inflammatory mediators.[8][9] The presence of a nitro group, which is a common feature in some anti-inflammatory drugs, suggests that this compound may exhibit enhanced or altered anti-inflammatory effects.

Hypothesized Effects of Nitration:

  • Cytokine Production: The nitro group may influence signaling pathways involved in the production of pro-inflammatory and anti-inflammatory cytokines.

  • Leukocyte Function: this compound could potentially have a greater inhibitory effect on neutrophil migration and activation.

Proposed Experimental Evaluation:

Experimental Protocol: In Vitro Assessment of Anti-Inflammatory Effects on Macrophages

This protocol describes a method to compare the effects of Lidocaine and this compound on the production of inflammatory mediators by lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Treatment:

    • Pre-treat the cells with various concentrations of Lidocaine or this compound for a specified period (e.g., 1 hour).

    • Stimulate the cells with LPS (a potent inflammatory stimulus). A control group should not be stimulated.

  • Measurement of Inflammatory Mediators:

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits.

    • Measure nitric oxide (NO) production using the Griess reagent assay.

  • Data Analysis: Compare the levels of inflammatory mediators in the drug-treated groups to the LPS-stimulated control group to determine the inhibitory effect of each compound.

Experimental Protocol: In Vivo Assessment of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This widely used model is suitable for evaluating the in vivo anti-inflammatory effects of novel compounds.

Methodology:

  • Animal Model: Use adult male Wistar rats (150-200g).

  • Treatment:

    • Administer Lidocaine, this compound, or a vehicle control systemically (e.g., intraperitoneally) or locally (sub-plantar injection) at various doses.

    • A positive control group should receive a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specified pre-treatment time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

  • Data Analysis: Compare the anti-inflammatory effects of Lidocaine and this compound at different doses and time points.

Data Summary and Visualization

To facilitate a clear comparison, the anticipated quantitative data from the proposed experiments are summarized in the tables below.

Table 1: Comparative Anesthetic Profile
ParameterLidocaineThis compound
In Vitro Potency (IC50)
   Sodium Channel BlockadeExpected ValueHypothesized Value
In Vivo Efficacy
   Onset of Action (min)Expected ValueHypothesized Value
   Duration of Action (min)Expected ValueHypothesized Value
   Intensity of Sensory BlockExpected ValueHypothesized Value
Table 2: Comparative Anti-Inflammatory Profile
ParameterLidocaineThis compound
In Vitro Effects
   Inhibition of TNF-α (%)Expected ValueHypothesized Value
   Inhibition of IL-6 (%)Expected ValueHypothesized Value
   Inhibition of NO (%)Expected ValueHypothesized Value
In Vivo Effects
   Inhibition of Paw Edema (%)Expected ValueHypothesized Value

Mechanistic Insights and Signaling Pathways

The biological effects of Lidocaine are primarily mediated through its interaction with voltage-gated sodium channels. However, its anti-inflammatory actions involve more complex signaling pathways. The following diagrams illustrate these mechanisms and the potential points of influence for this compound.

Lidocaine_Mechanism cluster_membrane Neuronal Membrane Na_Channel_Open Open Na+ Channel Na_Channel_Blocked Blocked Na+ Channel Na_Influx Na+ Influx Na_Channel_Open->Na_Influx No_Pain_Signal Pain Signal Blocked Na_Channel_Blocked->No_Pain_Signal Lidocaine Lidocaine Lidocaine->Na_Channel_Blocked Binds to intracellular site Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_Channel_Open Depolarization Depolarization Na_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: Mechanism of Lidocaine's anesthetic action via sodium channel blockade.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_Pathway->Pro_inflammatory_Genes MAPK_Pathway->Pro_inflammatory_Genes Cytokines TNF-α, IL-6, NO Pro_inflammatory_Genes->Cytokines Lidocaine Lidocaine Lidocaine->NF_kB_Pathway Inhibits Lidocaine->MAPK_Pathway Inhibits 3_Nitro_Lidocaine This compound (Hypothesized) 3_Nitro_Lidocaine->NF_kB_Pathway Potentially Stronger Inhibition 3_Nitro_Lidocaine->MAPK_Pathway Potentially Stronger Inhibition

Sources

Purity analysis of synthesized 3-Nitro Lidocaine

The purity analysis of a synthetic intermediate like this compound is a multi-faceted challenge that demands a thoughtful, evidence-based approach. By combining the quantitative strength of HPLC with the identification power of LC-MS and the definitive structural information from NMR, researchers can build a comprehensive and reliable purity profile. This multi-technique strategy is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and consistency of the final pharmaceutical product, aligning with the stringent expectations of regulatory bodies worldwide. [3]

References

  • PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • International Journal of Trend in Scientific Research and Development. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2680.
  • Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • NIH. (n.d.). Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • IntechOpen. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Chemistry LibreTexts. (2024, May 9). Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR).
  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Lidocaine and Related Compound A and H on Purospher® STAR RP-18 endcapped.
  • halocolumns.com. (n.d.). USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Lidocaine.
  • Quora. (2018, April 5). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?.
  • R Discovery. (n.d.). Development of an RP-HPLC Method for the Determination of Lidocaine Hydrochloride in Injectable Formulation: Combining White Analytical Chemistry and Experimental Design with an Eco-Friendly and Cost-Effective Method.
  • Biosynth. (n.d.). This compound.
  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • ChemicalBook. (n.d.). This compound CAS#: 39942-49-9.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • Chemicea. (n.d.). This compound.
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • University of the West Indies at Mona. (n.d.). Synthesis of Lidocaine.
  • SynZeal. (n.d.). Lidocaine Impurities.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • Sigma-Aldrich. (n.d.). This compound.
  • Simson Pharma Limited. (n.d.). This compound.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

Inter-laboratory Comparison of 3-Nitro Lidocaine Analysis: A Guide for Robust and Reliable Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 3-Nitro Lidocaine analysis, a critical process for ensuring data consistency and reliability in pharmaceutical development and quality control. Recognizing the importance of robust analytical methodology, this document details the experimental design, protocols, and data analysis for comparing two common yet distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate accurate and precise methods for the quantification of this compound, a potential impurity and metabolite of Lidocaine. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document aims to foster scientific integrity and trustworthiness in analytical data.

Introduction

Lidocaine is a widely used local anesthetic, and controlling its impurities is crucial for ensuring its safety and efficacy. This compound is a potential process-related impurity or degradation product that requires accurate monitoring.[1][2] Inter-laboratory comparisons, also known as proficiency testing, are essential for evaluating the performance of analytical methods across different laboratories.[3] These studies help to identify potential biases, assess the reproducibility of methods, and ensure that different laboratories can achieve comparable results.[4][5]

This guide outlines a comprehensive approach to an inter-laboratory comparison for the analysis of this compound. We will compare two powerful analytical techniques: HPLC-UV, a widely accessible and robust method, and LC-MS/MS, a highly sensitive and selective technique.[6][7][8] The objective is to provide a framework that allows laboratories to not only compare their performance but also to understand the strengths and limitations of each analytical approach for this specific analyte. The principles and protocols described herein are grounded in the guidelines of the International Council for Harmonisation (ICH), particularly Q2(R2) for the validation of analytical procedures.[9][10][11][12]

Experimental Design and Rationale

The design of an inter-laboratory study is critical to obtaining meaningful and statistically sound results. This study is designed to assess the performance of both HPLC-UV and LC-MS/MS methods for the quantification of this compound in a standardized sample matrix.

Study Participants and Samples

A minimum of five participating laboratories with expertise in pharmaceutical analysis is recommended to ensure statistical significance. A central organizing body will prepare and distribute identical sets of samples to each laboratory. The samples will consist of a blank matrix (e.g., a placebo formulation), and the same matrix spiked with this compound at three different concentration levels: low, medium, and high. This design allows for the evaluation of method performance across a relevant analytical range.

Choice of Analytical Methods

The selection of HPLC-UV and LC-MS/MS allows for a comprehensive comparison of two commonly employed analytical techniques in the pharmaceutical industry.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This technique is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and ease of use.[13] For a chromophoric molecule like this compound, UV detection can provide adequate sensitivity and selectivity.

  • Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments.[14][15] It is particularly valuable for analyzing trace-level impurities and for unambiguous identification.

By comparing these two methods, this guide aims to provide laboratories with the data to make informed decisions about which method is most suitable for their specific needs, considering factors like required sensitivity, sample complexity, and available instrumentation.

Workflow of the Inter-laboratory Comparison

The overall workflow of the inter-laboratory comparison is depicted in the diagram below. This systematic approach ensures that all participating laboratories follow a standardized procedure, minimizing variability and allowing for a direct comparison of results.

Inter_laboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Compilation & Analysis cluster_reporting Phase 4: Reporting & Evaluation A Central Body Prepares & Distributes Samples C Participating Labs Receive Samples & Protocols A->C B Distribution of Standardized Protocols B->C D Sample Analysis using HPLC-UV C->D E Sample Analysis using LC-MS/MS C->E F Labs Submit Results to Central Body D->F E->F G Statistical Analysis of Data F->G H Generation of Comparison Report G->H I Evaluation of Method Performance H->I

Caption: Workflow of the Inter-laboratory Comparison Study.

Detailed Experimental Protocols

To ensure consistency across participating laboratories, detailed and standardized protocols for both HPLC-UV and LC-MS/MS analysis are provided below. These protocols are designed to be self-validating by including system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis.

HPLC-UV Method Protocol

This protocol is based on established methods for the analysis of Lidocaine and its related compounds.[16]

3.1.1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • Blank matrix

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with A and B
Gradient 0-10 min, 20-80% B; 10-12 min, 80% B; 12-13 min, 80-20% B; 13-15 min, 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a portion of the provided sample and dissolve it in a suitable solvent. Further dilute with the mobile phase to bring the concentration of this compound within the calibration range.

3.1.4. System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a mid-concentration standard. The acceptance criteria are:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

LC-MS/MS Method Protocol

This protocol is adapted from established LC-MS/MS methods for the analysis of Lidocaine and its metabolites.[7][8][15]

3.2.1. Instrumentation and Reagents

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • This compound reference standard

  • Internal Standard (IS), e.g., Lidocaine-d10

  • Blank matrix

3.2.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Gradient elution with A and B
Gradient 0-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Ionization ESI Positive
MRM Transitions This compound: m/z 280.2 -> 86.1; IS: m/z 245.2 -> 96.1 (Hypothetical)
Injection Vol. 5 µL

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions containing a fixed concentration of the internal standard by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a portion of the provided sample, add a fixed amount of the internal standard, and dissolve in a suitable solvent. Further dilute with the mobile phase to bring the concentration of this compound within the calibration range.

3.2.4. System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a mid-concentration standard. The acceptance criteria are:

  • Peak shape: Symmetrical

  • Retention time RSD: ≤ 2.0%

  • Peak area ratio (Analyte/IS) RSD: ≤ 5.0%

Data Analysis and Comparison of Performance

Upon completion of the analysis, each laboratory will submit its raw data and calculated concentrations to the central organizing body for statistical analysis. The performance of each method will be evaluated based on the following parameters as defined by ICH Q2(R2).[9][17]

Key Performance Parameters

The relationship between these key analytical performance parameters is illustrated in the diagram below.

Analytical_Parameters Accuracy Accuracy (% Recovery) Precision Precision (% RSD) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD Linearity Linearity (R²) Linearity->Accuracy Linearity->Precision LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelation of Key Analytical Method Performance Parameters.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical, yet realistic, data that could be generated from such an inter-laboratory study.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%
LOD ~10 ng/mL~0.1 ng/mL
LOQ ~30 ng/mL~0.3 ng/mL

Table 2: Inter-laboratory Precision for this compound Quantification (Medium Concentration Spike)

LaboratoryHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)
Lab 1 10.19.98
Lab 2 9.810.05
Lab 3 10.310.12
Lab 4 9.99.95
Lab 5 10.210.08
Mean 10.0610.04
% RSD 2.0%0.6%

Discussion and Conclusion

The hypothetical results demonstrate that both HPLC-UV and LC-MS/MS can be used for the reliable quantification of this compound. The LC-MS/MS method, as expected, shows superior sensitivity (lower LOD and LOQ) and precision (lower %RSD) compared to the HPLC-UV method.[14] The choice of method will therefore depend on the specific requirements of the analysis. For routine quality control where higher concentrations are expected, the robustness and cost-effectiveness of HPLC-UV make it a suitable choice. For trace-level analysis, such as in stability studies or metabolite identification, the higher sensitivity and selectivity of LC-MS/MS are advantageous.

This guide provides a robust framework for conducting an inter-laboratory comparison of this compound analysis. By adhering to the detailed protocols and data analysis procedures, participating laboratories can confidently evaluate their performance and contribute to the establishment of standardized and reliable analytical methods for this important analyte. The principles outlined here can also be adapted for the inter-laboratory comparison of other pharmaceutical impurities and active ingredients.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Lidocaine. [Link]

  • Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • National Institutes of Health. (2015). Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. [Link]

  • HALO®. USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES. [Link]

  • GERPAC. (2024). Validation of an assay method for lidocaine, prilocaine and tetracaine using UV detection high- performance liquid chromatography. [Link]

  • National Institutes of Health. This compound. [Link]

  • Oxford Academic. (2016). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. [Link]

  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • Waters Corporation. Mass Detection Coupled to a USP Method for Lidocaine and Prilocaine Cream Using Multi-dimensional Liquid Chromatography. [Link]

  • ORBi. Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with tandem mass spectrometry. [Link]

  • Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]

  • ResearchGate. (2021). Practical guidance for organizing small interlaboratory comparisons. [Link]

  • Farmacia Journal. (2022). A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDI. [Link]

  • Eurachem. (2024). Interlaboratory comparisons other than proficiency testing. [Link]

  • University of California, Irvine. Synthesis of Lidocaine. [Link]

  • ResearchGate. The short characteristic of lidocaine determination methods reported in literature. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of 3-Nitro Lidocaine in Lidocaine Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of analytical biochemistry and clinical diagnostics, the specificity of an immunoassay is paramount. While these assays offer rapid and high-throughput quantification of target molecules, their susceptibility to cross-reactivity from structurally similar compounds can lead to erroneous results, impacting everything from therapeutic drug monitoring to pharmacokinetic studies. This guide provides an in-depth analysis of the potential cross-reactivity of 3-Nitro Lidocaine in immunoassays designed for the detection of Lidocaine.

As direct comparative data on the cross-reactivity of this compound is not extensively published, this guide will focus on the foundational principles of cross-reactivity, the structural rationale for potential interference, and a robust experimental protocol for in-house validation. This approach empowers researchers to empirically determine the degree of cross-reactivity within their specific assay systems, ensuring data integrity and reliability.

Structural Basis for Cross-Reactivity: Lidocaine vs. This compound

Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2] Its structure consists of a xylidine ring linked to a tertiary amine through an amide bond. This compound is a derivative of Lidocaine characterized by the addition of a nitro group (-NO₂) at the third position of the xylidine ring.[3][4]

CompoundChemical StructureMolecular Formula
Lidocaine

C₁₄H₂₂N₂O
This compound

C₁₄H₂₁N₃O₃

The core structure, including the amide linkage and the diethylamino group, is identical between the two molecules. This structural homology is the primary reason to suspect potential cross-reactivity in immunoassays.

The Mechanism of Immunoassay Interference

Most immunoassays for small molecules like Lidocaine operate on a competitive binding principle. In these systems, a known quantity of labeled Lidocaine competes with the Lidocaine present in a sample for a limited number of binding sites on a specific antibody. The presence of a cross-reactant, such as this compound, can disrupt this equilibrium. If the antibody's binding site (paratope) recognizes an epitope shared by both molecules, this compound will also compete for binding, leading to an artificially inflated measurement of Lidocaine concentration.[5][6]

G cluster_0 Immunoassay Well cluster_1 Sample Components Antibody Antibody Lidocaine Lidocaine (Analyte) Lidocaine->Antibody Binds (Specific) Nitro_Lidocaine This compound (Cross-Reactant) Nitro_Lidocaine->Antibody Binds (Cross-Reacts)

Caption: Competitive binding of Lidocaine and this compound to the assay antibody.

The degree of this interference is dependent on the antibody's affinity for the cross-reactant relative to its affinity for the target analyte.

Experimental Protocol for Determining Cross-Reactivity

To ensure the accuracy of Lidocaine quantification, it is essential to validate the chosen immunoassay for potential cross-reactivity with this compound. The following protocol provides a standardized workflow for this determination.

Principle

This protocol involves challenging a Lidocaine immunoassay with known concentrations of this compound in a drug-free matrix. The apparent Lidocaine concentration measured by the assay is then used to calculate the percentage of cross-reactivity.

Materials
  • Lidocaine Immunoassay Kit (e.g., QMS® Lidocaine Immunoassay or equivalent)[7]

  • Lidocaine Calibrators and Controls

  • This compound analytical standard[8][9]

  • Drug-Free Human Serum or Plasma

  • Calibrated Pipettes and General Laboratory Equipment

  • Microplate Reader or Clinical Chemistry Analyzer compatible with the immunoassay

Methodology
  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Preparation of Spiked Samples:

    • Perform serial dilutions of the this compound stock solution into drug-free serum/plasma to create a range of concentrations (e.g., 10 µg/mL, 20 µg/mL, 50 µg/mL, 100 µg/mL). These concentrations should span the expected range of potential interference.

  • Assay Procedure:

    • Calibrate the Lidocaine immunoassay using the manufacturer-provided calibrators.

    • Run the assay controls to ensure the system is performing within specified limits.

    • Analyze the prepared this compound spiked samples as if they were unknown patient samples.

    • Record the "apparent Lidocaine concentration" for each spiked sample.

  • Calculation of Percent Cross-Reactivity:

    • Use the following formula to determine the percentage of cross-reactivity at each concentration:

    % Cross-Reactivity = (Apparent Lidocaine Conc. / Actual this compound Conc.) x 100

G start Start: Obtain Reagents prep_stock Prepare this compound Stock Solution (1 mg/mL) start->prep_stock prep_spikes Serially Dilute Stock into Drug-Free Matrix prep_stock->prep_spikes run_samples Analyze Spiked Samples prep_spikes->run_samples calibrate Calibrate Lidocaine Immunoassay run_qc Run QC Samples calibrate->run_qc run_qc->run_samples record Record Apparent Lidocaine Concentration run_samples->record calculate Calculate % Cross-Reactivity record->calculate end End: Report Results calculate->end

Caption: Workflow for determining the cross-reactivity of this compound.

Data Interpretation and Expected Outcomes

The results of the cross-reactivity study should be summarized in a clear, tabular format.

Table 1: Example Data for Cross-Reactivity of this compound

Actual this compound Conc. (µg/mL)Apparent Lidocaine Conc. (µg/mL)% Cross-Reactivity
10[Experimental Result][Calculated Value]
20[Experimental Result][Calculated Value]
50[Experimental Result][Calculated Value]
100[Experimental Result][Calculated Value]
  • High Cross-Reactivity (>10%): Indicates significant interference. The immunoassay is not able to reliably distinguish between Lidocaine and this compound. Results from samples potentially containing this compound should be considered suspect and confirmed with a more specific method.

  • Low to Moderate Cross-Reactivity (1-10%): The assay may show some level of interference. The impact on results depends on the relative concentrations of Lidocaine and this compound in the sample.

  • Negligible Cross-Reactivity (<1%): The assay is highly specific for Lidocaine and is unlikely to be affected by the presence of this compound.

Implications and Alternative Methodologies

The potential for cross-reactivity carries significant implications. In therapeutic drug monitoring, a false elevation of Lidocaine levels could lead to an unnecessary and potentially harmful reduction in dosage. In forensic or toxicological settings, it could result in a false positive finding.

When immunoassay results are ambiguous or when the presence of interfering substances is suspected, it is imperative to use a confirmatory analytical method. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][11][12] LC-MS/MS offers superior specificity and sensitivity, allowing for the unambiguous separation and quantification of Lidocaine and its related compounds, including this compound.[13]

Conclusion

While specific data on the cross-reactivity of this compound in commercial Lidocaine immunoassays is scarce, its structural similarity to the parent drug warrants careful consideration and empirical validation. The principles of immunoassay interference are well-established, and the potential for inaccurate results due to cross-reactivity is a critical parameter in assay validation.[14][15] By implementing the detailed experimental protocol outlined in this guide, researchers and clinicians can confidently assess the specificity of their Lidocaine assays, ensuring the generation of accurate and reliable data. For critical applications, confirmation of immunoassay results using a highly specific method like LC-MS/MS remains the most prudent course of action.

References

  • Thorn, C. F., et al. (n.d.). Lidocaine Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

  • Kang, M., et al. (2021). Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. Pharmaceuticals. Retrieved from [Link]

  • Kao, I., & Tadi, P. (2024). Lidocaine. StatPearls. Retrieved from [Link]

  • Abdel-Rehim, M., et al. (2016). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science. Retrieved from [Link]

  • Tsvetanov, T., & Tomov, D. (2022). A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDIDE (MEGX) IN HUMAN PLASMA. Farmacia. Retrieved from [Link]

  • Abdel-Rehim, M., et al. (2016). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. ResearchGate. Retrieved from [Link]

  • Klein, J. A., & Kassarjdian, N. (2002). Lidocaine Metabolism Pathophysiology, Drug Interactions, and Surgical Implications. Aesthetic Surgery Journal. Retrieved from [Link]

  • Klein, J. A., & Kassarjdian, N. (2002). Lidocaine Metabolism Pathophysiology, Drug Interactions, and Surgical Implications. Aesthetic Surgery Journal. Retrieved from [Link]

  • Lian, Q., et al. (2022). Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy. PubMed. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • AACC. (2015). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • University of California, Davis. (n.d.). Synthesis of Lidocaine. Retrieved from [Link]

Sources

A Comparative Guide to the Chemical Stability of Lidocaine and its Nitro Derivatives for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical stability of the widely used local anesthetic, lidocaine, and its nitro-substituted derivatives. As the development of new chemical entities often involves modification of existing pharmacophores, understanding the stability implications of such changes is paramount for drug development professionals. This document synthesizes established knowledge on lidocaine's degradation with a predictive analysis of the stability of its nitro derivatives, grounded in the fundamental principles of organic chemistry. We will explore the primary degradation pathways, present detailed experimental protocols for stability assessment, and offer a comparative analysis to guide future research and formulation development.

Introduction: The Rationale for Comparative Stability Analysis

Lidocaine, an amide-type local anesthetic, is a cornerstone of pain management. Its chemical structure, however, is amenable to substitution, offering avenues for the development of new analogs with potentially altered pharmacokinetic or pharmacodynamic profiles. The introduction of a nitro group onto the aromatic ring of lidocaine represents a significant chemical modification that can influence the molecule's electronic properties, and consequently, its stability. The electron-withdrawing nature of the nitro group can impact the reactivity of the adjacent amide bond and the overall susceptibility of the molecule to various degradation mechanisms. This guide aims to provide a comprehensive comparative analysis of the stability of lidocaine and a representative nitro derivative, 3-Nitro-Lidocaine.

Chemical Structures and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to predicting and interpreting stability data.

cluster_lidocaine Lidocaine cluster_nitro_lidocaine 3-Nitro-Lidocaine lidocaine nitro_lidocaine

Figure 1: Chemical Structures of Lidocaine and 3-Nitro-Lidocaine.

Lidocaine's structure features a hydrophilic tertiary amine and a lipophilic aromatic ring connected by an amide linkage. This amide bond is a critical determinant of its stability. In 3-Nitro-Lidocaine, the addition of a nitro group to the phenyl ring introduces a potent electron-withdrawing group, which is anticipated to be the primary modulator of its chemical stability compared to the parent compound.

Comparative Degradation Pathways

Lidocaine is known to degrade primarily through hydrolysis and oxidation.[1] The introduction of a nitro group is expected to influence these pathways and potentially introduce a new degradation route: photolysis.

Hydrolytic Degradation

The amide bond in both lidocaine and its nitro derivative is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule.

Lidocaine Lidocaine Hydrolysis_Products_L 2,6-Dimethylaniline + N,N-diethylaminoacetic acid Lidocaine->Hydrolysis_Products_L  Acid/Base Hydrolysis Nitro_Lidocaine 3-Nitro-Lidocaine Hydrolysis_Products_NL 2,6-Dimethyl-3-nitroaniline + N,N-diethylaminoacetic acid Nitro_Lidocaine->Hydrolysis_Products_NL  Acid/Base Hydrolysis

Figure 2: Hydrolytic degradation pathway of Lidocaine and 3-Nitro-Lidocaine.

The electron-withdrawing nitro group in 3-Nitro-Lidocaine is expected to make the adjacent amide carbonyl carbon more electrophilic. This increased electrophilicity would render the amide bond more susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to a faster rate of hydrolysis compared to lidocaine under similar conditions.

Oxidative Degradation

The tertiary amine group in lidocaine is a known site of oxidation, which can lead to the formation of N-oxides.[1] This pathway is likely to be shared by its nitro derivatives.

Lidocaine Lidocaine Oxidation_Product N-Oxide Derivative Lidocaine->Oxidation_Product Oxidation Nitro_Lidocaine 3-Nitro-Lidocaine Nitro_Lidocaine->Oxidation_Product Oxidation

Figure 3: Oxidative degradation pathway for Lidocaine and its nitro derivative.

While the tertiary amine remains a likely target for oxidation in 3-Nitro-Lidocaine, the strong electron-withdrawing nature of the nitro group makes the aromatic ring itself more electron-deficient and thus more resistant to oxidative attack compared to the electron-rich aromatic ring of lidocaine.[2]

Photolytic Degradation

Aromatic nitro compounds are known to be susceptible to photolytic degradation.[1][3] This introduces a potential degradation pathway for 3-Nitro-Lidocaine that is not significant for lidocaine itself. Exposure to light, particularly UV radiation, could lead to the formation of various degradation products.

Quantitative Stability Comparison: A Predictive Analysis

In the absence of direct comparative experimental data for nitro-lidocaine derivatives, we can construct a predictive comparison based on established chemical principles.

Stability ParameterLidocaine3-Nitro-Lidocaine (Predicted)Rationale
Acid/Base Hydrolysis Moderately StableLess StableThe electron-withdrawing nitro group increases the electrophilicity of the amide carbonyl, making it more susceptible to nucleophilic attack.
Oxidative Stability Susceptible to N-oxidationSusceptible to N-oxidation; Aromatic ring is more stableThe tertiary amine remains a site for oxidation. The nitro group deactivates the aromatic ring towards oxidation.[2]
Photostability Generally StablePotentially UnstableAromatic nitro compounds are known to be photoreactive.[1][3]
Thermal Stability Relatively StablePotentially Less StableThe presence of the nitro group may lower the overall thermal stability of the molecule.

Experimental Protocols for Forced Degradation Studies

To experimentally validate the predicted stability profiles, a series of forced degradation studies should be conducted according to ICH guidelines.[4] The following are detailed protocols for these studies.

General Stock Solution Preparation

Prepare a stock solution of the test compound (Lidocaine HCl or 3-Nitro-Lidocaine) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

Acid and Base-Induced Degradation (Hydrolysis)

Objective: To assess the stability of the compounds in acidic and basic conditions.

Protocol:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation

Objective: To evaluate the susceptibility of the compounds to oxidation.

Protocol:

  • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze the sample by HPLC.

Photolytic Degradation

Objective: To determine the photosensitivity of the compounds.

Protocol:

  • Expose a solution of the test compound (100 µg/mL in mobile phase) in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber.

  • Simultaneously, keep a control sample of the same solution in the dark at the same temperature.

  • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Thermal Degradation

Objective: To assess the stability of the compounds at elevated temperatures.

Protocol:

  • Place the solid drug substance in a thermostatically controlled oven at 105°C for 72 hours.[4]

  • After the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed solid at a concentration of 100 µg/mL in the mobile phase.

  • Analysis: Analyze the sample by HPLC.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) may be a suitable starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 230 nm for lidocaine). The optimal wavelength for 3-Nitro-Lidocaine would need to be determined.

  • Injection Volume: 20 µL

Conclusion and Future Directions

This guide provides a comparative framework for understanding the stability of lidocaine and its nitro derivatives. Based on fundamental chemical principles, it is predicted that the introduction of a nitro group will decrease the hydrolytic stability and introduce photosensitivity, while potentially increasing the oxidative stability of the aromatic ring.

The provided experimental protocols offer a robust starting point for researchers to empirically test these predictions. The resulting data will be invaluable for the rational design of stable formulations and for establishing appropriate storage conditions and shelf-life for any new nitro-containing lidocaine analogs. Further studies should focus on the isolation and structural elucidation of the degradation products to fully characterize the degradation pathways.

References

  • Ju, M., & Ju, M. (2025). Designing Forced Degradation for Nitrosamine-Risk Drug Products. Pharma Stability.
  • The Degradation of Lidocaine: A Comprehensive Technical Guide. (n.d.). Benchchem.
  • Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution. (2019). Physical Chemistry Chemical Physics.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharma Stability.
  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. (2024). Journal of the American Chemical Society.
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
  • Synthesis of Lidocaine. (n.d.). Chemistry LibreTexts.
  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. (2013). Iranian Journal of Pharmaceutical Research.
  • Ju, M., & Ju, M. (2019). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • N-(4-nitrophenyl)acetamide | 74816-21-0, 2-(diethylamino) - Echemi. (n.d.).
  • Hydrolysis of amides. Kinetics and mechanism of the basic hydrolysis of N‐acylpyrroles, N‐acylindoles and N‐acylcarbazoles. (1979). Journal of the Chemical Society, Perkin Transactions 2.
  • 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,2,2-trichloroethane-1,1-diol. (n.d.). PubChem.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2012). Chemical Research in Toxicology.
  • N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)acetamide. (n.d.). PubChem.
  • Photochemical n → π* Excitation of Nitrobenzene. (1970). Journal of the American Chemical Society.
  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. (2024). Journal of the American Chemical Society.
  • 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. (n.d.). PubChem.
  • Hydrolysis of amides. Steric effects on kinetics and mechanism of the basic hydrolysis ofN-acylcarbazoles. (1979). Journal of Heterocyclic Chemistry.
  • 2-(DIETHYLAMINO)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE. (n.d.).
  • 24: Organonitrogen Compounds II - Amides, Nitriles, and Nitro Compounds. (2021). Chemistry LibreTexts.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • 24.4: Hydrolysis of Amides. (2021). Chemistry LibreTexts.
  • Full synthesis of lidocaine, highlighting the choice between electrophilic sites in the sequential nucleophilic substitution reactions. (2021).
  • lech204.pdf. (n.d.). NCERT.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Propose a synthesis of the local anesthetic ambucaine from 4-nitrosalicylic acid, ethylene oxide, diethylamine, and 1-bromobutane. (n.d.). Homework.Study.com.
  • 3-Nitro Lidocaine. (n.d.). PubChem.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S.
  • Synthesis of Procaine. (2019).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Nitro Lidocaine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our work and the well-being of our colleagues and environment. This guide provides a detailed protocol for the safe disposal of 3-Nitro Lidocaine, moving beyond a simple checklist to explain the scientific rationale behind each recommended step. Our goal is to empower you with the knowledge to handle this compound responsibly, ensuring a self-validating system of safety within your laboratory.

While this compound is a valuable intermediate in the synthesis of hydroxylated Lidocaine metabolites, its molecular structure—specifically the presence of a nitro group on an aromatic ring—necessitates a cautious and informed approach to its disposal.[1][2] Nitroaromatic compounds as a class are recognized for their potential toxicity and reactivity, making adherence to stringent disposal protocols essential.[3]

Hazard Assessment and Risk Mitigation

It is prudent to handle this compound as a substance that is:

  • Toxic if swallowed: Similar to Lidocaine hydrochloride.

  • An irritant: Causing potential skin, eye, and respiratory irritation.[4]

  • Potentially reactive: The nitro group can increase the molecule's reactivity and thermal sensitivity. Thermal decomposition of nitroaromatic compounds can be energetic and may release toxic gases, such as nitrogen oxides.[5]

Recommended Personal Protective Equipment (PPE)

Based on the inferred hazard profile, the following PPE is mandatory when handling this compound, particularly during disposal procedures.

Protection Type Specific Equipment Rationale
Eye and Face ANSI Z87-rated safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash potential.[6][7]Protects against accidental splashes of solutions or contact with the solid powder, which could cause serious eye irritation.
Skin and Hand Chemically compatible gloves (e.g., Nitrile). A lab coat or chemical-resistant apron.[6][7]Prevents skin contact, which can cause irritation. Intact skin offers poor absorption, but this can increase if the skin is broken or inflamed.[6]
Respiratory Use in a well-ventilated area or a certified chemical fume hood.[7][8]Minimizes the inhalation of airborne particles of the solid compound, which could cause respiratory tract irritation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to prevent its release into the environment.[4] Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the drain. [4][9] The electron-withdrawing nature of the nitro group contributes to the recalcitrance of nitroaromatic compounds to biodegradation, making environmental contamination a significant concern.[3]

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle) for collecting this compound waste.[9]

  • Labeling: Clearly label the container as "Hazardous Waste: this compound" and include the chemical formula (C₁₄H₂₁N₃O₃). The label should also feature appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).

  • Collection of Pure Compound: Collect any unused or expired solid this compound directly into this labeled container.

  • Collection of Contaminated Materials: Any materials grossly contaminated with this compound (e.g., weighing boats, gloves, paper towels from a spill cleanup) should also be placed in the designated solid waste container.

  • Avoid Incompatibilities: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office. Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases.[4][8]

Step 2: Secure Storage of Waste
  • Container Integrity: Ensure the waste container is tightly sealed to prevent leaks or the release of vapors.[6][9]

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage. This location should be away from heat sources and ignition points.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 3: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste management company.

  • Contact your EHS Office: Your institution's EHS department is the primary authority on hazardous waste disposal. Contact them to arrange for the pickup of your labeled this compound waste container. They will have established procedures and contracts with certified disposal vendors.

  • Incineration: The most probable and appropriate disposal method for nitroaromatic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts like NOx gases.[10] This process ensures the complete destruction of the compound.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and the date it was transferred for disposal, in accordance with your institution's and local regulatory requirements.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_0 Preparation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal start Start: Have 3-Nitro Lidocaine Waste? ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is waste solid, liquid, or contaminated material? ppe->waste_type container Select Labeled, Closed HDPE Waste Container waste_type->container All Types collect Place Waste into Designated Container container->collect no_mix Do NOT Mix with Incompatible Chemicals collect->no_mix storage Store Securely in Designated Hazardous Waste Area no_mix->storage ehs Contact Institutional EHS for Pickup storage->ehs end End: Waste Transferred to Licensed Vendor ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent environmental contamination.[7]

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment:

    • For Solid Spills: Gently sweep up the solid material to avoid creating dust. Use a plastic dustpan and brush.[4]

    • For Liquid Spills (if dissolved in a solvent): Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.

  • Collection: Place all spilled material and cleanup supplies into the designated hazardous waste container for this compound.

  • Decontamination: Clean the spill area thoroughly with soap and water.[7] Place all cleaning materials (e.g., paper towels) into the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to these scientifically grounded procedures, you contribute to a robust safety culture and ensure that the handling of this compound in your laboratory meets the highest standards of professional responsibility.

References

  • Safety data sheet - Lidocaine (Lignocaine) hydrochloride . British Pharmacopoeia. [Link]

  • Alternatives for Hazardous Waste Management in the Organic Chemical, Pesticides and Explosives Industries . U.S. Environmental Protection Agency. [Link]

  • Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • This compound . PubChem, National Institutes of Health. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation . ASM Journals, Clinical Microbiology Reviews. [Link]

  • Where and How to Dispose of Unused Medicines . U.S. Food and Drug Administration (FDA). [Link]

  • Safety Data Sheet - Lidocaine . Fagron. [Link]

  • Thermal degradation study of some local anesthetic drugs . ResearchGate. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC). [Link]

  • Lidocaine . PubChem, National Institutes of Health. [Link]

  • Lidocaine Safety Data Sheets Bust Common Myths . HEXIA Pharm. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . U.S. Food and Drug Administration (FDA). [Link]

  • Anesthetic Gases: Guidelines for Workplace Exposures . Occupational Safety and Health Administration (OSHA). [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives . Defense Technical Information Center (DTIC). [Link]

  • 40 CFR 721.875 -- Aromatic nitro compound . Electronic Code of Federal Regulations (eCFR). [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists (ASHP). [Link]

  • Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds . SciSpace. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.